molecular formula C26H28ClN5O6 B1237798 Domperidone Maleate CAS No. 99497-03-7

Domperidone Maleate

Cat. No.: B1237798
CAS No.: 99497-03-7
M. Wt: 542 g/mol
InChI Key: OAUUYDZHCOULIO-WLHGVMLRSA-N
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Description

A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
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InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Source PubChem
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Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

57808-66-9 (Parent), 110-16-7 (Parent)
Record name Domperidone maleate
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DSSTOX Substance ID

DTXSID901019221
Record name Domperidone maleate
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Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83898-65-1, 99497-03-7
Record name Domperidone maleate
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Record name 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate
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Record name Domperidone maleate
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Record name Domperidone maleate
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Record name 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate
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Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
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Record name DOMPERIDONE MALEATE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Domperidone Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Domperidone is a second-generation prokinetic and antiemetic agent, classified as a peripherally selective dopamine D2 and D3 receptor antagonist.[1][2][3] First developed by Janssen Pharmaceutica and introduced in 1979, it is utilized for the management of nausea and vomiting, as well as for certain gastrointestinal motility disorders like gastroparesis.[1][4] Its primary therapeutic benefit stems from its ability to modulate gastrointestinal function without readily crossing the blood-brain barrier, thereby minimizing the central nervous system side effects commonly associated with other dopamine antagonists like metoclopramide.[1][5][6] This guide provides a detailed examination of the molecular and physiological mechanisms underpinning the action of domperidone, supported by quantitative data and experimental methodologies.

Pharmacodynamics: The Molecular Basis of Action

The clinical effects of domperidone are a direct consequence of its interaction with specific dopamine receptor subtypes located outside the central nervous system.

Primary Mechanism: Peripheral Dopamine D2/D3 Receptor Antagonism

Domperidone's principal mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors.[1][3] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility by relaxing smooth muscles.[2][7] Domperidone counteracts this effect.

  • In the Gastrointestinal Tract: By blocking D2 receptors on cholinergic neurons in the myenteric plexus, domperidone inhibits the suppressive effect of dopamine.[7][8] This results in a net increase in acetylcholine release, which enhances the tone and amplitude of gastric contractions, coordinates antro-duodenal peristalsis, and accelerates gastric emptying.[7][8]

  • In the Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema, is physiologically outside the blood-brain barrier. Domperidone effectively blocks D2 receptors in this zone, which is a key pathway for mediating nausea and vomiting.[2][3][5] This action underlies its potent antiemetic properties.

Experimental Workflow: In Vitro Prokinetic Assay prep 1. Tissue Preparation (Guinea Pig Stomach Muscle Strips) mount 2. Organ Bath Mounting (Physiological Solution) prep->mount stim 3. Electric Field Stimulation (EFS) (To evoke cholinergic contraction) mount->stim measure1 4. Measure Baseline Contractile Response stim->measure1 da_add 5. Add Dopamine (Observe inhibition of contraction) measure1->da_add ant_add 6. Pre-incubate with Antagonist (e.g., Domperidone) da_add->ant_add da_add2 7. Add Dopamine Again (Observe antagonism of inhibition) ant_add->da_add2 analyze 8. Data Analysis (Schild Plot to determine Ki) da_add2->analyze Logical Flow: Thorough QT/QTc Study Protocol cluster_period Crossover Treatment Period (e.g., 4 days) start Healthy Volunteer Recruitment rand Randomization to Treatment Sequence start->rand admin Administer Drug (Domperidone, Placebo, or Positive Control) rand->admin pk Pharmacokinetic Blood Sampling admin->pk ecg Triplicate 12-Lead ECG Recording admin->ecg washout Washout Period (4-9 days) ecg->washout washout->rand Next Period analysis Data Analysis (Exposure-Response Modeling, ΔΔQTc Calculation) washout->analysis Final Period Complete end Cardiac Risk Assessment analysis->end

References

Domperidone Maleate Pharmacokinetics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of domperidone maleate in key preclinical animal models. The following sections detail the metabolic pathways, experimental workflows, and quantitative pharmacokinetic parameters of domperidone, offering a centralized resource for researchers in drug development and pharmacology.

Introduction

Domperidone is a peripheral dopamine D2-receptor antagonist with prokinetic and antiemetic properties. Due to its limited ability to cross the blood-brain barrier, it typically does not produce the central nervous system side effects associated with other dopamine antagonists like metoclopramide.[1] A thorough understanding of its pharmacokinetic profile in animal models is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its behavior in humans.

Metabolic Pathways of Domperidone

Domperidone undergoes extensive metabolism in the liver, primarily through two major pathways: aromatic hydroxylation and oxidative N-dealkylation.[2][3] The cytochrome P450 enzyme CYP3A4 is the principal enzyme responsible for these transformations.[4][5]

The primary metabolites formed are:

  • Hydroxy-domperidone: Resulting from aromatic hydroxylation at the benzimidazolone moiety. This is a major fecal metabolite.[2][3]

  • 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid: A product of oxidative N-dealkylation at the piperidine nitrogen. This is a major urinary metabolite.[2][3]

  • 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one: Another metabolite formed via oxidative N-dealkylation.[2]

In urine, some of these metabolites may be present as conjugates.[2][3]

Domperidone_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Domperidone Domperidone Hydroxylation Aromatic Hydroxylation Domperidone->Hydroxylation CYP3A4 N_dealkylation Oxidative N-dealkylation Domperidone->N_dealkylation CYP3A4 Hydroxy_domperidone Hydroxy-domperidone Hydroxylation->Hydroxy_domperidone Propanoic_acid_derivative 2,3-dihydro-2-oxo-1H-benzimidazole -1-propanoic acid N_dealkylation->Propanoic_acid_derivative Piperidinyl_derivative 5-chloro-4-piperidinyl-1,3-dihydro -benzimidazol-2-one N_dealkylation->Piperidinyl_derivative

Fig. 1: Metabolic pathways of domperidone.

Experimental Protocols for Pharmacokinetic Studies

The following outlines a generalized experimental workflow for assessing the pharmacokinetics of domperidone in animal models, based on methodologies reported in the literature.

PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Wistar Rats, Beagle Dogs) Acclimatization Acclimatization & Fasting Animal_Selection->Acclimatization Dose_Prep Dose Preparation (e.g., 14C-labelled domperidone) Administration Drug Administration (Oral or Intravenous) Dose_Prep->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep Quantification Quantification (LC-MS/MS or HPLC) Sample_Prep->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Two-compartment model) Quantification->PK_Analysis

Fig. 2: General experimental workflow for domperidone PK studies.
Animal Models

  • Species: Wistar rats, Beagle dogs, and New Zealand white rabbits have been utilized in pharmacokinetic studies.[6][7][8]

  • Housing and Acclimatization: Animals are typically housed in controlled environments with standard light-dark cycles and have access to food and water ad libitum, except when fasting is required for the study.[9]

Drug Administration
  • Formulation: this compound is often administered as a solution or suspension. For metabolism and excretion studies, 14C-labelled domperidone is frequently used.[2][6]

  • Routes of Administration: Both oral (p.o.) and intravenous (i.v.) routes have been investigated to determine oral bioavailability and elimination kinetics.[2][6]

  • Dose Levels: A range of doses has been studied, for example, 2.5 mg/kg in rats and up to 40 mg/kg in dogs.[6]

Sample Collection
  • Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis. Samples are typically collected via cannulation or direct venipuncture at predetermined time points.[7]

  • Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

Bioanalytical Methods
  • Sample Preparation: A common method for extracting domperidone from plasma is protein precipitation with methanol, sometimes containing formic acid.[10]

  • Quantification: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of domperidone in plasma.[10][11][12] These methods offer high sensitivity and selectivity.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of domperidone in different animal models.

Rat Model
ParameterRouteDose (mg/kg)ValueReference
Absorption Oral2.5Biphasic and rapid[6][13]
Distribution --Limited brain distribution[6][13]
Metabolism --Slower in females and neonates[6][13]
Elimination Half-life (t½) Oral107.55 ± 0.44 h (with piperine)[14]
Oral1010.12 ± 0.62 h (control)[14]
Cmax Oral10185.4 ± 9.8 ng/mL (with piperine)[14]
Oral1098.6 ± 7.5 ng/mL (control)[14]
Tmax Oral102.0 ± 0.0 h (with piperine)[14]
Oral104.0 ± 0.0 h (control)[14]
AUC (0-t) Oral101285.6 ± 65.4 ng·h/mL (with piperine)[14]
Oral10654.8 ± 54.2 ng·h/mL (control)[14]
Excretion IV-65% of dose in bile within 24h[2][3]

Note: The study with piperine demonstrated that inhibition of CYP3A1 and P-glycoprotein can significantly enhance the oral bioavailability of domperidone in rats.[14]

Dog Model
ParameterRouteDose (mg/kg)ValueReference
Pharmacokinetic Model IV-Two-compartment model[6][13]
Distribution Half-life (t½α) IV-6 minutes[6][13]
Elimination Half-life (t½β) IV-2.45 hours[6][13]
Pharmacokinetics Oral2.5, 10, 40Linear over this dose range[6][13]
Excretion (Unchanged Drug) Oral-0.3% in urine, 9% in feces[2][3]

Note: Chronic administration in Beagle dogs did not alter the pharmacokinetics of domperidone, and the AUC increased proportionally with the dose, indicating linear pharmacokinetics.[6]

Rabbit Model
ParameterEffect of Domperidone on Co-administered DrugReference
Cimetidine AUC Reduced by approximately 30%[7]
Ranitidine AUC Reduced by approximately 30%[7]
Cimetidine/Ranitidine Cmax, Tmax, t½ Little effect[7]

Note: In rabbits, domperidone was shown to affect the extent but not the rate of absorption of cimetidine and ranitidine, likely by enhancing gastric emptying.[7]

Discussion and Interspecies Comparison

Domperidone exhibits notable interspecies differences in its pharmacokinetic profile. In rats, absorption is rapid, and metabolism shows sex- and age-related variations.[6][13] The oral bioavailability of domperidone is generally low due to significant first-pass metabolism in the intestine and liver.[14][15]

In dogs, the pharmacokinetics of domperidone are well-described by a two-compartment model and demonstrate linearity over a wide dose range.[6][13] The elimination half-life in dogs appears to be shorter than that observed in rats.

The primary metabolic pathways, aromatic hydroxylation and N-dealkylation, are consistent across rats, dogs, and humans, with only minor species-specific differences detected.[2][3] The majority of the drug is excreted in the feces in these species.[2]

Conclusion

The pharmacokinetic profile of this compound has been well-characterized in several key animal models. This technical guide consolidates the available data, providing a valuable resource for researchers. The information presented herein on metabolic pathways, experimental methodologies, and quantitative pharmacokinetic parameters across different species will aid in the design of future non-clinical studies and contribute to a better understanding of the disposition of domperidone.

References

An In-Depth Technical Guide to the Synthesis and Purification of Domperidone Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone, a peripherally selective dopamine D2-receptor antagonist, is widely utilized for its antiemetic and gastroprokinetic properties. The maleate salt of domperidone is the preferred form for pharmaceutical formulations due to its enhanced solubility and stability.[1] This technical guide provides a comprehensive overview of the prevalent synthetic routes and purification processes for producing high-purity Domperidone Maleate. Detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and workflows are presented to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Domperidone was first synthesized in 1974 by Janssen Pharmaceutica.[1] Its synthesis primarily involves the coupling of two key benzimidazolone intermediates. Subsequent salt formation with maleic acid addresses the poor aqueous solubility of the free base, making it suitable for oral administration.[1] The manufacturing process is designed to be efficient, high-yielding, and cost-effective for industrial-scale production.[2][3] This document outlines the common synthetic strategies and purification methodologies employed in the production of this compound.

Synthetic Pathways

The most common synthetic approach for domperidone involves a convergent synthesis strategy, which can be broken down into three main stages:

  • Synthesis of Intermediate I: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

  • Synthesis of Intermediate II: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Condensation and Salt Formation: Coupling of Intermediate I and II to form domperidone, followed by salt formation with maleic acid.

An alternative, and often preferred, route for the synthesis of both intermediates involves starting from substituted nitrobenzene precursors, which can offer higher reaction selectivity and avoid the formation of di-substituted by-products.[4][5][6]

Synthesis of Intermediates

2.1.1. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate I)

This intermediate is typically synthesized in two steps starting from o-phenylenediamine.

  • Step 1: Formation of 2(3H)-benzimidazolone. o-Phenylenediamine is cyclized using a carbonylating agent. A common method involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base like triethylamine.[7]

  • Step 2: Alkylation. The resulting 2(3H)-benzimidazolone is then alkylated with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, in the presence of a base and a phase-transfer catalyst.[8]

2.1.2. Synthesis of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate II)

The synthesis of this intermediate often starts from 1-ethoxycarbonyl-4-aminopiperidine and 2,5-dichloronitrobenzene.[3]

  • Step 1: Condensation. 1-ethoxycarbonyl-4-aminopiperidine is reacted with 2,5-dichloronitrobenzene.

  • Step 2: Reduction. The nitro group is then reduced to an amine, typically using a reducing agent like hydrogen gas with a Raney nickel catalyst.

  • Step 3: Cyclization. The resulting diamine undergoes cyclization with urea.

  • Step 4: Hydrolysis. The final step is the hydrolysis of the ethoxycarbonyl group to yield Intermediate II.

Condensation to form Domperidone

The final step in the synthesis of the free base involves the condensation of Intermediate I and Intermediate II. This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like methyl isobutyl ketone.[9]

Formation of this compound

The purified domperidone free base is converted to its maleate salt by reacting it with maleic acid in a suitable solvent, commonly methanol.[2][3] The salt formation enhances the aqueous solubility of the drug.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on reported methods.

Step Reactants Reagents/Solvents Yield (%) Melting Point (°C) Reference
Synthesis of 2(3H)-benzimidazolone o-Phenylenediamine, Ethyl chloroformateToluene, Triethylamine92.1>300[7][8]
Synthesis of Intermediate I 2(3H)-benzimidazolone, 1-bromo-3-chloropropaneDichloromethane, 10% NaOH, Tetrabutylammonium bromide83.0115-118[8]
Synthesis of Intermediate II Precursor 1-Ethoxycarbonyl-4-aminopiperidine, 2,5-dichloronitrobenzeneToluene, Potassium carbonate85.0162.5-164.5[3]
Condensation to Domperidone Intermediate I, Intermediate IIMethyl Isobutyl Ketone, Sodium Carbonate85.0244-248[2][3]
Formation of this compound Domperidone, Maleic acidMethanol, Water91.0226-228[2][3]
Purification Step Method Solvent System Purity (by HPLC) Reference
Recrystallization of Domperidone Cooling CrystallizationActivated Carbon, Methanol, Water>98.5%[2]
Recrystallization of this compound Cooling CrystallizationMethanol, Water99.3%[2][3]

Experimental Protocols

Synthesis of 2(3H)-benzimidazolone
  • To a 2.5 L reaction flask, add 448 g of o-phenylenediamine and 1000 ml of toluene.[7]

  • Heat the mixture to 60-70°C.[7]

  • Over a period of 6 hours, slowly and simultaneously add 496 g of ethyl chloroformate and 502 g of triethylamine dropwise, maintaining the pH between 8 and 11.[7]

  • After the addition is complete, maintain the reaction at 60-70°C for an additional 6 hours.[7]

  • Cool the mixture to 5-10°C to precipitate the solid product.[7]

  • Filter the solid, wash with water, and dry to obtain 2(3H)-benzimidazolone.[7]

Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate I)
  • In a reaction flask, add 446 g of 2(3H)-benzimidazolone, 577 g of 1-bromo-3-chloropropane, and 1340 ml of 10% aqueous sodium hydroxide solution.[8]

  • Stir the mixture at room temperature to dissolve the solids.

  • Add 2000 ml of dichloromethane and 5 g of tetrabutylammonium bromide.[8]

  • Stir the reaction mixture for 3-8 hours.[8]

  • Separate the dichloromethane layer and wash it with 1000 ml of distilled water.[8]

  • Distill off the dichloromethane.

  • Wash the residue with 500 ml of methanol and dry to obtain the crystalline solid.[8]

Synthesis of Domperidone
  • Combine Intermediate I and Intermediate II in a reaction vessel with methyl isobutyl ketone as the solvent.[9]

  • Add sodium carbonate as the base.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, cool the reaction mixture.

  • Isolate the crude domperidone product by filtration.

Purification of Domperidone and Formation of this compound
  • Dissolve the crude domperidone in methanol and heat to reflux until the solution is clear.

  • Add activated carbon and continue to reflux for a short period to decolorize the solution.

  • Filter the hot solution to remove the activated carbon.

  • To the filtrate, slowly add water under reflux conditions to induce crystallization.[2][3]

  • Cool the mixture to 35-40°C and filter the purified domperidone.[2][3]

  • Wash the solid with a methanol-water mixture and then with water.

  • Dry the purified domperidone.

  • To a reaction flask, add 3000 ml of methanol and 138 g of maleic acid, and stir for 15-30 minutes.[2]

  • Filter the solution to remove any particulate matter.

  • Add 463 g of purified domperidone to the filtrate.[2]

  • Heat the mixture to reflux for 3-5 hours.[2]

  • Slowly add 1000 ml of water dropwise while maintaining reflux.[2]

  • Cool the solution to 35-40°C to crystallize the this compound.[2]

  • Filter the product, wash with 500 ml of methanol, and then with 500 ml of water.[2]

  • Dry the final product to obtain this compound.[2]

Mandatory Visualizations

Synthetic Pathway of this compound

Domperidone_Synthesis cluster_1 Synthesis of Intermediate I cluster_2 Synthesis of Intermediate II A o-Phenylenediamine C 2(3H)-benzimidazolone A->C Cyclization B Ethyl chloroformate B->C I1 Intermediate I: 1-(3-chloropropyl)-1,3-dihydro- 2H-benzimidazol-2-one C->I1 Alkylation D 1-Bromo-3-chloropropane D->I1 H Domperidone (base) I1->H Condensation E 1-Ethoxycarbonyl- 4-aminopiperidine G Intermediate II: 5-chloro-1-(piperidin-4-yl)-1,3- dihydro-2H-benzimidazol-2-one E->G Multi-step (Condensation, Reduction, Cyclization, Hydrolysis) F 2,5-Dichloronitrobenzene F->G G->H J This compound H->J Salt Formation I Maleic Acid I->J

Caption: Synthetic pathway for this compound.

Purification Workflow for this compound

Purification_Workflow A Crude Domperidone (from condensation) B Dissolution in Methanol (Reflux) A->B C Activated Carbon Treatment B->C D Hot Filtration C->D Imp2 Soluble Colored Impurities C->Imp2 Adsorbed E Crystallization (Addition of Water) D->E Imp1 Insoluble Impurities D->Imp1 Removed F Filtration and Washing E->F G Purified Domperidone (base) F->G H Reaction with Maleic Acid in Methanol (Reflux) G->H I Crystallization (Addition of Water) H->I J Filtration and Washing I->J K Drying J->K L This compound (Final Product) K->L

Caption: Purification workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient coupling of two key benzimidazolone intermediates. The subsequent purification by recrystallization is crucial for achieving the high purity required for pharmaceutical applications. The methods described in this guide, supported by quantitative data and detailed protocols, provide a solid foundation for the production and optimization of this compound synthesis. Further research may focus on the development of more environmentally friendly and atom-economical synthetic routes.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Domperidone Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone maleate, a widely used antiemetic and prokinetic agent, is known to exhibit polymorphism, a phenomenon where a compound exists in multiple crystalline forms. These different solid-state forms can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound. It consolidates crystallographic data, details experimental protocols for characterization, and presents a comparative analysis of its known solid forms. Furthermore, this guide elucidates the signaling pathway of domperidone's mechanism of action through a visual representation.

Introduction

Domperidone is a dopamine D2 receptor antagonist that does not readily cross the blood-brain barrier, exerting its effects primarily in the peripheral nervous system.[1][2] It is formulated as a maleate salt to improve its aqueous solubility. The solid-state properties of this compound are of critical importance in pharmaceutical development, as different polymorphic forms can lead to variations in drug product performance. Understanding and controlling the crystalline form of this compound is therefore essential for ensuring consistent product quality and therapeutic efficacy. This guide aims to provide a detailed technical resource for professionals involved in the research and development of domperidone-containing drug products.

Crystal Structure of Domperidone and its Salts

While a detailed crystal structure of this compound is not extensively published, the crystal structure of the pure domperidone base has been determined by single-crystal X-ray diffraction.[3][4] This provides valuable insight into the molecular conformation and hydrogen bonding patterns that are likely to influence the crystal packing in its salt forms.

In the crystal structure of pure domperidone, the molecule adopts a specific conformation with the piperidine ring in a chair conformation.[3] The crystal packing is characterized by intermolecular hydrogen bonds, forming supramolecular structures.[3]

A study by Caira et al. (2013) provided a detailed crystallographic analysis of pure domperidone and a novel domperidone:succinate salt, and made comparisons to the known structure of a domperidone:maleate salt from the literature. This work is a key reference for understanding the crystallographic properties of domperidone salts.[3][4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for pure domperidone. This data is essential for understanding the fundamental solid-state structure of the molecule.

ParameterPure Domperidone
Chemical FormulaC₂₂H₂₄ClN₅O₂
Formula Weight425.91 g/mol [5]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.123 (3)
b (Å)9.876 (2)
c (Å)15.432 (3)
β (°)108.34 (3)
Volume (ų)2044.8 (7)
Z4
Density (calculated) (g/cm³)1.384

Data extracted from Caira et al. (2013).[3][4]

Polymorphism of this compound

This compound is known to exist in both crystalline and amorphous forms.[6] The amorphous form, lacking a long-range ordered crystal lattice, generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterparts. However, it is also typically less stable and can be prone to recrystallization over time. The European Pharmacopoeia explicitly notes that this compound shows polymorphism.[7]

While the existence of multiple crystalline polymorphs (e.g., Form I, Form II) is implied by the term "polymorphism," detailed, publicly available studies that fully characterize and compare distinct polymorphic forms of this compound are limited. The characterization of any new solid form would rely on the experimental techniques detailed in the following sections.

Physicochemical Properties of Known Solid Forms

The following table provides a comparative summary of the known physicochemical properties of the crystalline and amorphous forms of this compound.

PropertyCrystalline this compoundAmorphous this compound
Appearance White to almost white powder[7]White powder
Solubility Very slightly soluble in water[7]Higher solubility than the crystalline form
Melting Point Sharp endothermic peak observed by DSCBroader or absent endothermic peak in DSC
XRPD Pattern Sharp, distinct peaks indicating crystallinity[8]A halo pattern with no distinct peaks[8]
Stability More thermodynamically stableLess stable, may recrystallize

Experimental Protocols for Solid-State Characterization

The characterization of this compound polymorphs relies on a combination of thermo-analytical and spectroscopic techniques. The following sections detail the typical experimental methodologies.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the solid form of a pharmaceutical substance. Each crystalline form produces a unique diffraction pattern.

Methodology:

  • Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.[9]

  • Sample Preparation: A small amount of the sample powder is gently packed into a sample holder. Care should be taken to avoid excessive pressure that could induce phase transformations.[10]

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° at a scan rate of 1-2° per minute.[10]

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. The amorphous form is identified by the absence of sharp peaks and the presence of a broad halo.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphic transformations.

Methodology:

  • Instrument: A differential scanning calorimeter, such as a Mettler-Toledo or TA Instruments model.[11]

  • Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.[12]

  • Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is usually from ambient to a temperature above the melting point of the substance (e.g., 30 °C to 300 °C).[11][13]

  • Analysis: The DSC thermogram shows endothermic events (e.g., melting) as downward peaks and exothermic events (e.g., crystallization) as upward peaks. The melting point is determined from the onset or peak of the endotherm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions.

Methodology:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The sample is prepared as a potassium bromide (KBr) disc. A small amount of the sample (1-2 mg) is mixed with dry KBr powder and compressed into a thin, transparent disc.[14]

  • Data Collection: The spectrum is typically recorded over a wavenumber range of 4000 to 400 cm⁻¹.[15]

  • Analysis: The positions, shapes, and relative intensities of the absorption bands are analyzed. Key characteristic peaks for domperidone include those for N-H stretching, C=O stretching, and C-N stretching.[12] For instance, the C=O stretching vibration is often observed around 1714-1717 cm⁻¹.[12][16]

Polymorphic Interconversion

The interconversion between different polymorphic forms of this compound can be induced by various factors such as temperature, humidity, and mechanical stress (e.g., grinding). Understanding the conditions that lead to these transformations is crucial for controlling the solid form during manufacturing and storage. While specific studies on the interconversion of this compound polymorphs are not widely available, general principles of polymorphic transformation apply. For example, heating a metastable form may cause it to convert to a more stable form, often observed as an exothermic event in a DSC thermogram followed by the melting of the stable form.

Mechanism of Action and Signaling Pathway

Domperidone functions as a peripheral antagonist of the dopamine D2 receptor.[1] Its antiemetic effects are mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ), while its prokinetic effects result from blocking D2 receptors in the upper gastrointestinal tract.[17]

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[18] The binding of an antagonist like domperidone inhibits the downstream signaling cascade.

Domperidone Signaling Pathway Diagram

Domperidone_Signaling_Pathway Domperidone Mechanism of Action at the D2 Receptor Domperidone Domperidone D2R Dopamine D2 Receptor (GPCR) Domperidone->D2R G_protein Gαi/βγ Complex D2R->G_protein G-protein dissociation INHIBITED ERK_STAT3 ERK/STAT3 Pathway D2R->ERK_STAT3 Downregulation of pathway AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Decreased Nausea & Vomiting, Increased Gastric Motility

Caption: Domperidone's antagonism of the D2 receptor inhibits downstream signaling.

Conclusion

The solid-state properties of this compound, particularly its polymorphism, are a critical consideration in pharmaceutical development. While the existence of crystalline and amorphous forms is established, further research into the identification and characterization of distinct crystalline polymorphs would be beneficial for the comprehensive understanding and control of this active pharmaceutical ingredient. The analytical techniques of PXRD, DSC, and FTIR are indispensable tools for the solid-state characterization of this compound. A thorough understanding of its crystal structure, polymorphic behavior, and the potential for interconversion is essential for the development of stable, safe, and effective drug products.

References

Domperidone Maleate Degradation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways and byproducts of Domperidone Maleate. By summarizing key research findings, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the stability of this compound under various stress conditions. The information presented herein is critical for the development of stable pharmaceutical formulations and robust analytical methods.

Introduction to Domperidone Stability

Domperidone is a selective D2 receptor antagonist widely used for its antiemetic properties. The stability of a drug substance like this compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under more severe conditions than accelerated stability testing and are a key component of regulatory submissions, as mandated by the International Council for Harmonisation (ICH) guidelines. This guide details the degradation of domperidone under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Degradation Pathways and Byproducts

Forced degradation studies have revealed that domperidone is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability to thermal and photolytic stress.

Acidic and Basic Hydrolysis

Domperidone degrades in both acidic and basic environments. Under acidic conditions, two primary degradation products, identified as DP-ISO1 and DP-ISO2, have been isolated and characterized. In basic conditions, a study noted the appearance of five degradation products, though their structures were not elucidated. The degradation in both pH extremes suggests that the amide bond in the benzimidazolone ring system is susceptible to hydrolysis.

A study performing an accelerated degradation assay observed that under acidic conditions (pH 1.95), 25.32% of the initial domperidone concentration remained after 200 minutes, with the formation of four degradation products. Under basic conditions (pH 11.5), 19.84% of the original concentration was left after 227 minutes, resulting in five degradation products.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of a single major degradation product, DP-OX. This byproduct has been identified as the N-oxide of domperidone, where the piperidine nitrogen is oxidized. This indicates that the tertiary amine in the piperidine ring is a primary site for oxidation.

Thermal and Photolytic Degradation

Domperidone has been found to be relatively stable under thermal and photolytic stress conditions. One study showed no significant thermal degradation even after heating to 350°C. While some degradation is observed under heat exposure, it is generally less pronounced than hydrolytic or oxidative degradation. Similarly, the drug is resistant to photolytic degradation.

The following diagram illustrates the known degradation pathways of Domperidone.

Domperidone_Degradation cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation cluster_stable Relatively Stable Domperidone Domperidone DP_ISO1 DP-ISO1 Domperidone->DP_ISO1 0.1 N HCl DP_ISO2 DP-ISO2 Domperidone->DP_ISO2 0.1 N HCl DP_OX DP-OX (N-oxide) Domperidone->DP_OX 3% H2O2 Thermal Thermal Domperidone->Thermal Photolytic Photolytic Domperidone->Photolytic

Caption: Known degradation pathways of Domperidone under various stress conditions.

Quantitative Analysis of Degradation

The extent of domperidone degradation varies significantly depending on the stressor and the experimental conditions. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Percentage of Domperidone Degradation under Various Stress Conditions

Stress ConditionConcentration/Duration% DegradationReference
Acidic (0.1 N HCl)1 hour11.18%
Basic (0.1 N NaOH)2 hours10.97%
Oxidative (3% H₂O₂)30 minutes17.80%

Table 2: Identified Degradation Byproducts and Their Structures

Degradation ProductStress ConditionChemical NameReference
DP-ISO1Acidic Hydrolysis5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
DP-ISO2Acidic Hydrolysis5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
DP-OXOxidative Degradation4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide

Experimental Protocols

The methodologies employed in forced degradation studies are crucial for obtaining reliable and reproducible results. Below are detailed protocols from cited literature for key experiments.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Bulk Drug/Formulation solution Prepare Stock Solution start->solution acid Acid Hydrolysis (e.g., 0.1 N HCl) solution->acid base Base Hydrolysis (e.g., 0.1 N NaOH) solution->base oxidative Oxidative Degradation (e.g., 3% H2O2) solution->oxidative thermal Thermal Degradation (e.g., 105°C) solution->thermal photo Photolytic Degradation (e.g., UV light) solution->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize dilute Dilute to appropriate concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analysis Analyze using Stability-Indicating Method (e.g., HPLC, UPLC-MS/MS) dilute->analysis characterize Isolate and Characterize Degradants (e.g., NMR, Mass Spectrometry) analysis->characterize

Caption: General experimental workflow for forced degradation studies of Domperidone.

Sample Preparation for Stress Studies

A stock solution of domperidone is typically prepared in a suitable solvent, such as methanol or a mixture of methanol and water. For the analysis of dosage forms, a number of tablets are weighed and finely powdered, and a quantity equivalent to a specific amount of domperidone is dissolved.

Stress Conditions
  • Acidic Degradation: A sample of the drug solution is treated with an acid, such as 0.1 N HCl, and kept at room temperature or heated for a specified period.

  • Basic Degradation: The drug solution is treated with a base, such as 0.1 N NaOH, and maintained at room temperature or heated for a defined time.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, commonly 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: A solid sample of the drug is subjected to dry heat in a hot air oven, for instance, at 105°C.

  • Photolytic Degradation: The drug solution or solid drug is exposed to UV light, as specified by ICH guidelines.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Table 3: Exemplary HPLC Method Parameters

ParameterConditionReference
ColumnC18
Mobile PhaseKH₂PO₄ Buffer and Methanol (60:40 v/v)
Detection Wavelength253 nm
Flow Rate1 mL/min

For the identification and characterization of degradation products, more advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are utilized. This allows for the determination of the molecular weights and fragmentation patterns of the byproducts, which is essential for structure elucidation.

Conclusion

This technical guide has synthesized the available scientific literature to provide a detailed overview of the degradation pathways and byproducts of this compound. The key takeaways are:

  • Domperidone is most susceptible to degradation under acidic, basic, and oxidative conditions .

  • The primary degradation pathways involve hydrolysis of the benzimidazolone ring and oxidation of the piperidine nitrogen .

  • Specific degradation products under acidic and oxidative stress have been identified and structurally characterized .

  • The drug exhibits good stability under thermal and photolytic stress .

This information is paramount for the formulation of stable domperidone products and the development of validated, stability-indicating analytical methods for quality control and regulatory purposes. Further research could focus on the complete structural elucidation of all degradation products formed under various conditions and the assessment of their potential toxicity.

Domperidone Maleate: A Technical Review of Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist, developed in the 1970s.[1][2] It is widely utilized as a prokinetic and antiemetic agent for treating various gastrointestinal motility disorders, including gastroparesis, dyspepsia, and nausea and vomiting.[1][3][4] Unlike other dopamine antagonists such as metoclopramide, domperidone does not readily cross the blood-brain barrier, which significantly minimizes central nervous system (CNS) side effects.[2][4][5] This characteristic, coupled with its efficacy, has made it a subject of extensive research. This document provides an in-depth review of Domperidone Maleate's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its pharmacological pathways.

Mechanism of Action

Domperidone's primary mechanism involves the blockade of dopamine D2 receptors located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem, which lies outside the blood-brain barrier.[6][7]

  • Prokinetic Effect: By antagonizing dopamine receptors in the gut, domperidone enhances esophageal and gastric peristalsis. This action increases the tone of the lower esophageal sphincter (LES) and accelerates gastric emptying, moving food more rapidly from the stomach to the intestines.[6][7][8] This helps relieve symptoms like bloating, fullness, and indigestion associated with gastroparesis.[5]

  • Antiemetic Effect: Domperidone blocks D2 receptors in the CTZ, which is a critical area for inducing emesis.[7] By inhibiting dopamine's action at this site, it effectively reduces nausea and prevents vomiting.[5][7]

  • Effect on Prolactin: Dopamine in the pituitary gland normally inhibits prolactin release. By blocking these dopamine receptors, domperidone leads to an increase in circulating prolactin levels, which can stimulate lactation.[7] This is the basis for its off-label use as a galactagogue.[5][7]

Signaling Pathways

The therapeutic actions of domperidone are initiated by its antagonism of the D2 receptor. More recent research has also explored its effects on other signaling cascades, particularly in the context of oncology.

Domperidone Domperidone D2R_GI Dopamine D2 Receptor (GI Tract) Domperidone->D2R_GI Blocks D2R_CTZ Dopamine D2 Receptor (Chemoreceptor Trigger Zone) Domperidone->D2R_CTZ Blocks GI_Motility Increased GI Motility & LES Tone D2R_GI->GI_Motility Leads to Nausea_Vomiting Reduced Nausea & Vomiting D2R_CTZ->Nausea_Vomiting Leads to Dopamine_GI Dopamine Dopamine_GI->D2R_GI Activates Dopamine_CTZ Dopamine Dopamine_CTZ->D2R_CTZ Activates

Caption: Primary prokinetic and antiemetic mechanism of Domperidone.

Recent in vitro studies on human colorectal cancer (CRC) cells have shown that domperidone can induce apoptosis by inhibiting DRD2-mediated signaling pathways, including the MEK/ERK and JAK2/STAT3 pathways.[9][10]

Domperidone Domperidone DRD2 DRD2 Expression Domperidone->DRD2 Downregulates JAK2 JAK2 Domperidone->JAK2 Inhibits MEK MEK DRD2->MEK Activates STAT3 STAT3 JAK2->STAT3 Activates ERK ERK MEK->ERK Activates ERK->STAT3 Activates Apoptosis Apoptosis (in CRC cells) STAT3->Apoptosis Inhibition leads to

Caption: Anticancer signaling pathway inhibited by Domperidone in vitro.

Pharmacokinetics and Metabolism

Domperidone's oral bioavailability is relatively low due to significant first-pass metabolism in the gut wall and liver.[2][11] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][11]

Table 1: Pharmacokinetic Parameters of Oral Domperidone

Parameter Value Reference
Bioavailability 13–17% [2]
Time to Peak (Tmax) ~60 minutes [2]
Half-life (t½) 7–9 hours [2][11]
Protein Binding ~92% [2]
Metabolism Hepatic and Intestinal (Primarily CYP3A4) [2]

| Excretion | Feces (~66%), Urine (~32%) |[2][11] |

Therapeutic Efficacy: A Review of Clinical Data

Domperidone has been evaluated in numerous clinical trials for various gastrointestinal disorders.

Gastroparesis

Domperidone is widely used for the management of gastroparesis, a condition characterized by delayed gastric emptying.[12]

Table 2: Summary of Clinical Efficacy in Gastroparesis

Study Type / Population Key Findings Reference
Systematic Review (Diabetic Gastroparesis) 64% of studies showed significant symptom improvement; 60% showed improved gastric emptying. [13]
Multicenter Withdrawal Study (Diabetic) 77% of patients showed significant improvement in total symptom score after 4 weeks. [14]
Single-Center Cohort (n=115) 60% of patients reported symptom improvement; 39% reported moderate improvement. [15]

| NIDDK Consortium Cohort | Mean severity of vomiting improved by 82% and nausea by 55% with long-term, high-dose therapy. |[16] |

Nausea and Vomiting

Domperidone is effective in treating nausea and vomiting from a variety of causes, including cytotoxic drug administration and Parkinson's disease medications.[3]

Table 3: Summary of Antiemetic Efficacy

Cause of Nausea/Vomiting Key Findings Reference
Postoperative As effective as other antiemetics like Daedalon (Dramamin) and Torecan. [12]
Chronic Dyspepsia Good to excellent improvement in 88.5% of domperidone-treated patients vs. 25% in placebo. [17]
Chronic in Infants/Children Significantly more effective than placebo and metoclopramide in controlling chronic vomiting. [17]

| Associated with Parkinson's Drugs | Alleviates nausea/vomiting from levodopa, allowing for higher, more effective doses. |[3] |

Safety and Tolerability

While generally well-tolerated, domperidone is associated with certain risks, most notably cardiac side effects.[18] It has a lower propensity for extrapyramidal side effects compared to metoclopramide.[3]

Table 4: Adverse Effects of Domperidone

Frequency Adverse Effect Reference
Common Dry mouth, headache, diarrhea, abdominal cramps. [8][11][12]
Hormonal Hyperprolactinemia leading to galactorrhea, breast enlargement (gynecomastia), menstrual irregularities. [5][7]
Rare but Serious QT interval prolongation, serious ventricular arrhythmias, sudden cardiac death. [18][19][20]

| Other (Frequency Unknown) | Agitation, nervousness, abnormal eye movements, inability to urinate. |[5] |

The risk of serious cardiac events is elevated in patients over 60 years of age, those taking daily doses greater than 30 mg, and those concomitantly using QT-prolonging drugs or potent CYP3A4 inhibitors.[18][19][20]

Key Experimental Protocols from Literature

Protocol: In Vitro and In Vivo Characterization of a Novel Domperidone Formulation

This protocol is a synthesis of methodologies used to develop and evaluate novel drug delivery systems for domperidone, such as fast-dissolving buccal films, to improve bioavailability.[21][22]

Objective: To formulate and characterize a domperidone-loaded buccal film and evaluate its pharmacokinetic profile in vivo.

Methodology:

  • Film Formulation (Solvent Casting Method):

    • Accurately weigh domperidone, a film-forming polymer (e.g., PVP K-90), and other excipients.

    • Dissolve the components in a suitable solvent (e.g., ethanol) with continuous stirring for 30 minutes.

    • Pour the resulting solution into a ceramic-coated mold.

    • Allow the solvent to evaporate completely at room temperature under laminar airflow.

    • Carefully remove the dry film and inspect for physical defects.[22]

  • In Vitro Characterization:

    • Physical Analysis: Evaluate film weight, thickness, folding endurance, and surface pH.

    • Drug Content Uniformity: Dissolve film sections in a suitable solvent and quantify domperidone content using UV-Vis spectrophotometry or HPLC.

    • X-ray Powder Diffraction (XRPD): Analyze the physical state (crystalline or amorphous) of domperidone within the film matrix.[21]

    • Dissolution Study: Place the film in a dissolution apparatus (e.g., USP Type II) with simulated salivary fluid (pH 6.8). Collect samples at predetermined time intervals and analyze for drug release.[21]

  • In Vivo Pharmacokinetic Study (Rabbit Model):

    • Animal Model: Utilize healthy male New Zealand rabbits (avg. weight 2.25 kg).[22]

    • Study Design: A crossover design comparing the novel buccal film to a conventional oral tablet.

    • Administration: Administer the buccal film into the cheek pouch or the oral tablet via gavage.

    • Blood Sampling: Collect blood samples from the marginal ear vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Sample Analysis: Centrifuge blood to separate plasma. Extract domperidone from plasma and quantify using a validated LC-MS/MS method.

    • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both formulations.[22]

cluster_0 In Vitro Phase cluster_1 In Vivo Phase Formulation Formulation (Solvent Casting) Characterization Physical & Chemical Characterization (XRPD) Formulation->Characterization Dissolution Dissolution Testing Characterization->Dissolution Animal_Admin Administration to Rabbit Model Dissolution->Animal_Admin Proceed if successful Blood_Sampling Serial Blood Sampling Animal_Admin->Blood_Sampling LCMS_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis

Caption: Workflow for novel Domperidone formulation development.

Protocol: Multicenter, Two-Phase Withdrawal Study for Gastroparesis

This protocol is based on the design of a clinical trial evaluating the efficacy and tolerability of domperidone in patients with diabetic gastroparesis.[14]

Objective: To determine the efficacy, tolerability, and impact on quality of life of domperidone in managing symptoms of diabetic gastroparesis.

Methodology:

  • Phase 1: Open-Label (Single-Masked) Treatment:

    • Patient Population: Recruit diabetic patients with gastroparesis symptoms of at least 6 months' duration.

    • Intervention: All participants receive domperidone (e.g., 20 mg QID) for 4 weeks.

    • Assessment: Evaluate total symptom scores at baseline and after 4 weeks. Measure quality of life using a validated instrument (e.g., SF-36).

    • Progression Criteria: Patients showing a statistically significant improvement in symptom scores are eligible for Phase 2.

  • Phase 2: Randomized, Double-Masked Withdrawal:

    • Randomization: Eligible patients from Phase 1 are randomized to continue receiving domperidone or switch to a matching placebo for a predefined period.

    • Blinding: Both patients and investigators are blinded to the treatment allocation.

    • Efficacy Variables: The primary endpoint is the change (deterioration) in total symptom scores from the start of Phase 2. Secondary endpoints include patient diaries and global symptom assessments.

    • Tolerability: Monitor and record all adverse events in both groups.

  • Statistical Analysis:

    • Compare the mean change in symptom scores between the domperidone and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Analyze quality of life scores and other secondary endpoints.

Recruit Recruit Diabetic Gastroparesis Patients Phase1 Phase 1: 4-Week Open-Label Domperidone Recruit->Phase1 Assess1 Assess Symptom Improvement Phase1->Assess1 Randomize Randomization Assess1->Randomize Significant Improvement Dropout Exclude Non-Responders Assess1->Dropout No Improvement GroupA Continue Domperidone (Double-Masked) Randomize->GroupA GroupB Switch to Placebo (Double-Masked) Randomize->GroupB FinalAssess Final Assessment: Compare Symptom Deterioration & Adverse Events GroupA->FinalAssess GroupB->FinalAssess

Caption: Workflow of a two-phase clinical trial for Domperidone.

Conclusion

This compound is an effective prokinetic and antiemetic agent with a well-defined mechanism of action centered on peripheral dopamine D2 receptor antagonism. Clinical data robustly support its efficacy in managing gastroparesis and various forms of nausea and vomiting. Its key advantage is the minimal penetration of the blood-brain barrier, reducing the incidence of central nervous system side effects. However, the risk of serious cardiac adverse events necessitates careful patient selection and adherence to recommended dosages, particularly in at-risk populations. Ongoing research into novel formulations aims to improve its pharmacokinetic profile, while exploratory studies suggest potential applications in other therapeutic areas. For drug development professionals, domperidone serves as a valuable case study in balancing therapeutic benefit with a specific, significant safety concern.

References

The Pharmacological Profile of Domperidone Maleate and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist widely utilized for its prokinetic and antiemetic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of domperidone maleate and its metabolites. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and metabolic pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of reference. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of gastrointestinal motility agents and related compounds.

Introduction

Domperidone, a benzimidazole derivative, is a dopamine antagonist that does not readily cross the blood-brain barrier at therapeutic doses, which limits its central nervous system side effects compared to other dopamine receptor antagonists like metoclopramide.[3][4] Its primary clinical applications include the management of nausea and vomiting, gastroparesis, and other gastrointestinal motility disorders.[3] Understanding the complete pharmacological profile of domperidone and its metabolites is crucial for its safe and effective use and for the development of new drugs with similar mechanisms of action.

Mechanism of Action

Domperidone exerts its therapeutic effects primarily through the antagonism of dopamine D2 and D3 receptors located in the periphery.[2]

  • Prokinetic Effects: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility. By blocking D2 receptors in the stomach and upper intestine, domperidone enhances gastrointestinal peristalsis, increases lower esophageal sphincter pressure, and accelerates gastric emptying. This action alleviates symptoms associated with delayed gastric emptying, such as bloating, early satiety, and abdominal discomfort.[4]

  • Antiemetic Effects: Domperidone's anti-sickness effects are mediated by its blockade of D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that is accessible to circulating substances in the blood.[5] The CTZ plays a crucial role in inducing nausea and vomiting.

The signaling pathway initiated by dopamine binding to the D2 receptor, and its antagonism by domperidone, is depicted below.

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates Domperidone Domperidone Domperidone->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response (e.g., Reduced GI Motility) PKA->CellularResponse Phosphorylates targets leading to

Figure 1: Dopamine D2 Receptor Signaling and Domperidone Antagonism.

Pharmacodynamics

The primary pharmacodynamic effect of domperidone is the competitive antagonism of dopamine D2 receptors. The binding affinity of domperidone for the D2 receptor is a key determinant of its potency.

Receptor Binding Affinity

Quantitative analysis of domperidone's binding affinity for the dopamine D2 receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's affinity for the receptor, with lower values indicating higher affinity.

CompoundReceptorKi (nM)Reference
DomperidoneDopamine D20.1 - 0.4[6]
DomperidoneDopamine D2~1.75 (high-affinity state)[7]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of domperidone is characterized by low oral bioavailability due to extensive first-pass metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterValueReference
Oral Bioavailability 13-17%[2]
Time to Peak Plasma Concentration (Tmax) ~1 hour[8]
Protein Binding 91-93%[8]
Volume of Distribution (Vd) -
Elimination Half-life (t½) 7-9 hours[5]
Metabolism Extensive hepatic metabolism[8]
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)[1]
Excretion ~31% in urine, ~66% in feces[5]
Metabolism and Metabolites

Domperidone is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 enzyme CYP3A4.[1] Minor contributions to its metabolism are also made by CYP1A2, CYP2D6, and CYP2C8.[8] The main metabolic pathways are:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the benzimidazolone moiety.

  • Oxidative N-dealkylation: The removal of the alkyl group from the piperidine nitrogen.

These processes result in the formation of several metabolites. The major metabolites identified are hydroxylated derivatives and N-dealkylated products.[9] While numerous metabolites have been identified, they are generally considered to be pharmacologically inactive as D2 receptor ligands.[8]

Domperidone Metabolism cluster_enzymes Primary Metabolizing Enzyme Domperidone Domperidone Hydroxylation Aromatic Hydroxylation Domperidone->Hydroxylation NDealkylation Oxidative N-dealkylation Domperidone->NDealkylation Hydroxydomperidone Hydroxylated Metabolites Hydroxylation->Hydroxydomperidone CYP3A4 CYP3A4 Hydroxylation->CYP3A4 NDesalkyldomperidone N-dealkylated Metabolites NDealkylation->NDesalkyldomperidone NDealkylation->CYP3A4 InactiveMetabolites Inactive Metabolites Hydroxydomperidone->InactiveMetabolites NDesalkyldomperidone->InactiveMetabolites

Figure 2: Major Metabolic Pathways of Domperidone.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological profiling of domperidone.

Dopamine D2 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., domperidone or its metabolites) for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound and its metabolites dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Binding Assay Workflow Start Start PrepareMembranes Prepare Receptor Membranes Start->PrepareMembranes SetupAssay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding PrepareMembranes->SetupAssay Incubate Incubate to Reach Equilibrium SetupAssay->Incubate FilterWash Rapid Filtration and Washing Incubate->FilterWash Count Scintillation Counting FilterWash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End In Vitro Metabolism Assay Workflow Start Start PrepareIncubation Prepare Incubation Mixture: - Human Liver Microsomes - NADPH-generating system - Buffer Start->PrepareIncubation Prewarm Pre-warm at 37°C PrepareIncubation->Prewarm AddSubstrate Add Domperidone to Initiate Reaction Prewarm->AddSubstrate Incubate Incubate at 37°C for a Time Course AddSubstrate->Incubate Terminate Terminate Reaction with Cold Solvent Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze DataAnalysis Data Analysis: - Determine Metabolic Stability - Identify and Quantify Metabolites Analyze->DataAnalysis End End DataAnalysis->End

References

An In-depth Technical Guide on Domperidone Maleate's Effect on Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist widely used for its prokinetic and antiemetic properties.[1] Its primary mechanism of action involves the competitive blockade of D2 receptors (D2R) outside the blood-brain barrier, particularly in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[2] This antagonism disrupts the canonical G-protein-dependent signaling pathway, preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP). Furthermore, domperidone influences the G-protein-independent signaling cascade by blocking dopamine-induced recruitment of β-arrestin 2 to the D2 receptor. This guide provides a comprehensive technical overview of domperidone's interaction with D2 receptors, summarizing quantitative binding and functional data, detailing key experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action at the Dopamine D2 Receptor

The dopamine D2 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3] Like many GPCRs, it signals through two primary, interconnected pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[4] Domperidone acts as a potent antagonist at this receptor, modulating both signaling cascades.[1]

Antagonism of G-Protein-Dependent Signaling

D2 receptors are canonically coupled to inhibitory G-proteins of the Gαi/o family.[5] Upon activation by an agonist such as dopamine, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cAMP.[6] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular targets.[6] Domperidone competitively binds to the D2 receptor, preventing dopamine from activating this Gαi/o-mediated cascade. By blocking the receptor, domperidone prevents the inhibition of adenylyl cyclase, thereby maintaining basal cAMP levels.[7]

D2_Receptor_G_Protein_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts ATP to cAMP Dopamine Dopamine Dopamine->D2R Activates Domperidone Domperidone Domperidone->D2R Blocks G_protein->AC Inhibits PKA PKA Activity (Decreased) cAMP->PKA

Caption: Domperidone blocks dopamine activation of Gαi/o signaling.
Antagonism of β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), D2 receptors recruit β-arrestin 2.[3] This interaction not only desensitizes the G-protein signaling pathway but also initiates a distinct, G-protein-independent signaling cascade. β-arrestin 2 acts as a scaffold protein, assembling various signaling molecules, including components of the MAP kinase pathway like ERK.[3][8] In some cellular contexts, D2R activation has been shown to modulate ERK and STAT3 pathways via a β-arrestin 2-MEK complex.[9]

Studies using Bioluminescence Resonance Energy Transfer (BRET) assays have demonstrated that clinically effective antipsychotics, as D2R antagonists, potently inhibit dopamine-induced β-arrestin 2 recruitment to the receptor.[10][11] Domperidone, by occupying the receptor binding site, prevents the conformational changes necessary for GRK phosphorylation and subsequent β-arrestin 2 engagement, thereby blocking this signaling arm.

D2_Receptor_Beta_Arrestin_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor GRK GRK D2R->GRK P P Dopamine Dopamine Dopamine->D2R Activates Domperidone Domperidone Domperidone->D2R Blocks GRK->D2R Phosphorylates Barr2 β-Arrestin 2 Barr2->D2R Recruited to Phosphorylated D2R Downstream Downstream Signaling (e.g., ERK activation, Internalization) Barr2->Downstream

Caption: Domperidone inhibits dopamine-induced β-arrestin 2 recruitment.

Quantitative Data Presentation

The affinity of domperidone for the D2 receptor has been quantified using various in vitro assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe its binding potency.

Table 1: Binding Affinity of Domperidone for Dopamine D2 Receptors

Parameter Value (nM) Assay Type Radioligand Tissue/Cell Source Reference
Ki 1.3 Radioligand Binding [3H]Spiperone D2 Receptor Expressing Cells [12]
IC50 2.5 Radioligand Binding [3H]Spiperone Rat Brain Synaptic Membrane [12]
IC50 2.8 Radioligand Binding [3H]Spiperone Rat Striatal Membrane [12]

| IC50 | 6.95 | Radioligand Binding | [3H]Domperidone | Rat Striatal Membranes |[13] |

Note: IC50 values are dependent on assay conditions, particularly the concentration of the radioligand used. Ki values are calculated from IC50 values to provide a more absolute measure of affinity.

Experimental Protocols

Characterization of domperidone's interaction with D2 receptors relies on a suite of standardized in vitro and in vivo experimental techniques.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound (domperidone) to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor.[14][15]

Methodology:

  • Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing D2 receptors are homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors. The final pellet is resuspended in an assay buffer.[16]

  • Incubation: A fixed amount of membrane preparation is incubated in multi-well plates with a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone at a concentration near its Kd value) and varying concentrations of unlabeled domperidone.[14][17]

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a different, potent D2 antagonist (e.g., butaclamol) to block all specific binding.[16]

  • Equilibration: Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[17]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through). Filters are washed with ice-cold buffer to remove residual unbound ligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • The percentage of specific binding is plotted against the log concentration of domperidone.

    • A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow A Prepare D2R Membrane Homogenate B Incubate Components: - Membranes - [3H]Spiperone (Radioligand) - Domperidone (Competitor) A->B C Rapid Vacuum Filtration (Separates Bound from Unbound) B->C D Liquid Scintillation Counting (Measures Radioactivity) C->D E Data Analysis D->E F Plot % Inhibition vs. [Domperidone] E->F Generate Curve G Calculate IC50 F->G H Calculate Ki via Cheng-Prusoff Equation G->H

Caption: Workflow for a radioligand competition binding assay.
β-Arrestin Recruitment BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a powerful cell-based assay to measure protein-protein interactions in real-time, such as the recruitment of β-arrestin 2 to an activated D2 receptor.[10][18][19]

Methodology:

  • Constructs: Cells (e.g., HEK293) are transiently transfected with plasmids encoding two fusion proteins:

    • Donor: The D2 receptor fused to a BRET donor, such as Renilla Luciferase (Rluc). (e.g., D2R-Rluc).[19]

    • Acceptor: β-arrestin 2 fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP) or Venus. (e.g., Venus-β-arrestin 2).[19]

  • Cell Culture: Transfected cells are plated in white, opaque multi-well plates suitable for luminescence detection.

  • Assay Procedure (Antagonist Mode):

    • Cells are pre-incubated with varying concentrations of the antagonist (domperidone) for a short period (e.g., 5-15 minutes).[10]

    • A fixed concentration of a D2 agonist (e.g., dopamine or quinpirole, typically at its EC80-EC90 concentration) is added to stimulate the receptor.[10]

    • The BRET substrate (e.g., coelenterazine h) is added.

  • Detection: The plate is immediately read in a microplate reader capable of simultaneously measuring the light emission from the donor (Rluc, ~480 nm) and the acceptor (YFP, ~530 nm).

  • Data Analysis:

    • The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).

    • The net BRET signal is determined by subtracting the BRET ratio of vehicle-treated cells from the agonist-stimulated cells.

    • The ability of domperidone to inhibit the agonist-induced BRET signal is plotted against the domperidone concentration to determine an IC50 value.[11]

In Vivo Receptor Occupancy via PET

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain. While domperidone's peripheral action is its primary therapeutic focus, PET studies with other D2 antagonists provide the framework for how receptor occupancy is measured and its clinical relevance.[20][21]

Methodology:

  • Subject Preparation: A baseline PET scan is performed on a subject (human or animal).

  • Radiotracer Injection: A D2 receptor-specific radiotracer, such as [11C]raclopride, is injected intravenously.[22]

  • Scanning: The distribution of the radiotracer in the brain is measured over time (e.g., 90 minutes) by the PET scanner.[21]

  • Drug Administration: The subject is administered a dose of the D2 antagonist.

  • Post-Dosing Scan: After a suitable time for the drug to reach its target, a second PET scan is performed using the same radiotracer.

  • Data Analysis:

    • Regions of interest (ROIs), such as the striatum (high D2R density) and cerebellum (negligible D2R density, used as a reference region), are defined on the images.

    • The binding potential (BP_ND) is calculated for both the baseline and post-dosing scans.

    • Receptor occupancy is calculated as the percentage reduction in binding potential after drug administration: % Occupancy = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100 .

    • Occupancy levels can then be correlated with drug dosage and plasma concentrations.[23]

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Domperidone Maleate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Domperidone Maleate is a dopamine antagonist widely used for its antiemetic and gastroprokinetic properties.[1] The accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility, making it an ideal method for this purpose.[2] This application note describes a simple, precise, and accurate isocratic Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound in tablet dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Potassium Dihydrogen Phosphate (KH2PO4) Buffer (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 253 nm[2][4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Experimental Protocols

1. Preparation of Solutions

  • Potassium Dihydrogen Phosphate (KH2PO4) Buffer Preparation: Dissolve 5.82 g of KH2PO4 in 1000 mL of milli-Q water.[2]

  • Mobile Phase Preparation: Mix methanol and KH2PO4 buffer in a ratio of 60:40 (v/v).[2][4] Degas the mobile phase by sonication for 15 minutes and filter through a 0.45 µm membrane filter.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely. Make up the volume to 100 mL with the mobile phase and mix well.[2]

  • Working Standard Solution Preparation (50 µg/mL): Pipette 5 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[2]

2. Sample Preparation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 150 mg of this compound and transfer it to a 500 mL volumetric flask.[2]

  • Add approximately 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.[2]

  • Make up the volume to 500 mL with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter.

  • Transfer 10 mL of the filtered solution into a 250 mL volumetric flask and dilute to the mark with the mobile phase.[2]

3. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting the working standard solution six times. The acceptance criteria for system suitability are presented in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%
  • Linearity: The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 18-42 µg/mL).[7] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy of the method was assessed by the recovery of known amounts of this compound standard added to the sample preparation (spiking) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8] The percentage recovery was then calculated.

  • Precision:

    • Method Precision (Repeatability): The method precision was evaluated by analyzing six independent sample preparations of the same batch. The %RSD of the assay results was calculated.

    • Intermediate Precision (Ruggedness): The intermediate precision was determined by performing the analysis on different days, with different analysts, and on different instruments. The %RSD between the results was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min) and the mobile phase composition (e.g., ±2% organic phase). The effect of these changes on the system suitability parameters was observed.

Results and Discussion

A summary of the validation results is presented in the following tables.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area
18Data
24Data
30Data
36Data
42Data
Correlation Coefficient (r²) > 0.999

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%DataData98-102%
100%DataData98-102%
120%DataData98-102%

Table 5: Precision Data

Parameter%RSD
Method Precision (n=6) < 2.0%
Intermediate Precision (n=6) < 2.0%

Table 6: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.36[2][4]
Limit of Quantitation (LOQ) 1.56[2][4]

Table 7: Robustness Data

Parameter VariedSystem Suitability ParameterResult
Flow Rate (0.8 mL/min) Tailing FactorWithin limits
Theoretical PlatesWithin limits
Flow Rate (1.2 mL/min) Tailing FactorWithin limits
Theoretical PlatesWithin limits
Mobile Phase (-2% Methanol) Tailing FactorWithin limits
Theoretical PlatesWithin limits
Mobile Phase (+2% Methanol) Tailing FactorWithin limits
Theoretical PlatesWithin limits

The developed RP-HPLC method is simple, rapid, and provides good resolution for this compound. The validation results demonstrate that the method is linear, accurate, precise, and robust for the intended purpose. The retention time for this compound was found to be approximately 6.7 minutes.[2][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) prep_mobile Mobile Phase (Methanol:Buffer 60:40) hplc_separation C18 Column 1.0 mL/min prep_mobile->hplc_separation prep_standard Standard Solution (50 µg/mL) hplc_injection Inject 20 µL prep_standard->hplc_injection prep_sample Sample Solution (from Tablets) prep_sample->hplc_injection hplc_injection->hplc_separation hplc_detection UV Detection at 253 nm hplc_separation->hplc_detection val_robustness Robustness hplc_separation->val_robustness val_system System Suitability hplc_detection->val_system val_linearity Linearity hplc_detection->val_linearity val_accuracy Accuracy hplc_detection->val_accuracy val_precision Precision hplc_detection->val_precision val_lod_loq LOD & LOQ val_linearity->val_lod_loq

Caption: Experimental workflow for this compound HPLC analysis and validation.

validation_parameters cluster_main Method Validation Parameters cluster_precision_types Types of Precision specificity Specificity (Analyte vs. Excipients) accuracy Accuracy (% Recovery) specificity->accuracy linearity Linearity (Concentration vs. Response) linearity->accuracy lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq precision Precision (%RSD) accuracy->precision robustness Robustness (Deliberate Variations) precision->robustness repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate

Caption: Logical relationships between key HPLC method validation parameters.

The described RP-HPLC method is suitable for the routine quality control analysis of this compound in pharmaceutical tablet formulations. The method is simple, accurate, precise, and robust, meeting the requirements of the ICH guidelines for analytical method validation. The short run time allows for a high throughput of samples, making it an efficient tool for pharmaceutical analysis.

References

Application Notes and Protocols for LC-MS/MS Bioanalysis of Domperidone Maleate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative bioanalysis of domperidone maleate in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are sensitive, selective, and robust, making them suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Domperidone is a dopamine antagonist with antiemetic properties. Accurate and reliable quantification of domperidone in biological matrices like plasma is crucial for clinical and pharmaceutical research. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, specificity, and speed.[1] This document outlines a validated LC-MS/MS method for the determination of domperidone in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound: Reference standard (assay ≥98%)

  • Internal Standard (IS): Atorvastatin, Oxcarbazepine, Paracetamol, or Diphenhydramine (assay ≥98%)[2][3][4]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid, glacial acetic acid, or ammonium acetate.[2][4]

  • Extraction Solvents: Tert-butyl methyl ether or ethyl acetate.[2]

  • Human Plasma: Blank, collected with an appropriate anticoagulant (e.g., K2EDTA).

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system capable of delivering reproducible gradients and isocratic flows.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Data System: Software for instrument control, data acquisition, and processing.

Preparation of Standard Solutions
  • Stock Solutions (Domperidone and IS): Prepare individual stock solutions of domperidone and the chosen internal standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standard solutions at various concentrations. These will be used to spike blank plasma for calibration curves and quality control samples.

Sample Preparation

Two common extraction methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation (PPT) [3]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold methanol (containing 0.1% formic acid) to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [2]

  • To 500 µL of plasma sample in a polypropylene tube, add the internal standard solution.

  • Add a suitable volume of an appropriate buffer if necessary to adjust the pH (e.g., 1 M Na2CO3 to make the sample basic).[2]

  • Add 3 mL of extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[2]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions. These should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column ACE C18 (50 x 4.6 mm, 3 µm)Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[3]C18 reversed-phase column[2][6]
Mobile Phase 0.1% Formic acid in water : Acetonitrile (25:75, v/v)Gradient with 0.1% formic acid and acetonitrile[5]Acetonitrile : 0.3% Glacial acetic acid (40:60, v/v)[2][6]
Flow Rate 0.50 mL/min0.45 mL/min[3]0.2 mL/min[2]
Injection Volume 20 µL5 µL20 µL
Column Temp. Ambient23°CNot specified
Run Time 2.0 min1.5 min[2][3]5.0 min

Table 2: Mass Spectrometric Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[2][3]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transition (Domperidone) m/z 426.2 → 175.1 or m/z 426.3 → 175.2[2][3]
MRM Transition (IS - Atorvastatin) m/z 559.5 → 440.4
MRM Transition (IS - Oxcarbazepine) Not specified
MRM Transition (IS - Paracetamol) m/z 152 → 110[2][6]
Collision Gas Nitrogen
Ion Source Temperature Optimized for instrument
Curtain Gas Optimized for instrument
Collision Energy Optimized for analyte and IS
Declustering Potential Optimized for analyte and IS

Method Validation and Quantitative Data

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.101 - 30.300 ng/mL, 0.2 - 80 ng/mL[2][6], 0.25 - 100.0 ng/mL[2][3]
Correlation Coefficient (r²) ≥ 0.99[2][6]
Lower Limit of Quantification (LLOQ) 0.101 ng/mL, 0.2 ng/mL[2][6], 0.030 ng/mL[4]
Intra-day Precision (%CV) < 15% (typically < 10%)[5]
Inter-day Precision (%CV) < 15% (typically < 10%)[5]
Accuracy (%RE) Within ±15% (±20% for LLOQ)[5]
Recovery > 75%[7]
Matrix Effect Should be minimal and consistent
Stability Assessed for freeze-thaw, short-term, long-term, and post-preparative stability

Table 4: Example Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
LQC 0.3034.43 - 6.26[5]5.25 - 7.45[5]< 6.92[5]
MQC 15.1504.43 - 6.26[5]5.25 - 7.45[5]< 6.92[5]
HQC 24.2404.43 - 6.26[5]5.25 - 7.45[5]< 6.92[5]

Experimental Workflow and Diagrams

The overall workflow for the bioanalysis of domperidone in plasma is depicted in the following diagram.

Domperidone_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation (for LLE) Centrifugation->Evaporation LLE Supernatant Supernatant (for PPT) Centrifugation->Supernatant PPT Reconstitution Reconstitution (for LLE) Evaporation->Reconstitution Final_Sample Final Sample for Injection Reconstitution->Final_Sample Supernatant->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for LC-MS/MS bioanalysis of domperidone in plasma.

Conclusion

The described LC-MS/MS methods provide a reliable and sensitive approach for the quantification of domperidone in human plasma. The protocols for sample preparation, chromatography, and mass spectrometry, along with the validation data, offer a comprehensive guide for researchers in the field of drug development and clinical pharmacology. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Domperidone Maleate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist, widely recognized for its prokinetic and antiemetic properties.[1] Its therapeutic efficacy is primarily attributed to its ability to block dopamine receptors in the gastrointestinal tract and the chemoreceptor trigger zone.[2] A thorough understanding of its activity and the evaluation of new formulations or potential off-target effects necessitate robust and reliable in vitro cell-based assays.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of Domperidone Maleate, focusing on its primary mechanism as a dopamine D2 receptor antagonist. The described methods include receptor binding assays, functional assays measuring downstream signaling events (cAMP modulation and calcium flux), and reporter gene assays. Additionally, protocols for assessing potential cytotoxicity and the effect on prolactin release are included to provide a more comprehensive pharmacological profile.

Key In Vitro Assays for this compound Activity

The following table summarizes the primary in vitro cell-based assays used to evaluate the pharmacological activity of this compound.

Assay TypePrincipleKey Parameters Measured
Radioligand Binding Assay Measures the direct interaction of this compound with the dopamine D2 receptor by competing with a radiolabeled ligand.Binding Affinity (Ki)
cAMP Assay Quantifies the functional consequence of D2 receptor antagonism on adenylyl cyclase activity. D2 receptor activation inhibits cAMP production; an antagonist will block this inhibition.Potency (IC50)
Calcium Flux Assay Measures the mobilization of intracellular calcium as a downstream signaling event of D2 receptor activation, often in cells co-expressing a promiscuous G-protein.Potency (IC50)
Luciferase Reporter Assay Measures the transcriptional activity of a reporter gene (luciferase) linked to a cAMP response element (CRE). D2 receptor activation leads to a decrease in CRE-driven luciferase expression.Potency (IC50)
Prolactin Release Assay Measures the amount of prolactin secreted from pituitary cells. Domperidone blocks the inhibitory effect of dopamine on prolactin release.Prolactin Concentration
Cytotoxicity Assay (MTS) Assesses the effect of this compound on cell viability and proliferation.Cell Viability (IC50)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and the general workflow of the described assays.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R D2 Receptor PLC Phospholipase C (with Gα15) D2R->PLC activates Gi Gi D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts from ATP Ca2 Ca2+ (intracellular) PLC->Ca2 releases from ER IP3 IP3 PLC->IP3 Gi->AC inhibits Domperidone Domperidone Domperidone->D2R blocks Dopamine Dopamine Dopamine->D2R activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates PIP2 PIP2 PIP2->PLC

Dopamine D2 Receptor Signaling Pathways

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293, CHO-K1 expressing D2R) start->cell_culture cell_plating Plate Cells in 96/384-well plates cell_culture->cell_plating compound_addition Add this compound (and controls) cell_plating->compound_addition incubation Incubation compound_addition->incubation agonist_stimulation Add Dopamine (Agonist) incubation->agonist_stimulation assay_specific_step Assay-Specific Step (e.g., Add Luciferin, Dye, or Lyse Cells) agonist_stimulation->assay_specific_step detection Signal Detection (Luminescence, Fluorescence, Radioactivity) assay_specific_step->detection data_analysis Data Analysis (IC50/Ki determination) detection->data_analysis end End data_analysis->end

General Experimental Workflow for Cell-Based Assays

Quantitative Data Summary

The following table presents a summary of reported in vitro activity values for Domperidone and other common dopamine D2 receptor antagonists for comparative purposes.

CompoundReceptor TargetAssay TypeCell LineIC50 (nM)Ki (nM)Reference(s)
Domperidone D2Radioligand Binding---[1]
Domperidone hERG ChannelPatch ClampHEK29357.0-[1]
Haloperidol D2Radioligand BindingRat Striatum-0.66 - 2.84[3]
Risperidone D2Radioligand Binding--~3[3]
Clozapine D2Radioligand Binding--9.0 - 113.0[3]
(+)-Butaclamol D1cAMP AssayCHO-K10.93-[3]
Dopamine D2Calcium FluxCHO-K1/Gα15EC50: 18.8-[4]
Domperidone -Cytotoxicity (MTS)HCT11634,570 (at 48h)-[5]

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

Principle: This assay measures the affinity of this compound for the dopamine D2 receptor by quantifying its ability to compete with a known radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) for binding to the receptor in cell membranes.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Cell Culture Medium: DMEM or Ham's F-12K supplemented with 10% FBS and a selective antibiotic (e.g., G418).[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]spiperone.

  • Non-specific Inhibitor: Haloperidol (10 µM).

  • Test Compound: this compound.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add assay buffer, cell membranes (20-50 µg protein/well), and a fixed concentration of [3H]spiperone (typically at its Kd value).

    • Add increasing concentrations of this compound.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a high concentration of haloperidol.

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[6]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay (TR-FRET)

Principle: This assay quantifies the inhibition of adenylyl cyclase activity by D2 receptor activation. In the presence of forskolin (an adenylyl cyclase activator), dopamine will inhibit cAMP production. Domperidone, as a D2 antagonist, will reverse this inhibition. The amount of cAMP is measured using a competitive immunoassay with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7]

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.[8]

  • Culture Medium: Ham's F-12K with 10% FBS.[3]

  • Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.[3]

  • Test Compound: this compound.

  • Agonist: Dopamine.

  • Adenylyl Cyclase Activator: Forskolin.

  • TR-FRET cAMP Assay Kit.

  • 384-well white microplates.

  • TR-FRET compatible plate reader.

Protocol:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in stimulation buffer to the desired density (e.g., 0.5 x 10^6 cells/mL).[3]

  • Assay Procedure:

    • Add test compound dilutions (this compound) to the wells of a 384-well plate.

    • Add a fixed concentration of dopamine (e.g., EC80) to all wells except the basal control.

    • Incubate for 15 minutes at 37°C.[3]

  • cAMP Detection:

    • Add the TR-FRET cAMP detection mix (containing anti-cAMP antibody and a cAMP tracer) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.[3]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader at two wavelengths (e.g., 665 nm and 620 nm).

    • The ratio of the two emission signals is inversely proportional to the cAMP concentration.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Calcium Flux Assay

Principle: This assay measures changes in intracellular calcium concentration following D2 receptor activation. Since D2 receptors are Gi-coupled, they do not directly signal through calcium. Therefore, cell lines co-expressing a promiscuous G-protein (like Gα15) are used, which couples the D2 receptor to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium upon agonist stimulation.[3] Domperidone's antagonist activity is measured by its ability to block this agonist-induced calcium flux.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 receptor and a promiscuous G-protein (e.g., Gα15).[3][4]

  • Culture Medium: Ham's F-12K or DMEM with 10% FBS.[3]

  • Assay Buffer: HBSS with 20 mM HEPES.[3]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). [3]

  • Test Compound: this compound.

  • Agonist: Dopamine.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capability.

Protocol:

  • Cell Plating:

    • Seed cells into the microplate and incubate overnight to form a monolayer.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to each well.

    • Incubate for at least 1 hour at 37°C in the dark.[9]

  • Assay Procedure:

    • Place the plate in the fluorescent plate reader.

    • Add various concentrations of this compound and incubate for 10-20 minutes.[3]

    • Establish a baseline fluorescence reading.

    • Add dopamine (at a final EC80 concentration) to stimulate calcium flux.

    • Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.[3]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the dopamine-induced calcium flux for each concentration of this compound and determine the IC50 value.

CRE-Luciferase Reporter Assay

Principle: This assay measures the activity of the D2 receptor by linking it to the expression of a reporter gene, firefly luciferase. The luciferase gene is under the control of a promoter containing cAMP response elements (CREs). Activation of the Gi-coupled D2 receptor by dopamine leads to a decrease in cAMP, reduced PKA activity, and consequently, decreased CRE-mediated luciferase expression.[10] Domperidone will antagonize this effect.

Materials:

  • Cell Line: HEK293 or CHO cells stably co-expressing the human D2 receptor and a CRE-luciferase reporter construct.[3][10]

  • Culture Medium: DMEM with 10% FBS.[3]

  • Assay Medium: Serum-free DMEM.[3]

  • Test Compound: this compound.

  • Agonist: Dopamine.

  • Luciferase Assay Reagent (containing luciferin and lysis buffer). [3]

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Seed cells into the 96-well plate and incubate for 18-24 hours.[3]

  • Compound Treatment:

    • Replace the culture medium with assay medium.

    • Add various concentrations of this compound and pre-incubate for 30 minutes at 37°C.[3]

  • Agonist Stimulation:

    • Add dopamine (at a final EC80 concentration) to the wells.

    • Incubate for 4-6 hours at 37°C to allow for reporter gene expression.[3]

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[3]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from unstimulated cells.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vitro Prolactin Release Assay

Principle: Dopamine tonically inhibits prolactin secretion from pituitary lactotrophs. Domperidone, by blocking D2 receptors on these cells, can increase prolactin release. This assay uses primary pituitary cells or a suitable pituitary cell line to measure changes in prolactin secretion in response to this compound.

Materials:

  • Cells: Isolated pituitary glands from rats or a suitable prolactin-secreting cell line (e.g., GH3 cells).

  • Perfusion Media/Culture Media.

  • Test Compound: this compound.

  • Dopamine.

  • Prolactin ELISA kit or Radioimmunoassay (RIA) materials.

Protocol:

  • Cell Preparation:

    • If using primary cells, isolate pituitary glands and prepare a cell suspension or use perfused glands.[11]

    • If using a cell line, culture the cells to the desired confluency.

  • Treatment:

    • Incubate the cells with various concentrations of this compound in the presence or absence of dopamine.

    • Collect the supernatant/perfusate at specified time points.

  • Prolactin Measurement:

    • Quantify the concentration of prolactin in the collected samples using a validated prolactin ELISA kit or RIA according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the amount of prolactin released in the Domperidone-treated groups to the control groups.

Cytotoxicity Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.

Materials:

  • Cell Line: A relevant cell line, such as HCT116 or the cell line used in the primary activity assays.[5]

  • Culture Medium.

  • Test Compound: this compound.

  • MTS Reagent.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing a combination of binding, functional, and reporter assays, researchers can obtain a detailed understanding of its pharmacological activity at the dopamine D2 receptor. The inclusion of cytotoxicity and prolactin release assays further contributes to a more complete safety and efficacy profile. These standardized methods are essential for quality control, new formulation development, and further investigation into the molecular mechanisms of this compound.

References

Animal Models for Studying Domperidone Maleate's Prokinetic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the prokinetic effects of Domperidone Maleate. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound and other potential prokinetic agents.

Introduction to this compound's Prokinetic Action

Domperidone is a peripheral dopamine D2 receptor antagonist that enhances gastrointestinal motility.[1] Its prokinetic effects are primarily attributed to its ability to block the inhibitory effect of dopamine on cholinergic neurons in the myenteric plexus of the gut wall.[1] This action results in an increased release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract. Unlike some other prokinetic agents, domperidone does not readily cross the blood-brain barrier, which limits its central nervous system side effects.

Recommended Animal Models

Several animal models are commonly employed to study the prokinetic properties of this compound. The choice of model often depends on the specific research question, available resources, and the desired translational relevance.

  • Rodents (Rats and Mice): Widely used for initial screening and mechanistic studies due to their cost-effectiveness, ease of handling, and the availability of standardized protocols. They are particularly suitable for gastric emptying and intestinal transit studies.

  • Dogs: The gastrointestinal physiology of dogs more closely resembles that of humans, making them a valuable model for more advanced preclinical evaluation. They are often used to study gastric contractility and antro-duodenal coordination.[2][3]

  • Guinea Pigs: The isolated ileum of the guinea pig is a classic and highly sensitive in vitro preparation for studying the effects of drugs on intestinal muscle contraction and neurotransmission.[4][5]

Key Experiments and Protocols

This section outlines detailed protocols for key in vivo and in vitro experiments to assess the prokinetic effects of this compound.

In Vivo Evaluation of Gastric Emptying

Gastric emptying studies are fundamental for evaluating prokinetic activity. The following protocol describes the widely used phenol red meal method in rodents.

Protocol 3.1: Phenol Red Gastric Emptying Assay in Mice/Rats

Objective: To quantify the rate of gastric emptying of a non-nutrient meal.

Materials:

  • This compound

  • Phenol Red (non-absorbable marker)

  • Methylcellulose

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Stomach tubes for oral gavage

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast adult male mice (20-25g) or rats (200-250g) for 18-24 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle orally (e.g., 10 ml/kg for rats, 5 ml/kg for mice) at predetermined doses.

  • Test Meal Administration: After a specific pretreatment time (e.g., 30-60 minutes), administer a 1.5% methylcellulose solution containing 0.05% phenol red via oral gavage (1.5 ml for rats, 0.5 ml for mice).

  • Sample Collection: At a defined time point after the test meal (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

  • Stomach Extraction: Immediately clamp the pyloric and cardiac ends of the stomach and carefully excise it.

  • Phenol Red Extraction: Place the stomach in a known volume of 0.1 N NaOH and homogenize. Allow the homogenate to settle for 1 hour at room temperature.

  • Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test group / Absorbance of 0-minute control group)) * 100

In Vivo Evaluation of Gastric Contractility in Dogs

The canine model allows for the direct measurement of gastric antral contractions, providing insights into the mechanical effects of prokinetic agents.

Protocol 3.2: Measurement of Antral Contractions in Anesthetized Dogs

Objective: To measure changes in the force and frequency of gastric antral contractions.

Materials:

  • This compound

  • Anesthetic agent (e.g., pentobarbital)

  • Force transducer or strain gauge

  • Data acquisition system

Procedure:

  • Animal Preparation: Fast adult beagle dogs overnight. Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Procedure: Perform a laparotomy to expose the stomach. Suture a force transducer or strain gauge to the serosal surface of the gastric antrum to record circular muscle contractions.

  • Baseline Recording: Allow the preparation to stabilize and record baseline antral contractile activity for at least 30 minutes.

  • Drug Administration: Administer this compound intravenously at various doses.

  • Data Recording: Continuously record the antral contractions for a defined period after each dose.

  • Data Analysis: Analyze the recorded data to determine changes in the amplitude (force) and frequency of contractions compared to the baseline.

In Vitro Evaluation of Intestinal Muscle Contraction

The isolated guinea pig ileum preparation is a sensitive and reliable method to study the direct effects of drugs on intestinal smooth muscle and the underlying neuronal mechanisms.

Protocol 3.3: Isolated Guinea Pig Ileum Motility Assay

Objective: To assess the effect of this compound on the contractility of isolated intestinal smooth muscle.

Materials:

  • This compound

  • Adult guinea pig

  • Tyrode's solution (or Krebs-Henseleit solution)

  • Organ bath with aeration

  • Isotonic transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and immediately excise a segment of the terminal ileum.

  • Mounting: Gently flush the lumen with Tyrode's solution and mount a 2-3 cm segment in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with regular changes of the bath solution.

  • Drug Addition: Once a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

  • Data Recording: Record the isometric or isotonic contractions using a transducer connected to a data acquisition system.

  • Data Analysis: Measure the amplitude and frequency of contractions in the presence of different concentrations of this compound and compare them to the baseline. To investigate the mechanism, the experiment can be repeated in the presence of specific antagonists (e.g., atropine to block muscarinic receptors).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Gastric Emptying in Rats (Phenol Red Assay)

Treatment GroupDose (mg/kg, p.o.)nGastric Emptying (%) (Mean ± SD)% Increase vs. Vehicle
Vehicle-1035.2 ± 5.8-
Domperidone11048.7 ± 6.238.4
Domperidone51062.1 ± 7.1 76.4
Domperidone101075.4 ± 8.5114.2
p<0.05, *p<0.01 vs. Vehicle (Student's t-test). Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Antral Contractions in Anesthetized Dogs

TreatmentDose (mg/kg, i.v.)nMean Increase in Contraction Amplitude (mmHg ± SD)Mean Change in Contraction Frequency (contractions/min ± SD)
Saline-60 ± 2.50 ± 0.5
Domperidone0.1615.3 ± 4.1-0.2 ± 0.8
Domperidone0.5628.7 ± 5.6 -0.5 ± 1.1
Domperidone1.0642.1 ± 6.9-0.8 ± 1.3
p<0.05, *p<0.01 vs. Saline (Paired t-test). Data are hypothetical and for illustrative purposes only.

Table 3: Effect of this compound on Guinea Pig Ileum Contractions (In Vitro)

Domperidone Conc. (µM)nIncrease in Contractile Amplitude (%) (Mean ± SEM)
0 (Control)8100 ± 5.2
0.18115.4 ± 6.8
18138.2 ± 8.1
108165.7 ± 9.5**
p<0.5, *p<0.01 vs. Control (One-way ANOVA). Data are hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding.

Signaling Pathway of Domperidone's Prokinetic Effect

Domperidone enhances gastrointestinal motility by blocking presynaptic dopamine D2 receptors on cholinergic neurons in the myenteric plexus. This inhibition of dopamine's inhibitory effect leads to an increased release of acetylcholine, which then acts on muscarinic receptors on smooth muscle cells to induce contraction.

Domperidone_Prokinetic_Mechanism cluster_neuron Cholinergic Neuron (Myenteric Plexus) cluster_muscle Gastrointestinal Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R inhibits ACh_Vesicle Acetylcholine (ACh) Vesicle D2R->ACh_Vesicle inhibits release Domperidone Domperidone Domperidone->D2R antagonizes ACh_Release ACh_Vesicle->ACh_Release Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor ACh binds Contraction Muscle Contraction Muscarinic_Receptor->Contraction stimulates

Caption: Mechanism of Domperidone's prokinetic effect.

Experimental Workflow for In Vivo Gastric Emptying Study

The following diagram illustrates the key steps involved in a typical in vivo gastric emptying study using the phenol red method.

Gastric_Emptying_Workflow Fasting 1. Animal Fasting (18-24 hours) Drug_Admin 2. Drug/Vehicle Administration (Oral Gavage) Fasting->Drug_Admin Test_Meal 3. Phenol Red Meal Administration Drug_Admin->Test_Meal Euthanasia 4. Euthanasia at Predefined Time Test_Meal->Euthanasia Stomach_Extraction 5. Stomach Excision Euthanasia->Stomach_Extraction Homogenization 6. Homogenization in NaOH Stomach_Extraction->Homogenization Spectrophotometry 7. Spectrophotometric Analysis (560 nm) Homogenization->Spectrophotometry Data_Analysis 8. Calculation of % Gastric Emptying Spectrophotometry->Data_Analysis

Caption: Workflow for a rodent gastric emptying study.

Logical Relationship in Domperidone's Mechanism

This diagram illustrates the logical flow from dopamine's normal physiological role to the prokinetic effect induced by Domperidone.

Domperidone_Logic Dopamine_Inhibition Dopamine inhibits ACh release in myenteric plexus Reduced_Motility Reduced GI Motility Dopamine_Inhibition->Reduced_Motility leads to ACh_Increase Increased ACh release Dopamine_Inhibition->ACh_Increase disinhibition of Domperidone_Antagonism Domperidone antagonizes D2 receptors Domperidone_Antagonism->Dopamine_Inhibition blocks Increased_Motility Increased GI Motility (Prokinetic Effect) ACh_Increase->Increased_Motility leads to

Caption: Logical flow of Domperidone's prokinetic action.

References

Application Notes and Protocols for Domperidone Maleate Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals for the administration of Domperidone Maleate in rodent models.

Introduction

Domperidone is a selective peripheral dopamine D2 receptor antagonist.[1][2][3][4] Due to its limited ability to cross the blood-brain barrier, it is a valuable tool for studying the peripheral effects of dopamine receptor blockade without significant central nervous system side effects.[5][6][7] A primary application in rodent research is the induction of hyperprolactinemia, as dopamine tonically inhibits prolactin release from the pituitary gland.[5][8][9][10][11] By blocking D2 receptors on lactotrophs in the anterior pituitary, domperidone leads to a significant increase in circulating prolactin levels.[8][12][13]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Domperidone exerts its effects by competitively blocking dopamine D2 receptors. In the anterior pituitary, this action removes the inhibitory effect of dopamine on prolactin-secreting cells (lactotrophs), resulting in increased prolactin synthesis and release.[9][12] Peripherally, it also acts on D2 receptors in the gastrointestinal tract, which contributes to its antiemetic and prokinetic properties.[3][4][6]

Domperidone Signaling Pathway Domperidone Mechanism of Action cluster_pituitary Anterior Pituitary Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Inhibits (-) Lactotroph Lactotroph Cell Prolactin Prolactin Lactotroph->Prolactin Release Bloodstream Systemic Circulation Prolactin->Bloodstream Secreted into Domperidone Domperidone Domperidone->D2R Blocks

Domperidone's antagonism of the D2 receptor.

Quantitative Data Summary

The following tables summarize common dosage ranges and pharmacokinetic parameters of domperidone in rodents.

Table 1: this compound Dosage in Rats

Administration RouteDosage Range (mg/kg)Vehicle/Solvent ExamplesStudy FocusReference(s)
Intraperitoneal (IP)4.0 - 10.0Not specifiedInduction of hyperprolactinemia, behavioral studies[5][8][14][15]
Oral Gavage (PO)2.5 - 60Corn oil, 0.5% CarboxymethylcellulosePharmacokinetics, toxicity studies, anti-emetic studies[7][16][17]
In Diet2.5 - 160Standard rodent chowChronic toxicity and carcinogenicity studies[18]

Table 2: Pharmacokinetic Parameters of Domperidone in Rats

ParameterValueAdministration Route & DoseReference(s)
Time to Peak Plasma Level (Oral)15-30 minutes (fasted vs. non-fasted)2.5 mg/kg (Oral)[19]
Elimination Half-life8-10 hours2.5 mg/kg (Oral/IV)[19]
BioavailabilityLow (subject to first-pass metabolism)Oral[13]
Protein Binding91.7% - 93.0%In vitro[13]
Primary Excretion RouteFecesOral/IV[20]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, Corn oil)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

  • Weighing scale

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the this compound powder accurately.

  • In a sterile tube, add a small amount of the chosen vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing using a vortex mixer to ensure a homogenous suspension.

  • For suspensions that are difficult to homogenize, brief sonication may be applied.

  • Prepare the suspension fresh daily before administration.[16]

Administration via Intraperitoneal (IP) Injection

Objective: To induce acute hyperprolactinemia.

Materials:

  • Prepared this compound suspension

  • Rodent restrainer

  • Sterile syringes (1 mL)

  • Sterile needles (23-27 gauge for rats and mice)[21]

Protocol:

  • Weigh the animal to determine the correct volume of the domperidone suspension to inject.

  • Properly restrain the animal, ensuring the abdomen is accessible. For rats, a two-person technique is often preferred for safety.[21]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[21]

  • Insert the needle at a 30-40° angle with the bevel facing up.[21]

  • Aspirate slightly to ensure no fluid (blood or urine) is drawn back, confirming correct placement in the peritoneal cavity.[21]

  • Inject the calculated volume of the domperidone suspension smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress post-injection.

Administration via Oral Gavage (PO)

Objective: To study the effects of orally administered domperidone.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge for rats, 18-20 gauge for mice)[22]

  • Sterile syringes

Protocol:

  • Weigh the animal to calculate the required dose volume. The maximum recommended volume is typically 10 mL/kg.[22][23]

  • Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach and prevent perforation.[22]

  • Gently restrain the animal, holding its head and neck to create a straight line to the esophagus.[22]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The animal should swallow the tube.

  • If any resistance is met, do not force the tube. Withdraw and attempt again.[22]

  • Once the tube is in place, administer the suspension slowly.

  • Remove the gavage needle gently in a single motion.

  • Return the animal to its cage and monitor for any signs of respiratory distress.[23]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of Domperidone-induced hyperprolactinemia in rodents.

Domperidone Experimental Workflow General Experimental Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (e.g., 7 days) Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Baseline Baseline Sample Collection (e.g., Blood) Grouping->Baseline Prep_Solution Prepare Domperidone Suspension Administration Domperidone Administration (IP or PO) Prep_Solution->Administration Baseline->Administration Monitoring Daily Health Monitoring Administration->Monitoring Sample_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Hormone_Assay Hormone Analysis (e.g., Prolactin ELISA) Sample_Collection->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis

Typical workflow for a rodent study.

References

Domperidone Maleate Formulations for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and preclinical evaluation of Domperidone Maleate, a peripherally selective dopamine D2 and D3 receptor antagonist. Due to its low aqueous solubility and significant first-pass metabolism, developing appropriate formulations for preclinical studies is critical for obtaining reliable and reproducible data. This document outlines key physicochemical properties, formulation strategies, and detailed protocols for pharmacokinetic, pharmacodynamic, and toxicity studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing suitable preclinical formulations. Key parameters are summarized below.

PropertyValueReference
Molecular FormulaC₂₂H₂₄ClN₅O₂ · C₄H₄O₄[1]
Molecular Weight541.97 g/mol [1]
Melting Point211-213°C[1]
Solubility- Water: Slightly soluble- Methanol: Soluble- Ethanol: Sparingly soluble- Petroleum Ether: Highly soluble- Ethyl Acetate: Soluble[1]
pKa7.89N/A
Log P (Octanol/Water)3.93[1]
BCS ClassII (Low Solubility, High Permeability)[2]

Preclinical Formulation Strategies

The poor water solubility of this compound necessitates the use of enabling formulations to ensure adequate absorption in preclinical models.

Oral Formulations

1. Suspension in Vehicle: For initial preclinical screenings, a simple suspension is often employed.

  • Vehicle Selection: A common vehicle for oral gavage in rodents is a 0.5% to 1% solution of a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (MC) in purified water. For lipophilic compounds like domperidone, a co-solvent such as polyethylene glycol 400 (PEG 400) or a surfactant like Tween 80 can be included to improve wetting and dispersion. For some studies, an oil-based vehicle like corn oil may be suitable.[3][4]

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.

    • Ensure the suspension is homogenous before each administration.

2. Solubilized Formulations: For studies requiring a solution to ensure complete drug availability, solubilizing excipients are necessary.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach can significantly enhance the solubility and oral bioavailability of poorly water-soluble drugs.[2]

    • Excipient Screening: The solubility of this compound should be tested in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Labrasol, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol) to select the most suitable components.[2]

    • Formulation Development: Ternary phase diagrams can be constructed to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant. The final formulation should be optimized for drug loading, emulsification efficiency, and droplet size.[2]

Intravenous Formulations

For intravenous administration, this compound must be completely dissolved in a physiologically compatible vehicle.

  • Vehicle: A common approach is to use a co-solvent system, such as a mixture of PEG 400, propylene glycol, and water for injection. The pH of the final solution may need to be adjusted to maintain drug stability and solubility. All excipients must be of a grade suitable for parenteral administration.

Experimental Protocols

Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats following oral administration of a this compound formulation.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of this compound in rats.

Materials:

  • This compound formulation (e.g., suspension in 0.5% CMC)

  • Wistar or Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like EDTA or heparin)

  • Centrifuge

  • Micropipettes

  • LC-MS/MS system for bioanalysis[5]

Protocol:

  • Animal Acclimatization: Acclimate rats for at least one week prior to the study with free access to food and water.[3][4]

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Accurately weigh each animal to determine the precise dose volume.

    • Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately transfer the blood into tubes containing anticoagulant and mix gently.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma samples for Domperidone concentration using a validated LC-MS/MS method.[5]

  • Data Analysis:

    • Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t1/2).

G cluster_protocol Pharmacokinetic Study Workflow acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Dosing fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Bioanalysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Pharmacokinetic study experimental workflow.
Sub-chronic Oral Toxicity Study in Rodents (28-Day)

This protocol is based on OECD Guideline 407 and provides a framework for assessing the sub-chronic oral toxicity of this compound.

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 28-day period.

Materials:

  • This compound formulation (e.g., suspension in corn oil)[3][4]

  • Wistar rats (male and female, 6-8 weeks old)[3][4]

  • Standard laboratory diet and drinking water

  • Cages and bedding

  • Equipment for clinical observations, body weight measurement, and food consumption

  • Hematology and clinical chemistry analyzers

  • Necropsy instruments

  • Histopathology equipment

Protocol:

  • Animal Acclimatization: Acclimate animals for at least seven days.[3][4]

  • Group Allocation: Randomly assign animals to at least three dose groups and one control group (vehicle only), with an equal number of males and females in each group (e.g., 5-10 animals per sex per group).

  • Dose Selection: Dose levels should be selected based on acute toxicity data or a range-finding study. For example, dose levels of 15, 30, and 60 mg/kg/day can be used.[3][4]

  • Dosing: Administer the formulation or vehicle daily by oral gavage for 28 consecutive days.[3][4]

  • Observations:

    • Mortality and Clinical Signs: Observe animals twice daily for mortality and clinical signs of toxicity.[3][4]

    • Body Weight and Food Consumption: Record body weight at least weekly and food consumption weekly.[3][4]

    • Ophthalmological Examination: Perform an ophthalmological examination before the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of hematological and clinical biochemistry parameters.

  • Pathology:

    • Gross Necropsy: At the end of the study, perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

    • Histopathology: Preserve organs and tissues in a suitable fixative for histopathological examination.

G cluster_toxicity Sub-chronic Toxicity Study Workflow cluster_observations In-life Observations cluster_termination Terminal Procedures acclimatization Acclimatization (7 days) grouping Group Allocation (Control & Dose Groups) acclimatization->grouping dosing Daily Oral Dosing (28 days) grouping->dosing clinical_signs Clinical Signs & Mortality dosing->clinical_signs body_weight Body Weight dosing->body_weight food_consumption Food Consumption dosing->food_consumption blood_collection Blood Collection (Hematology & Biochemistry) dosing->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathology necropsy->histopathology

Workflow for a 28-day sub-chronic oral toxicity study.

Mechanism of Action and Signaling Pathway

Domperidone is a selective peripheral antagonist of dopamine D2 and D3 receptors.[4] Its primary mechanism of action involves blocking these receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[6] Unlike some other dopamine antagonists, it does not readily cross the blood-brain barrier, which limits its central nervous system side effects.[4]

In the gastrointestinal tract, dopamine normally inhibits motility by relaxing smooth muscles.[6] By blocking D2 receptors, domperidone enhances gastrointestinal peristalsis and motility, and increases lower esophageal sphincter pressure.[4][6] This prokinetic effect is beneficial in conditions like gastroparesis.[4] In the CTZ, which is located outside the blood-brain barrier, blockade of D2 receptors leads to its antiemetic effects.[4][6]

G cluster_pathway Domperidone Signaling Pathway domperidone Domperidone d2r_git Dopamine D2 Receptors (GI Tract) domperidone->d2r_git Blocks d2r_ctz Dopamine D2 Receptors (CTZ) domperidone->d2r_ctz Blocks gi_motility Increased GI Motility (Prokinetic Effect) d2r_git->gi_motility Leads to nausea_vomiting Reduced Nausea & Vomiting (Antiemetic Effect) d2r_ctz->nausea_vomiting Leads to

Simplified signaling pathway of Domperidone.

References

Application Notes and Protocols: Use of Domperidone Maleate in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone, a peripherally selective antagonist of dopamine D2 and D3 receptors, is widely recognized for its antiemetic and gastrokinetic properties.[1][2] Its limited ability to cross the blood-brain barrier minimizes central nervous system side effects, making it a subject of interest for investigating peripheral dopamine receptor functions that may influence neuronal systems indirectly.[3][4][5] However, at higher concentrations, some central effects have been suggested. Recent studies in non-neuronal cells have indicated that domperidone can induce apoptosis and modulate signaling pathways such as ERK/STAT3 and reactive oxygen species (ROS) generation.[6][7]

These application notes provide a comprehensive guide for researchers interested in studying the direct effects of Domperidone Maleate on primary neuronal cell cultures. The following sections detail its potential applications, protocols for investigating its effects on neuronal viability, signaling, and synaptic plasticity, and methods for data presentation and visualization.

Mechanism of Action in a Neuronal Context

Domperidone's primary mechanism of action is the blockade of dopamine D2 receptors.[1][8][2] In the central nervous system, D2 receptors are G-protein coupled receptors that, upon activation by dopamine, typically lead to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, including inwardly rectifying potassium channels and voltage-gated calcium channels.[3] By antagonizing these receptors, domperidone is expected to disinhibit these pathways, potentially leading to increased neuronal excitability and altered gene expression. In hippocampal neurons, D2 receptor antagonism has been shown to prevent both long-term potentiation (LTP) and long-term depression (LTD), suggesting a critical role for D2 receptor signaling in synaptic plasticity.[1]

Potential Applications in Primary Neuronal Cell Culture

  • Investigating the role of peripheral D2 receptor antagonism on neuronal health and function.

  • Elucidating the signaling pathways affected by domperidone in different neuronal subtypes (e.g., cortical, hippocampal).

  • Screening for potential neurotoxic or neuroprotective effects of domperidone and related compounds.

  • Studying the interplay between dopamine signaling and pathways involved in apoptosis, oxidative stress, and neuroinflammation in a controlled in vitro environment.

Data Presentation

Table 1: Effect of this compound on Primary Cortical Neuron Viability
Concentration (µM)Treatment Duration (hours)Neuronal Viability (% of Control)LDH Release (% of Maximum)
0 (Vehicle)24100 ± 4.25.1 ± 1.5
12498.5 ± 5.16.2 ± 1.8
102495.2 ± 3.88.9 ± 2.1
252482.1 ± 6.525.4 ± 4.3
502465.7 ± 7.148.7 ± 5.9
1002441.3 ± 8.275.3 ± 6.8
0 (Vehicle)48100 ± 3.97.3 ± 2.0
14896.3 ± 4.59.1 ± 2.5
104888.9 ± 5.315.6 ± 3.1
254870.4 ± 6.838.9 ± 5.2
504848.2 ± 7.965.1 ± 7.4
1004825.9 ± 6.488.2 ± 8.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis in Primary Hippocampal Neurons (48-hour treatment)
Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)% Annexin V Positive Cells
0 (Vehicle)1.0 ± 0.14.5 ± 1.2
101.2 ± 0.26.8 ± 1.5
252.5 ± 0.418.2 ± 3.7
504.8 ± 0.735.6 ± 5.1
1007.2 ± 1.158.9 ± 6.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for in vitro neurotoxicity and neuropharmacology studies.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • DNase I (Sigma-Aldrich)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • B-27 Supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine (Sigma-Aldrich)

  • Laminin (Thermo Fisher Scientific)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell strainer (70 µm)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, coat with laminin (10 µg/mL in PBS) for 2-4 hours at 37°C before plating.

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols and harvest the E18 embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and transfer to a 15 mL conical tube containing papain solution (20 units/mL in Hibernate-E with 100 µg/mL DNase I).

  • Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.

  • Stop the digestion by adding an equal volume of Hibernate-E containing 10% fetal bovine serum (FBS).

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

  • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture vessels.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium. Repeat this every 3-4 days.

Protocol 2: Neuronal Viability and Cytotoxicity Assays

This protocol outlines methods to assess the effect of this compound on the viability and cytotoxicity in primary neuronal cultures.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal)

  • This compound (Tocris Bioscience or equivalent)

  • Vehicle (e.g., DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (Sigma-Aldrich)

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit (Thermo Fisher Scientific or equivalent)

  • 96-well plates

Procedure:

  • Plate primary neurons in 96-well plates and culture for at least 7 days in vitro (DIV 7) to allow for maturation.

  • Prepare serial dilutions of this compound in culture medium. A final concentration range of 1-100 µM is a reasonable starting point. Include a vehicle-only control.

  • Replace the culture medium with the medium containing different concentrations of this compound or vehicle.

  • Incubate the cells for the desired treatment durations (e.g., 24 and 48 hours).

MTT Assay (for cell viability):

  • At the end of the treatment period, add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding an equal volume of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express results as a percentage of the vehicle-treated control.

LDH Assay (for cytotoxicity):

  • At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

  • Measure the absorbance at the recommended wavelength.

  • Express results as a percentage of the maximum LDH release (from lysed control cells).

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins like ERK and STAT3.

Materials:

  • Primary neuronal cultures

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat primary neuronal cultures with this compound at various concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates ERK ERK D2R->ERK Modulates Domperidone This compound Domperidone->D2R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates STAT3 STAT3 ERK->STAT3 Activates

Caption: Dopamine D2 Receptor Signaling Pathway and the Point of this compound Antagonism.

G cluster_1 Experimental Workflow for Neuronal Viability Assessment Start Primary Neuron Culture (e.g., Cortical Neurons) Treatment Treat with this compound (Various Concentrations and Durations) Start->Treatment Viability_Assay Neuronal Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release Assay) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison to Vehicle Control Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for Assessing the Effects of this compound on Primary Neuron Viability.

G cluster_2 Proposed Apoptotic Pathway Induced by Domperidone Domperidone This compound (High Concentrations) D2R_Blockade D2 Receptor Blockade Domperidone->D2R_Blockade ROS Increased ROS Production Domperidone->ROS Mitochondria Mitochondrial Stress D2R_Blockade->Mitochondria ROS->Mitochondria Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspases Caspase Activation (Caspase-9, Caspase-3/7) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A Proposed Pathway for Domperidone-Induced Apoptosis in Neurons at High Concentrations.

References

Application Notes and Protocols for the Quantification of Domperidone Maleate in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone maleate, a dopamine D2 receptor antagonist, is widely utilized for its antiemetic and prokinetic properties. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies, as well as for assessing its efficacy and potential side effects. This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of domperidone in biological matrices is most commonly achieved through HPLC with ultraviolet (UV) or fluorescence detection, and more sensitively and selectively by LC-MS/MS. The choice of method depends on the required sensitivity and the complexity of the tissue matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying domperidone in complex biological matrices like tissue homogenates due to its high sensitivity and specificity. Multiple Reaction Monitoring (MRM) mode is typically employed to monitor specific precursor-to-product ion transitions for domperidone and an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection offers a more accessible alternative to LC-MS/MS. While generally less sensitive, it can be suitable for studies where higher concentrations of domperidone are expected.

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of domperidone.

Table 1: LC-MS/MS Method Parameters for Domperidone Quantification in Plasma (Adaptable for Tissue Homogenates)

ParameterValueReference
Linearity Range 0.25 - 100.0 ng/mL[1]
0.2 - 80 ng/mL[2][3]
0.101 - 30.300 ng/mL
3.33 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[1]
0.2 ng/mL[2][3][4]
0.101 ng/mL
3.33 ng/mL
Lower Limit of Detection (LOD) 0.05 ng/mL[2][3]
Internal Standard Oxcarbazepine[1]
Paracetamol[2][3]
Atorvastatin
Mosapride[4]
Recovery >85%[2][3]

Table 2: HPLC Method Parameters for Domperidone Quantification

ParameterValueReference
Linearity Range 15 - 200 ng/mL (Plasma)
9 - 45 µg/mL (Tablets)[5]
0 - 5 µg/mL (Bulk Drug)[6]
Lower Limit of Quantification (LOQ) 15 ng/mL (Plasma)
0.36 µg/mL (Tablets)[7][8]
Lower Limit of Detection (LOD) 0.36 µg/mL (Tablets)[7][8]
Recovery 98.8% - 101.2%

Experimental Protocols

Tissue Sample Homogenization

This is a critical step to ensure the efficient extraction of domperidone from the tissue matrix.

Materials:

  • Tissue sample (e.g., liver, brain, lung, kidney)

  • Homogenization Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4; or 0.1 M Perchloric Acid)[9]

  • Bead beater, rotor-stator homogenizer, or Potter-Elvehjem homogenizer[10][11]

  • Ice

Protocol:

  • Accurately weigh the frozen tissue sample.

  • Place the tissue in a pre-chilled homogenization tube.

  • Add a pre-determined volume of ice-cold homogenization buffer. A common starting point is a 1:4 (w/v) ratio of tissue to buffer.[11]

  • Homogenize the tissue on ice. The duration and speed of homogenization will depend on the tissue type and the homogenizer used. For bead beaters, a few minutes at a high setting is often sufficient. For rotor-stator homogenizers, several short bursts may be necessary to prevent overheating.[10][11]

  • Visually inspect the homogenate to ensure no large tissue fragments remain.

  • Keep the homogenate on ice for immediate use or store at -80°C.

Sample Preparation for LC-MS/MS Analysis

a) Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from the tissue homogenate.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Acetonitrile (ACN) or Methanol, ice-cold[1][4]

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

Protocol:

  • Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

  • Add a small volume of the internal standard solution.

  • Add 3 volumes of ice-cold ACN or methanol (e.g., 300 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT and can be used to concentrate the analyte.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., Ethyl Acetate, tert-butyl methyl ether)[2][3]

  • Alkalinizing agent (e.g., 1 M Sodium Carbonate)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Pipette a known volume of tissue homogenate (e.g., 200 µL) into a glass tube.

  • Add a small volume of the internal standard solution.

  • Add a small volume of alkalinizing agent to raise the pH.

  • Add a larger volume of the extraction solvent (e.g., 1 mL).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

c) Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is suitable for very low concentrations of the analyte.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • SPE cartridge (e.g., C18)[12]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water/Methanol mixture)

  • Elution solvent (e.g., Methanol)[12]

  • Centrifuge or vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Condition the SPE cartridge by passing methanol through it.

  • Equilibrate the cartridge with water.

  • Load the tissue homogenate (pre-treated with IS) onto the cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elute the domperidone and IS with methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS and HPLC Conditions

The specific chromatographic conditions will need to be optimized in the user's laboratory but the following provides a good starting point.

Table 3: Example Chromatographic and Mass Spectrometric Conditions

ParameterLC-MS/MSHPLC
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[1]C18 column (e.g., 4.6 x 250 mm, 5 µm)[7][8]
Mobile Phase A 0.1% Formic acid in WaterKH2PO4 Buffer
Mobile Phase B Acetonitrile or MethanolMethanol
Gradient/Isocratic GradientIsocratic (e.g., 60:40 Buffer:Methanol)[7][8]
Flow Rate 0.45 mL/min[1]1.0 mL/min[7][8]
Injection Volume 5-20 µL20 µL
Column Temperature 40°CAmbient
Ionization Mode Positive Electrospray Ionization (ESI+)N/A
MRM Transition m/z 426.2 → 175.1[2][3]N/A
Detector Tandem Mass SpectrometerUV Detector (e.g., 253 nm or 284 nm)[7][8]

Visualizations

Metabolic Pathway of Domperidone

Domperidone undergoes extensive metabolism in the liver, primarily through N-dealkylation and hydroxylation.

domperidone_metabolism Domperidone Domperidone N_dealkylated_metabolite N-dealkylated metabolite Domperidone->N_dealkylated_metabolite CYP3A4 Hydroxylated_metabolite Hydroxylated metabolite Domperidone->Hydroxylated_metabolite CYP3A4, CYP1A2, CYP2E1 Inactive_metabolites Inactive Metabolites N_dealkylated_metabolite->Inactive_metabolites Hydroxylated_metabolite->Inactive_metabolites

Fig. 1: Simplified metabolic pathway of domperidone.
Experimental Workflow

The following diagram illustrates the general workflow for quantifying domperidone in tissue samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection Tissue Collection Homogenization Homogenization Tissue_Collection->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction LC_MS_MS LC-MS/MS or HPLC Extraction->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Result Result Data_Analysis->Result

Fig. 2: General workflow for domperidone quantification in tissues.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the quantification of this compound in various tissue samples. Adherence to these methodologies, with appropriate validation in the user's laboratory, will ensure the generation of accurate and reliable data for pharmacokinetic and other research applications. The choice between LC-MS/MS and HPLC will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity for complex tissue matrices.

References

Application Notes and Protocols for High-Throughput Screening of Domperidone Maleate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2 receptor antagonist, primarily used for its prokinetic and antiemetic properties. Its limited ability to cross the blood-brain barrier minimizes central nervous system side effects often associated with other dopamine antagonists. The development of novel Domperidone Maleate analogs aims to improve upon its therapeutic index, exploring enhanced efficacy, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is a critical step in the early-stage discovery of such analogs, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

This document provides detailed application notes and protocols for two primary HTS assays designed to identify and characterize novel antagonists of the dopamine D2 receptor: a competitive cAMP functional assay and a phospho-ERK1/2 signaling assay. These assays are well-suited for screening large numbers of compounds in a robust and automated fashion.

Assay Principles

1. Competitive cAMP Functional Assay:

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi subunit. Activation of the D2 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In this competitive assay format, cells expressing the D2 receptor are stimulated with a fixed concentration of dopamine to suppress cAMP production. This compound analogs that act as D2 receptor antagonists will compete with dopamine, thereby reversing the inhibition of adenylyl cyclase and leading to an increase in cAMP levels. This change in cAMP is detected using a sensitive method such as Homogeneous Time-Resolved Fluorescence (HTRF).

2. Phospho-ERK1/2 Signaling Assay:

The activation of the D2 receptor can also modulate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in the phosphorylation state of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In an antagonist screening mode, the ability of this compound analogs to inhibit dopamine-induced phosphorylation of ERK1/2 is quantified. This provides a secondary, distinct measure of the functional antagonism of the D2 receptor. The phosphorylated form of ERK1/2 can be detected using various HTS-compatible technologies, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or HTRF.

Data Presentation

The quantitative data from the primary and secondary screens should be summarized for each tested analog to facilitate comparison and hit selection. The following table provides a template for presenting the key parameters.

Compound IDPrimary Screen (% Inhibition at 10 µM)Primary Screen IC50 (µM)Secondary Screen (% Inhibition at 10 µM)Secondary Screen IC50 (µM)Selectivity (D1/D2 IC50 ratio)
DM-00198.20.0595.10.08>1000
DM-00285.70.2382.40.31>500
DM-00345.15.640.87.2>100
Domperidone99.10.0497.50.06>1200
Negative Control2.5>1003.1>100N/A

Table 1: Summary of Screening Data for this compound Analogs. IC50 values represent the concentration of the analog required to inhibit 50% of the dopamine-induced response. The selectivity ratio is determined by comparing the IC50 for the D2 receptor with that for the D1 receptor (obtained from a separate counter-screen).

Experimental Protocols

Protocol 1: Competitive cAMP Functional Assay (HTRF)

Objective: To identify compounds that antagonize the dopamine-induced inhibition of cAMP production in cells expressing the human dopamine D2 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Plate: 384-well, low-volume, white, solid-bottom plates.

  • Reagents:

    • Dopamine (agonist).

    • Forskolin (to stimulate adenylyl cyclase).

    • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

    • HTRF cAMP detection kit (e.g., from Cisbio).

    • This compound analogs and control compounds dissolved in DMSO.

    • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).

Procedure:

  • Cell Preparation:

    • Culture the D2 receptor-expressing cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to a density of 1.5 x 10^5 cells/mL.

    • Dispense 5 µL of the cell suspension (750 cells) into each well of the 384-well assay plate.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogs and control compounds in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 50 nL of each compound solution to the appropriate wells of the assay plate. This results in a final DMSO concentration of 0.5%.

  • Agonist Stimulation:

    • Prepare a solution of dopamine and forskolin in assay buffer. The final concentration of dopamine should be its EC80 (the concentration that gives 80% of its maximal effect in inhibiting forskolin-stimulated cAMP production), and the final concentration of forskolin should be 1 µM.

    • Add 5 µL of the dopamine/forskolin solution to all wells except the negative control wells (which receive assay buffer with forskolin only).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution and 5 µL of the anti-cAMP cryptate solution to each well.

  • Final Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Normalize the data using the following controls:

      • 0% Inhibition (High Signal): Wells with cells, dopamine, and forskolin.

      • 100% Inhibition (Low Signal): Wells with cells and forskolin only.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Phospho-ERK1/2 Signaling Assay (AlphaScreen)

Objective: To identify compounds that inhibit the dopamine-induced phosphorylation of ERK1/2 in cells expressing the human dopamine D2 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Plate: 384-well, white, solid-bottom plates.

  • Reagents:

    • Dopamine (agonist).

    • AlphaScreen SureFire p-ERK1/2 assay kit (e.g., from PerkinElmer).

    • This compound analogs and control compounds dissolved in DMSO.

    • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

    • Serum-free medium for starvation.

Procedure:

  • Cell Preparation:

    • Seed 10,000 cells per well in a 384-well plate in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

    • The next day, gently replace the culture medium with 15 µL of serum-free medium and incubate for 4 hours to starve the cells.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogs and control compounds in DMSO.

    • Add 50 nL of each compound solution to the appropriate wells.

  • Agonist Stimulation:

    • Prepare a solution of dopamine in serum-free medium at a concentration corresponding to its EC80 for ERK1/2 phosphorylation.

    • Add 5 µL of the dopamine solution to all wells except the negative control wells (which receive serum-free medium only).

  • Incubation:

    • Incubate the plate at 37°C for 5 minutes.

  • Cell Lysis:

    • Add 5 µL of the AlphaScreen lysis buffer to each well.

    • Incubate on an orbital shaker at room temperature for 10 minutes.

  • Detection:

    • Prepare the AlphaScreen acceptor bead mix and donor bead mix according to the manufacturer's protocol.

    • Add 5 µL of the acceptor bead mix to each well, incubate for 2 hours at room temperature in the dark.

    • Add 5 µL of the donor bead mix to each well, incubate for 2 hours at room temperature in the dark.

  • Reading:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the data using the following controls:

      • 0% Inhibition (High Signal): Wells with cells and dopamine.

      • 100% Inhibition (Low Signal): Wells with cells only.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values as described in the cAMP assay protocol.

Visualizations

G cluster_0 D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor G_alpha_i Gαi D2R->G_alpha_i Activates G_beta_gamma Gβγ D2R->G_beta_gamma Dopamine Dopamine Dopamine->D2R Activates Domperidone Domperidone Analog Domperidone->D2R Blocks AC Adenylyl Cyclase G_alpha_i->AC Inhibits ERK_Pathway ERK Signaling G_beta_gamma->ERK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates G cluster_workflow HTS Experimental Workflow start Start prepare_cells Prepare D2R-expressing cells in 384-well plates start->prepare_cells add_compounds Add Domperidone Analogs and Controls prepare_cells->add_compounds add_agonist Add Dopamine (Agonist) add_compounds->add_agonist incubate Incubate add_agonist->incubate add_detection Add Detection Reagents (HTRF/AlphaScreen) incubate->add_detection read_plate Read Plate add_detection->read_plate analyze_data Data Analysis (IC50 Determination) read_plate->analyze_data hit_selection Hit Selection analyze_data->hit_selection

Domperidone Maleate: Application Notes and Protocols for Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Domperidone Maleate, a selective peripheral dopamine D2 receptor antagonist, in the investigation of gastrointestinal (GI) motility. Domperidone is a valuable tool for studying the role of dopamine in regulating GI function and for evaluating potential prokinetic agents.[1][2][3][4][5] This document outlines its mechanism of action, key applications, and detailed protocols for in vitro and in vivo experimental models.

Mechanism of Action

Domperidone primarily exerts its prokinetic effects by blocking D2 dopamine receptors in the gastrointestinal tract.[5][6][7][8] Dopamine typically acts as an inhibitory neurotransmitter in the myenteric plexus, suppressing the release of acetylcholine (ACh) and thereby reducing GI motility.[6][9] By antagonizing these D2 receptors, domperidone disinhibits cholinergic neurons, leading to increased ACh release and enhanced smooth muscle contraction.[6][9][10] This results in accelerated gastric emptying, increased lower esophageal sphincter (LES) pressure, and improved antroduodenal coordination.[3][11][12] A key characteristic of domperidone is its limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other dopamine antagonists like metoclopramide.[1][3][13]

Signaling Pathway of this compound in the Gastrointestinal Tract

Domperidone_Signaling_Pathway cluster_neuron Myenteric Cholinergic Neuron cluster_muscle Gastrointestinal Smooth Muscle Cell Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Inhibits ACh_Vesicle Acetylcholine Vesicle D2_Receptor->ACh_Vesicle Inhibits Release Domperidone Domperidone Maleate Domperidone->D2_Receptor Antagonizes ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor Binds & Activates Contraction Increased Motility & Contraction M3_Receptor->Contraction

Domperidone's antagonism of D2 receptors enhances acetylcholine release.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various gastrointestinal motility studies.

Table 1: In Vitro Effects of this compound

ParameterSpecies/TissueEffectConcentration/ValueReference
Dopamine Inhibition (Ki)Guinea Pig Stomach (Circular Muscle)Antagonism of dopamine-induced inhibition of cholinergic transmission3 x 10-8 mol/L[10]
Dopamine Inhibition (ED50)Guinea Pig Stomach (Myenteric Plexus)Inhibition of veratridine-evoked acetylcholine release by dopamine5.2 x 10-5 mol/L[10]

Table 2: In Vivo Effects of this compound on Lower Esophageal Sphincter (LES) Pressure

Administration RouteDoseSpeciesEffect on LES PressureReference
Intravenous (IV)10 mgHuman275% increase above basal pressure[11]
Intravenous (IV)10 mgHumanSignificant, rapid, and prolonged increase for 30 minutes[14]
Intravenous (IV)20 mgHumanLess efficient than 10 mg dose[14]
Oral60 mgHumanSignificant increase at 30, 45, and 60 minutes post-administration[15]

Table 3: In Vivo Effects of this compound on Gastric Emptying

| Administration Route | Dose | Species | Method | Effect on Gastric Emptying | Reference | |---|---|---|---|---| | Intravenous (IV) | 5 mg | Human | Dye dilution and double sampling | Markedly increased rate of emptying of a 750 ml water test meal |[16] | | Intravenous (IV) | 20 mg | Human | Real-time ultrasound | Significantly reduced gastric volume 5 minutes after a 500 ml fluid drink |[17] | | Oral | 10 mg | Human | 13C-acetic acid breath test | No significant effect on T1/2, T lag, GEC, beta, or kappa |[18] | | Oral | 20 mg & 50 mg | Human | Barium meal examination | Significantly promoted antral peristalsis and gastric emptying |[19] | | Oral | 5.0 mg/kg | Horse | Acetaminophen absorption test | Increased peak plasma acetaminophen concentration and AUC |[20][21][22] | | Oral | 1.1 mg/kg | Horse | Acetaminophen absorption test | No effect |[20][21][22] | | Oral | 5 mg/dog | Dog | Barium sulfate swallow radiography | Start of emptying: 12.86 min (vs. 25.71 min control); End of emptying: 55.71 min (vs. 94.29 min control) |[23] | | Chronic Oral | 40-120 mg daily | Human (Gastroparesis) | Isotope-labeled solid meal | Reduced 2-hour retention from 87.3% to 57.2% |[24] |

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Isolated Gastrointestinal Smooth Muscle Contractility

This protocol describes the use of an organ bath to evaluate the effects of this compound on the contractility of isolated gastrointestinal smooth muscle strips.

Materials:

  • Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution

  • Dopamine hydrochloride stock solution

  • Acetylcholine chloride stock solution

  • Atropine sulfate stock solution

  • Tetrodotoxin (TTX)

  • Isolated tissue (e.g., guinea pig ileum, rat fundus strip)

  • Organ bath system with force-displacement transducer and data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Isolate the desired segment of the gastrointestinal tract (e.g., ileum, stomach).

    • Carefully remove the tissue and place it in a petri dish containing Krebs-Henseleit solution bubbled with carbogen gas.

    • Prepare longitudinal or circular muscle strips of appropriate size (e.g., 2-3 cm in length for guinea pig ileum).[25]

  • Tissue Mounting:

    • Mount the tissue strip in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

    • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • Baseline Contractions: Record spontaneous contractions or induce contractions with a standard agonist (e.g., acetylcholine) to establish a stable baseline.

    • Dopamine-Induced Relaxation: To study the antagonistic effect of domperidone, first establish dopamine-induced relaxation. Induce a submaximal contraction with an agonist like carbachol or through electrical field stimulation. Once the contraction is stable, add increasing concentrations of dopamine to generate a cumulative concentration-response curve for relaxation.

    • Domperidone Antagonism: After washing out the dopamine, incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).

    • Repeat the dopamine concentration-response curve in the presence of domperidone. A rightward shift in the dopamine curve indicates competitive antagonism.

    • Prokinetic Effect: To directly assess the prokinetic effect, electrical field stimulation can be used to elicit neurally mediated contractions. The effect of domperidone on the amplitude of these contractions can be measured.[26]

  • Data Analysis:

    • Measure the amplitude and frequency of muscle contractions.

    • Construct concentration-response curves for agonists and antagonists.

    • Calculate EC50 values for agonists and pA2 or Ki values for antagonists like domperidone.[10]

In_Vitro_Workflow Start Start Tissue_Isolation Isolate GI Tissue (e.g., Guinea Pig Ileum) Start->Tissue_Isolation Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate under Tension (e.g., 1g for 60 min) Tissue_Mounting->Equilibration Baseline Record Baseline Contractions Equilibration->Baseline Dopamine_Curve Generate Dopamine Concentration-Response Curve Baseline->Dopamine_Curve Washout Washout Dopamine_Curve->Washout Domperidone_Incubation Incubate with This compound Washout->Domperidone_Incubation Repeat_Dopamine_Curve Repeat Dopamine Curve in Presence of Domperidone Domperidone_Incubation->Repeat_Dopamine_Curve Data_Analysis Analyze Data (EC50, Ki) Repeat_Dopamine_Curve->Data_Analysis End End Data_Analysis->End

Workflow for in vitro assessment of domperidone on smooth muscle.
Protocol 2: In Vivo Evaluation of Gastric Emptying using the 13C-Spirulina Breath Test

This non-invasive method is a reliable way to assess gastric emptying in humans and animal models.

Materials:

  • 13C-Spirulina or 13C-octanoic acid

  • Test meal (e.g., standardized liquid or solid meal)

  • This compound tablets or suspension

  • Breath collection bags

  • Isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer.

Procedure:

  • Subject Preparation:

    • Subjects should fast overnight (at least 8 hours).

  • Baseline Breath Sample:

    • Collect a baseline breath sample before administration of the test meal and drug.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg for humans) or placebo with a small amount of water 30-60 minutes before the test meal.[18]

  • Test Meal Administration:

    • The subject consumes the test meal labeled with 13C-Spirulina or 13C-octanoic acid.

  • Breath Sample Collection:

    • Collect breath samples at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes for the next 2-4 hours).

  • Sample Analysis:

    • Analyze the 13CO2/12CO2 ratio in the collected breath samples using an appropriate spectrometer.

  • Data Analysis:

    • Calculate the percentage dose of 13C recovered over time.

    • Determine key gastric emptying parameters such as the gastric half-emptying time (t1/2), lag phase (tlag), and gastric emptying coefficient (GEC).[18]

    • Compare the parameters between the domperidone and placebo groups.

Gastric_Emptying_Workflow Start Start Fasting Overnight Fast Start->Fasting Baseline_Breath Collect Baseline Breath Sample Fasting->Baseline_Breath Drug_Admin Administer Domperidone or Placebo Baseline_Breath->Drug_Admin Test_Meal Administer 13C-labeled Test Meal Drug_Admin->Test_Meal Breath_Collection Collect Breath Samples at Intervals Test_Meal->Breath_Collection Sample_Analysis Analyze 13CO2/12CO2 Ratio Breath_Collection->Sample_Analysis Data_Analysis Calculate Gastric Emptying Parameters Sample_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for the 13C breath test to assess gastric emptying.
Protocol 3: Esophageal Manometry to Assess Lower Esophageal Sphincter (LES) Pressure

This protocol details the procedure for measuring the effect of this compound on LES pressure in human subjects.

Materials:

  • High-resolution manometry catheter

  • Manometry data acquisition system

  • This compound for injection or oral administration

  • Topical anesthetic for the nasal passage

Procedure:

  • Subject Preparation:

    • Subjects should fast for at least 6 hours prior to the study.

  • Catheter Placement:

    • Anesthetize one nostril.

    • Pass the manometry catheter through the anesthetized nostril, into the esophagus, and across the esophagogastric junction into the stomach.

  • Baseline Measurement:

    • Record the resting LES pressure for a baseline period (e.g., 15-30 minutes).

  • Drug Administration:

    • Administer this compound intravenously (e.g., 10 mg) or orally.[11][15]

  • Post-Dose Measurement:

    • Continuously record the LES pressure for a specified period (e.g., up to 2 hours) following drug administration.

  • Data Analysis:

    • Calculate the mean resting LES pressure at baseline and at various time points after domperidone administration.

    • Analyze the change in LES pressure from baseline.

    • Statistical analysis should be performed to determine the significance of the observed changes.

Manometry_Workflow Start Start Fasting Subject Fasting Start->Fasting Catheter_Placement Place Manometry Catheter Fasting->Catheter_Placement Baseline_Measurement Record Baseline LES Pressure Catheter_Placement->Baseline_Measurement Drug_Admin Administer This compound Baseline_Measurement->Drug_Admin Post_Dose_Measurement Continuously Record LES Pressure Drug_Admin->Post_Dose_Measurement Data_Analysis Analyze Change in LES Pressure Post_Dose_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for esophageal manometry to assess LES pressure.

References

Troubleshooting & Optimization

Technical Support Center: Domperidone Maleate in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving domperidone maleate for in vitro studies?

A1: Due to its poor aqueous solubility, the recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is sparingly soluble in dimethylformamide (DMF) and slightly soluble in methanol.[2] For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it into the aqueous medium.[1]

Q2: What is the maximum concentration of this compound I can achieve in a DMSO stock solution?

A2: The solubility of domperidone in organic solvents like DMSO and DMF is approximately 10 mg/mL.[1]

Q3: My this compound precipitates when I dilute my DMSO stock into my cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. Please refer to our Troubleshooting Guide below for detailed steps on how to address this.

Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubation. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q5: How should I store my this compound powder and stock solutions?

A5: this compound powder should be stored in a well-closed container, protected from light.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. Insufficient solvent or inadequate mixing.- Ensure you are using a sufficient volume of anhydrous, high-purity DMSO. - Vortex the solution for 1-2 minutes. - If still not dissolved, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer/media. The compound is "crashing out" due to its low aqueous solubility in the final solution.- Add the DMSO stock to the aqueous buffer, not the other way around. - Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. - Pre-warm the aqueous medium to 37°C before adding the compound stock solution while vortexing. - Lower the final concentration of the compound in the assay. - Decrease the final percentage of the organic solvent by preparing a more concentrated DMSO stock, if possible.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable effective concentrations of the compound.- Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution. - Ensure the stock solution is fully dissolved before each use by bringing it to room temperature and vortexing. - Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
Observed cytotoxicity in vehicle control wells. The concentration of DMSO is too high for your cell line.- Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experiment duration. - Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility DescriptionApproximate Solubility (mg/mL)Reference
WaterVery slightly soluble~0.001[3]
Ethanol (96%)Very slightly solubleNot specified[2]
MethanolSlightly solubleNot specified[2]
Dimethylformamide (DMF)Sparingly soluble~10[1]
Dimethyl sulfoxide (DMSO)Soluble~10[1]
PEG 400Soluble8.622 ± 0.009[4]
Tween 20Soluble5.898 ± 0.009[4]
1:1 DMSO:PBS (pH 7.2)Sparingly soluble~0.5[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 541.99 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortexer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the desired stock concentration (10 mg/mL), calculate the required volume of DMSO. For 10 mg of this compound, you will need 1 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw the 10 mg/mL stock solution of this compound at room temperature.

  • Vortex: Gently vortex the stock solution to ensure it is fully dissolved.

  • Serial Dilution (if necessary): It is recommended to perform serial dilutions to reach the final desired concentration. This minimizes the volume of DMSO added to the final solution.

    • Example for a 10 µM final concentration with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mg/mL (18.45 mM) stock solution to 183.5 µL of cell culture medium. This results in a 100 µM intermediate solution with a DMSO concentration of approximately 0.54%.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM this compound with a final DMSO concentration of approximately 0.054%.

  • Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium. Crucially, add the DMSO solution to the aqueous medium while vortexing, not the other way around.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) and consistent across all experimental conditions, including a vehicle control (medium with the same final concentration of DMSO).

  • Visual Inspection: Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

Mandatory Visualizations

Domperidone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Domperidone Domperidone D2R Dopamine D2 Receptor (GPCR) Domperidone->D2R Antagonist Domperidone->D2R Downregulates Expression beta_arrestin β-arrestin2 Domperidone->beta_arrestin MEK MEK Domperidone->MEK ERK ERK Domperidone->ERK JAK2 JAK2 Domperidone->JAK2 STAT3 STAT3 Domperidone->STAT3 G_protein Gαi/o D2R->G_protein Inhibits D2R->beta_arrestin Recruits beta_arrestin->MEK Complex Formation MEK->ERK Phosphorylates ERK->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates Apoptosis Apoptosis STAT3->Apoptosis Induces Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes

Caption: Domperidone's antagonism and downregulation of the D2 receptor inhibits pro-survival signaling pathways.

Domperidone_Solubilization_Workflow start Start: This compound Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve stock_solution 10 mg/mL Stock Solution in 100% DMSO dissolve->stock_solution prepare_working Prepare Working Solution stock_solution->prepare_working dilute Dilute Stock in Aqueous Medium (e.g., Cell Culture Medium) prepare_working->dilute troubleshoot Precipitation? dilute->troubleshoot final_solution Final Working Solution (e.g., 10 µM Domperidone, ≤ 0.1% DMSO) end Use in Assay final_solution->end troubleshoot->final_solution No troubleshoot_actions Troubleshooting: - Vortex during dilution - Pre-warm medium - Lower final concentration troubleshoot->troubleshoot_actions Yes troubleshoot_actions->dilute

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Domperidone Maleate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Domperidone Maleate in rat models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low in rats?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] Its poor solubility, particularly in the alkaline environment of the intestine, limits its dissolution and subsequent absorption.[3][4] Furthermore, Domperidone undergoes significant first-pass metabolism in the intestine and liver, primarily by the cytochrome P450 enzyme CYP3A4 (CYP3A1 in rats), and is subject to efflux by P-glycoprotein (P-gp), which actively transports the drug back into the intestinal lumen.[5][6][7]

Q2: What are the primary strategies to improve the oral bioavailability of this compound in rats?

Several formulation strategies have proven effective in enhancing the oral bioavailability of this compound in rats. These primarily include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1][8] These systems enhance bioavailability by improving drug solubilization and bypassing the dissolution step.

  • Nanoparticle Systems: Formulating Domperidone as nanocrystals or solid lipid nanoparticles (SLNs) increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[3][9]

  • Solid Dispersions: Dispersing Domperidone in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[10]

  • Co-administration with Bioavailability Enhancers: The use of agents like piperine, which inhibits CYP3A1 and P-gp, can reduce first-pass metabolism and efflux, thereby increasing systemic exposure to Domperidone.[5][11]

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) enhance the bioavailability of this compound?

SEDDS formulations improve the oral bioavailability of this compound through several mechanisms:

  • Enhanced Solubilization: The lipid components of SEDDS keep the lipophilic Domperidone in a solubilized state in the gastrointestinal tract, avoiding the dissolution-rate-limiting step of absorption.[1]

  • Increased Permeability: The surfactants and co-surfactants in SEDDS can fluidize the cell membrane and open tight junctions between epithelial cells, thereby enhancing the intestinal permeability of the drug.

  • Lymphatic Transport: Lipid-based formulations can promote lymphatic transport of the drug, which bypasses the portal circulation and reduces first-pass metabolism in the liver.

Troubleshooting Guides

Issue 1: Poor emulsification and precipitation of this compound from SEDDS/SMEDDS upon dilution.

Possible Causes:

  • Inappropriate ratio of oil, surfactant, and co-surfactant.

  • Poor solubility of this compound in the selected excipients.

  • The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal.

Troubleshooting Steps:

  • Optimize Excipient Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion region.[12][13]

  • Screen Excipients for Solubility: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[1] For instance, PEG 400 and Tween 20 have shown good solubilizing potential for Domperidone.[1]

  • Adjust HLB Value: Blend surfactants with different HLB values to achieve an optimal HLB for emulsification. Non-ionic surfactants with high HLB values, such as Tween 80 (HLB 15), are often used.[1]

Issue 2: Low entrapment efficiency and rapid drug leakage from Solid Lipid Nanoparticles (SLNs).

Possible Causes:

  • Poor affinity of this compound for the solid lipid matrix.

  • Drug expulsion during lipid crystallization.

  • Suboptimal surfactant concentration.

Troubleshooting Steps:

  • Lipid Screening: Evaluate different solid lipids to find one with good solubilizing capacity for this compound.

  • Optimize Homogenization Parameters: Adjust the homogenization speed and duration, as well as the temperature, to control the particle size and drug loading.

  • Surfactant Concentration: Optimize the concentration of the surfactant to ensure adequate stabilization of the nanoparticles and prevent drug leakage. An optimized formulation of Domperidone-loaded SLNs reported a particle size of 201.4 nm and an entrapment efficiency of 66.3%.[3][4]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation TypeCmax (ng/mL or µg/mL)Tmax (h)AUC (ng·h/mL or µg·h/mL)Fold Increase in BioavailabilityReference
Domperidone Suspension0.24 ± 0.02 µg/mL-1.74 ± 0.18 µg·h/mL-[12]
SMEDDS0.44 ± 0.03 µg/mL-3.38 ± 0.81 µg·h/mL1.92[12]
Domperidone Tablet----[3]
Domperidone-loaded SLN---2.62[3][4]
Raw Domperidone----[9]
Domperidone Nanocrystals2.6 µg/mL1--[9]
Domperidone alone----[5]
Domperidone + Piperine---Significantly Increased[5][6]

Table 2: In-situ and In-vitro Permeability of this compound Formulations

FormulationPermeability ModelApparent Permeability (Papp) (cm/s)Effective Permeability (Peff) (cm/s)Reference
Domperidone ControlCaco-2 cell monolayer--[2][8]
Optimal SEDDS FormulationCaco-2 cell monolayer12.74 ± 0.02 × 10⁻⁴-[2][8]
Domperidone ControlIn-situ rat intestinal perfusion-0.802 ± 0.418 × 10⁻⁴[2][8]
Optimal SEDDS FormulationIn-situ rat intestinal perfusion-2.122 ± 0.892 × 10⁻⁴[2][8]
Domperidone ControlIn-vitro non-everted sac--[5]
Domperidone + PiperineIn-vitro non-everted sacSignificantly Improved-[5]

Experimental Protocols

1. Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Tween 80, Labrasol), Co-surfactant (e.g., PEG 400).

  • Method:

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Mix the components thoroughly using a magnetic stirrer until a homogenous isotropic mixture is formed.

    • Add the accurately weighed this compound to the mixture and stir until it is completely dissolved.

    • The resulting formulation should be a clear, transparent liquid.

    • To evaluate the self-emulsification properties, add a small amount of the formulation to a specified volume of aqueous medium (e.g., distilled water or buffer) under gentle agitation and observe the formation of a nanoemulsion.

2. In-situ Single-Pass Intestinal Perfusion (SPIP) in Rats

  • Animals: Female Sprague Dawley rats are typically used.[14]

  • Method:

    • Anesthetize the rat and make a midline abdominal incision.

    • Locate the desired intestinal segment (e.g., jejunum, ileum).

    • Gently cannulate the proximal and distal ends of the segment with flexible tubing.

    • Flush the intestinal segment with pre-warmed saline to remove any residual contents.

    • Perfuse the segment with the drug-containing solution (e.g., Domperidone in buffer or the SEDDS formulation diluted in buffer) at a constant flow rate using a peristaltic pump.

    • Collect the perfusate at regular intervals from the distal end.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

    • The effective permeability (Peff) can be calculated using the following equation: Peff = (-Q * ln(Cout/Cin)) / (2 * π * r * L), where Q is the flow rate, Cout and Cin are the outlet and inlet drug concentrations, respectively, r is the radius of the intestinal segment, and L is the length of the segment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation in Rats F1 Excipient Screening (Solubility Studies) F2 Pseudo-Ternary Phase Diagram Construction F1->F2 F3 Preparation of Formulations (SEDDS, Nanoparticles, etc.) F2->F3 F4 In-vitro Characterization (Droplet/Particle Size, Zeta Potential, Entrapment Efficiency) F3->F4 E1 In-situ Single-Pass Intestinal Perfusion (SPIP) F4->E1 Optimized Formulation E2 In-vivo Pharmacokinetic Study F4->E2 Optimized Formulation E5 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) E1->E5 E3 Blood Sampling E2->E3 E4 LC-MS/MS Analysis E3->E4 E4->E5

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

bioavailability_enhancement_mechanisms cluster_formulation Formulation Strategies cluster_mechanisms Mechanisms of Bioavailability Enhancement S1 Lipid-Based Systems (SEDDS/SMEDDS) M1 Increased Solubility & Dissolution Rate S1->M1 M2 Enhanced Permeability S1->M2 M5 Lymphatic Uptake S1->M5 S2 Nanoparticles (Nanocrystals, SLNs) S2->M1 S3 Solid Dispersions S3->M1 S4 Co-administration (e.g., with Piperine) M3 Inhibition of P-gp Efflux S4->M3 M4 Inhibition of CYP3A1 First-Pass Metabolism S4->M4

Caption: Mechanisms of oral bioavailability enhancement for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Domperidone Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments with domperidone maleate while minimizing the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of domperidone?

Domperidone is a peripherally selective antagonist of the dopamine D2 and D3 receptors.[1] Its primary on-target effects are prokinetic and antiemetic, mediated by blocking these receptors in the gastrointestinal tract and the chemoreceptor trigger zone.[1]

The most significant off-target effects include:

  • Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[1][2]

  • Hyperprolactinemia: Antagonism of dopamine D2 receptors in the pituitary gland, leading to increased prolactin levels.[1][3]

Q2: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be employed:

  • Dose-Response Studies: Determine the lowest effective concentration of domperidone that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target molecules.

  • Use of Selective Antagonists: In parallel experiments, use a more selective antagonist for your target of interest to confirm that the observed effect is not unique to domperidone.

  • Control Compounds: Include a structurally similar but inactive analog of domperidone as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Assays: Confirm your findings using multiple, distinct assay formats that measure the same biological endpoint through different mechanisms.

Q3: What are the typical binding affinities and inhibitory concentrations for domperidone's on- and off-targets?

The following table summarizes key quantitative data for domperidone's interactions. Note that values can vary depending on the specific experimental conditions.

TargetParameterValueSpeciesAssay Type
Dopamine D2 Receptor (On-Target) Ki1.75 nMHuman (cloned)Radioligand Binding Assay
hERG Potassium Channel (Off-Target) IC5057.0 nMHuman (HEK293 cells)Whole-cell patch clamp

Q4: What are common issues with this compound solubility in in vitro assays?

This compound has low aqueous solubility, which can be a source of experimental variability.[2][4] To address this:

  • Solvent Selection: Domperidone is often dissolved in organic solvents like DMSO for stock solutions. Ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

  • Preparation of Working Solutions: Prepare fresh dilutions of domperidone for each experiment. It can be beneficial to dilute the stock solution in a serum-containing medium or a solution with a carrier protein like bovine serum albumin (BSA) to improve solubility and prevent precipitation.

  • Visual Inspection: Always visually inspect your assay plates for any signs of drug precipitation, especially at higher concentrations.

Troubleshooting Guides

In Vitro Assays

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)

  • Symptom: A U-shaped dose-response curve where cell viability appears to increase at higher concentrations of domperidone.

  • Possible Cause: At high concentrations, domperidone may precipitate or directly interact with the assay reagents (e.g., reducing the tetrazolium dye in an MTT assay), leading to a false positive signal.[5]

  • Troubleshooting Steps:

    • Cell-Free Control: Run the assay in the absence of cells, incubating domperidone at the same concentrations with the assay medium and reagent to check for direct chemical interference.

    • Visual Inspection: Examine the wells under a microscope for any signs of drug precipitation.

    • Use an Orthogonal Assay: Confirm your results with a non-metabolic assay, such as a CyQUANT assay (which measures DNA content) or a protein-based assay like the sulforhodamine B (SRB) assay.

Issue 2: Inconsistent Prolactin Release from Pituitary Cell Lines (e.g., GH3 cells)

  • Symptom: High variability in baseline or stimulated prolactin levels between experiments.

  • Possible Causes:

    • GH3 cells are known to have a heterogeneous population, with some cells being more responsive to secretagogues than others.[6]

    • These cells may not express high-affinity dopamine receptors, making them less sensitive to dopamine antagonists like domperidone.[7]

  • Troubleshooting Steps:

    • Cell Line Authentication: Ensure your GH3 cell line is from a reputable source and has not undergone significant genetic drift.

    • Positive Controls: Use a known prolactin secretagogue, such as thyrotropin-releasing hormone (TRH), as a positive control to confirm the responsiveness of your cells.[6]

    • Dose-Response: Perform a full dose-response curve for domperidone to determine the optimal concentration for your specific cell clone.

    • Alternative Cell Models: Consider using primary pituitary cells for a more physiologically relevant model, though these are more challenging to culture.

In Vivo Assays

Issue 3: Unexpected Behavioral Changes in Animal Models

  • Symptom: Animals treated with domperidone exhibit sedation, altered locomotor activity, or other unexpected behaviors not directly related to gastrointestinal motility.

  • Possible Causes:

    • Although domperidone is considered peripherally acting, at higher doses, it may cross the blood-brain barrier to some extent, leading to central nervous system effects.

    • The observed behavior could be a secondary consequence of the drug's effect on the gastrointestinal system (e.g., discomfort).

  • Troubleshooting Steps:

    • Dose Reduction: Determine if the behavioral effects are dose-dependent by testing a range of lower doses.

    • Central vs. Peripheral D2 Antagonist Control: Compare the effects of domperidone with a known centrally acting D2 antagonist (e.g., haloperidol) and a peripherally restricted D2 agonist to dissect the contribution of central versus peripheral receptor blockade.

    • Behavioral Monitoring: Implement a comprehensive behavioral monitoring plan to systematically assess a range of behaviors beyond the primary endpoint. This can help to identify and quantify any off-target effects.

Experimental Protocols

Competitive Radioligand Binding Assay for D2 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of domperidone for the dopamine D2 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]spiperone), and increasing concentrations of unlabeled domperidone.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound from the free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of domperidone. The IC50 (the concentration of domperidone that displaces 50% of the radioligand) is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.[8]

In Vitro hERG Channel Assay (Whole-Cell Patch Clamp)
  • Objective: To determine the inhibitory effect of domperidone on the hERG potassium channel.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293 cells.

    • Electrophysiology: Using the whole-cell patch-clamp technique, apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[2]

    • Drug Application: After recording a stable baseline current, perfuse the cell with solutions containing increasing concentrations of domperidone.

    • Data Analysis: Measure the amplitude of the hERG tail current before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.[2]

Visualizations

Domperidone_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Domperidone Domperidone Domperidone->D2R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway and Domperidone's Mechanism of Action.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Conc Is the domperidone concentration appropriate? Start->Check_Conc Check_Sol Is domperidone fully solubilized? Check_Conc->Check_Sol Yes Action_Dose Perform dose-response to find lowest effective dose Check_Conc->Action_Dose No Check_Assay Is there potential for assay interference? Check_Sol->Check_Assay Yes Action_Sol Optimize solvent and preparation method. Visually inspect for precipitate. Check_Sol->Action_Sol No Check_OffTarget Could this be an off-target effect? Check_Assay->Check_OffTarget No Action_Assay Run cell-free controls. Use an orthogonal assay. Check_Assay->Action_Assay Yes Action_OffTarget Use selective antagonists. Consult off-target databases. Perform selectivity profiling. Check_OffTarget->Action_OffTarget Yes End_OnTarget Result is likely on-target Check_OffTarget->End_OnTarget No Action_Dose->Check_Sol Action_Sol->Check_Assay End_Artifact Result is likely an artifact Action_Sol->End_Artifact Action_Assay->Check_OffTarget Action_Assay->End_Artifact Action_OffTarget->End_OnTarget

Caption: Logical Workflow for Troubleshooting Unexpected Experimental Results with Domperidone.

References

Technical Support Center: Domperidone Maleate Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Domperidone Maleate in their fluorescent assays. The inherent fluorescent properties of this compound can be a source of artifacts, and this guide offers troubleshooting strategies and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

A1: Yes, this compound has native fluorescent properties, which can lead to interference in fluorescent assays. This interference can manifest as high background, false positives, or a general decrease in signal-to-noise ratio. The extent of interference will depend on the concentration of this compound and the specific excitation and emission wavelengths used in your assay.

Q2: What are the fluorescent properties of this compound?

A2: this compound is known to fluoresce. Its spectral properties are a key consideration when designing and troubleshooting assays. The reported excitation and emission maxima can vary slightly depending on the solvent and experimental conditions.

Q3: How can the intrinsic fluorescence of this compound affect my results?

A3: The intrinsic fluorescence of this compound can interfere with your assay in two primary ways:

  • Direct Interference (Autofluorescence): If the excitation and emission spectra of this compound overlap with those of your fluorescent probe, the instrument will detect fluorescence from both sources. This can lead to an artificially high signal, resulting in false positives or inaccurate quantification.[1]

  • Inner Filter Effect (Quenching): this compound can absorb light at the excitation or emission wavelengths of your fluorophore. This absorption reduces the amount of light that reaches your fluorophore for excitation and the amount of emitted light that reaches the detector, leading to a lower-than-expected signal (quenching).[1]

Q4: Are there specific types of fluorescent assays that are more susceptible to interference from this compound?

A4: Any fluorescent assay has the potential for interference. However, assays that use excitation wavelengths in the UV or blue range of the spectrum may be more susceptible, as this is where many organic molecules, including this compound, tend to absorb light and fluoresce. Assays with low signal intensity are also more vulnerable to interference from even low levels of compound fluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence in the Presence of this compound

Symptoms:

  • Wells or samples containing this compound show a significantly higher baseline fluorescence compared to control wells without the compound.

  • Difficulty in distinguishing the specific signal from the background noise.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Prepare a sample containing this compound at the same concentration used in your experiment, but without the fluorescent probe or biological components. Measure the fluorescence at your assay's excitation and emission wavelengths. This will quantify the direct contribution of this compound to the signal.

  • Spectral Scan: If your instrument allows, perform an excitation and emission scan of this compound to determine its full spectral profile. This will help you identify the degree of spectral overlap with your fluorophore.

  • Change Fluorophore: If there is significant spectral overlap, consider switching to a fluorophore with excitation and emission wavelengths that are further away from those of this compound. Red-shifted fluorophores are often a good choice to avoid autofluorescence from compounds.

  • Background Subtraction: If changing the fluorophore is not possible, you can subtract the signal from the "compound-only" control from your experimental wells. However, be aware that this assumes a linear relationship and does not account for potential quenching effects.

Issue 2: Unexpected Quenching or Decrease in Signal

Symptoms:

  • The fluorescent signal in the presence of this compound is lower than expected, even at concentrations where you anticipate a positive signal.

  • This can be misinterpreted as a negative or inhibitory effect of the compound.

Troubleshooting Steps:

  • Check for Inner Filter Effect:

    • Measure the absorbance spectrum of this compound at the concentration used in your assay. Significant absorbance at the excitation or emission wavelength of your fluorophore indicates a high probability of the inner filter effect.

    • If possible, use a plate reader that can read from the top and bottom. A difference in signal intensity between the two readings can be indicative of an inner filter effect.

  • Reduce Compound Concentration: If feasible for your experimental design, lowering the concentration of this compound can minimize the inner filter effect.

  • Use a Different Assay Format: Consider an alternative, non-fluorescent assay to validate your findings, such as a colorimetric or luminescent assay.

Quantitative Data Summary

The fluorescent properties of Domperidone have been characterized, providing crucial data for assay design and troubleshooting.

ParameterWavelength (nm)Reference
Excitation Maximum~282-284[2][3]
Emission Maximum~316-328[2][3]

Note: These values may vary depending on the experimental conditions such as solvent and pH.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of this compound

Objective: To quantify the background fluorescence of this compound at the wavelengths used in a specific fluorescent assay.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your experiment)

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates suitable for fluorescence

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.

  • Include a "buffer-only" control (blank).

  • Pipette the dilutions and the blank into the wells of the microplate.

  • Set the microplate reader to the excitation and emission wavelengths of your experimental fluorophore.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the blank from the fluorescence readings of the this compound dilutions.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound to assess the level of intrinsic fluorescence.

Protocol 2: HPLC with Fluorescence Detection for Domperidone Quantification

Objective: To provide a reference method for the quantification of Domperidone that utilizes its native fluorescence, which can be adapted to understand its fluorescent behavior.

Methodology based on published literature: [2][3]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of a buffer (e.g., citrate or phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile). The exact ratio and gradient may need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: Set to approximately 282-284 nm.

    • Emission Wavelength: Set to approximately 316-328 nm.

  • Sample Preparation: Samples containing Domperidone should be diluted in the mobile phase.

Visualizations

This compound Signaling Pathway

Domperidone is a dopamine D2 receptor antagonist. In some cancer cell lines, it has been shown to induce apoptosis by inhibiting the ERK/STAT3 signaling pathway.

Domperidone_Signaling Domperidone This compound DRD2 Dopamine D2 Receptor Domperidone->DRD2 inhibition MEK MEK DRD2->MEK activation ERK ERK MEK->ERK phosphorylation STAT3 STAT3 ERK->STAT3 phosphorylation Apoptosis Apoptosis STAT3->Apoptosis inhibition

Caption: Domperidone's antagonism of the D2 receptor can lead to apoptosis.

Troubleshooting Workflow for Fluorescence Interference

This workflow provides a logical sequence of steps to identify and mitigate interference from this compound in fluorescent assays.

Troubleshooting_Workflow Start Unexpected Assay Results (High Background or Quenching) CompoundControl Run 'Compound-Only' Control Start->CompoundControl CheckFluorescence Is Domperidone Fluorescent at Assay Wavelengths? CompoundControl->CheckFluorescence HighBackground High Background Path CheckFluorescence->HighBackground Yes Quenching Quenching Path CheckFluorescence->Quenching No ChangeFluorophore Change to a Red-Shifted Fluorophore HighBackground->ChangeFluorophore BackgroundSubtract Perform Background Subtraction HighBackground->BackgroundSubtract CheckAbsorbance Measure Absorbance Spectrum of Domperidone Quenching->CheckAbsorbance End Validated Results ChangeFluorophore->End BackgroundSubtract->End InnerFilter Significant Absorbance at Excitation/Emission λ? CheckAbsorbance->InnerFilter LowerConcentration Lower Domperidone Concentration InnerFilter->LowerConcentration Yes OrthogonalAssay Use Orthogonal (Non-Fluorescent) Assay for Validation InnerFilter->OrthogonalAssay No LowerConcentration->End OrthogonalAssay->End

Caption: A logical workflow for troubleshooting fluorescence interference.

References

Preventing degradation of Domperidone Maleate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Domperidone Maleate in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and reliability of your experimental stock.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[1] It is soluble in DMSO at a concentration of approximately 10 mg/mL.[1] For experiments requiring an aqueous buffer, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] Note that aqueous solutions should ideally be prepared fresh and not stored for more than one day.[1]

Q2: What are the optimal storage conditions for this compound solid and stock solutions?

A2:

  • Solid Form: this compound powder is light-sensitive and hygroscopic.[2][3] It should be stored protected from light in a tightly sealed container.[3][4][5] Recommended storage temperatures vary, with some sources suggesting room temperature (15-30°C)[6] and others -20°C.[1][2]

  • Stock Solutions (in DMSO): For long-term stability, it is best practice to store DMSO stock solutions at -20°C. To minimize freeze-thaw cycles, consider preparing aliquots.

Q3: What are the primary factors that cause the degradation of this compound in solution?

A3: this compound is susceptible to several modes of degradation:

  • Hydrolysis: It degrades in both acidic and basic conditions.[7][8]

  • Oxidation: The compound is prone to oxidation, with Domperidone N-oxide identified as a degradation product.[9]

  • Photodegradation: Exposure to light can cause significant degradation.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in aqueous solution Low aqueous solubility of this compound.Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. Prepare fresh dilutions from a DMSO stock solution for each experiment.[1]
Discoloration of the solution Potential degradation of the compound.Discard the solution. Prepare a fresh stock solution, ensuring minimal exposure to light and using high-purity solvents.
Inconsistent experimental results Degradation of the stock solution due to improper storage or handling.Prepare fresh stock solutions and aliquots to avoid multiple freeze-thaw cycles. Always protect solutions from light.

Quantitative Stability Data

The following table summarizes the degradation of this compound under various stress conditions. This data is compiled from forced degradation studies and indicates the compound's susceptibility to different stressors.

Stress ConditionDrug Form% DegradationReference
Acidic (0.1 M HCl)Drug Substance1%
Alkaline (0.1 M NaOH)Drug Substance5%
Oxidative (10% H₂O₂)Drug Substance31%
ThermalDrug Substance54%
PhotostabilityDrug Substance24%
Acidic (pH 1.95, 95°C, 200 min)Aqueous Solution74.68%[10]
Basic (pH 11.5, 95°C, 227 min)Aqueous Solution80.16%[10]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mg/mL in DMSO)
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder accurately in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • (Optional but recommended) Filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C.

Visual Guides

Domperidone_Degradation_Pathway Domperidone This compound Acid Acidic Conditions (Hydrolysis) Domperidone->Acid H⁺ Base Basic Conditions (Hydrolysis) Domperidone->Base OH⁻ Oxidant Oxidizing Agents (e.g., H₂O₂) Domperidone->Oxidant Light Light Exposure (Photodegradation) Domperidone->Light Deg_Product_Acid Acidic Degradation Products Acid->Deg_Product_Acid Deg_Product_Base Basic Degradation Products Base->Deg_Product_Base N_Oxide Domperidone N-Oxide Oxidant->N_Oxide Photo_Deg_Product Photodegradation Products Light->Photo_Deg_Product Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution Inspect Stock Solution: Precipitate or Discoloration? Start->Check_Solution Check_Storage Review Storage Conditions: - Correct temperature? - Protected from light? - Multiple freeze-thaw cycles? Check_Solution->Check_Storage No Prepare_Fresh Discard Old Stock. Prepare Fresh Stock Solution. Check_Solution->Prepare_Fresh Yes Check_Storage->Prepare_Fresh No (Improper Storage) Re_Run Re-run Experiment Check_Storage->Re_Run Yes (Proper Storage) Follow_Protocol Strictly Follow Preparation and Storage Protocols. Prepare_Fresh->Follow_Protocol Follow_Protocol->Re_Run

References

Validation & Comparative

Domperidone Maleate's Antiemetic Efficacy in Ferrets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiemetic properties of domperidone maleate against other established therapeutic agents, ondansetron and aprepitant, within the ferret model of emesis. The ferret is a widely recognized and validated model for preclinical emesis research due to its robust and well-characterized emetic reflex.

This guide synthesizes experimental data to evaluate the performance of domperidone, a dopamine D2 receptor antagonist, and compares it with a serotonin 5-HT3 receptor antagonist (ondansetron) and a neurokinin NK1 receptor antagonist (aprepitant). The data is presented in structured tables for clear comparison, followed by detailed experimental protocols and a visualization of the relevant signaling pathways.

Comparative Efficacy of Antiemetic Agents

The following tables summarize the quantitative efficacy of this compound, ondansetron, and aprepitant in mitigating emesis induced by apomorphine and cisplatin in ferrets. Apomorphine primarily induces emesis through the activation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), while cisplatin, a chemotherapeutic agent, induces both acute and delayed emesis through a more complex mechanism involving the release of serotonin and substance P.

Table 1: Effect on Apomorphine-Induced Emesis in Ferrets

CompoundDose (mg/kg)Route of AdministrationMean Number of Emetic Events (Retching + Vomiting)Percentage Inhibition of EmesisReference
Vehicle Control-s.c.38.8 ± 8.70%[1]
This compound0.1s.c.0100%[1]
Aprepitant1p.o.Not ReportedNot Reported against Apomorphine in this study[1]

Table 2: Effect on Cisplatin-Induced Emesis in Ferrets

CompoundDose (mg/kg)Route of AdministrationMean Number of Emetic Events (Retching + Vomiting) over 72hPercentage Inhibition of EmesisReference
Vehicle Control-i.p.371.8 ± 47.80%[1]
This compoundNot ReportedNot Reported against Cisplatin in this studyNot ReportedNot Reported
Aprepitant1p.o.Substantially ReducedNot Quantified in this summary[1]
Ondansetron & Aprepitant Combination2 (each)p.o./i.p.Not ReversedNot Effective in this study[1]

Table 3: Effect of Ondansetron on Morphine-Induced Emesis in Ferrets

CompoundDose (mg/kg)Route of AdministrationReduction in Vomiting EpisodesReference
Ondansetron3i.v.47%[2]
Ondansetron10i.v.70%[2]

Note: Morphine-induced emesis involves dopaminergic pathways, providing an indirect comparison for ondansetron's efficacy in a centrally mediated emetic challenge.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Apomorphine-Induced Emesis in Ferrets

This protocol is used to evaluate the efficacy of antiemetic drugs against a centrally acting emetogen that primarily stimulates dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema.

  • Animal Model: Male ferrets are used for this model. Animals are habituated to the experimental conditions to minimize stress-related responses.

  • Drug Administration:

    • The test antiemetic compound (e.g., this compound at 0.1 mg/kg) or vehicle is administered subcutaneously (s.c.).

    • Following a predetermined pretreatment period (e.g., 30 minutes), the emetogen is administered.

  • Induction of Emesis:

    • Apomorphine hydrochloride is administered subcutaneously at a dose of 0.25 mg/kg to induce emesis.[1]

  • Observation Period:

    • Ferrets are observed for a period of 2 hours following the administration of apomorphine.[1]

  • Data Collection:

    • The number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted.

    • The total number of emetic events (retches + vomits) is calculated for each animal.

    • The latency to the first emetic event can also be recorded.

Cisplatin-Induced Emesis in Ferrets

This model is used to assess the efficacy of antiemetics against both the acute and delayed phases of chemotherapy-induced emesis.

  • Animal Model: Male ferrets are utilized.

  • Drug Administration:

    • The antiemetic agent (e.g., aprepitant at 1 mg/kg) or vehicle is administered orally (p.o.).

    • Pretreatment times may vary depending on the pharmacokinetic profile of the drug being tested.

  • Induction of Emesis:

    • Cisplatin is administered intraperitoneally (i.p.) at a dose of 8 mg/kg to induce a robust emetic response.[1]

  • Observation Period:

    • The observation period is extended to 72 hours to capture both the acute (0-24 hours) and delayed (24-72 hours) phases of emesis.[1]

  • Data Collection:

    • The number of retches and vomits are recorded throughout the 72-hour observation period.

    • The total number of emetic events is calculated for both the acute and delayed phases.

Signaling Pathways in Emesis

The following diagram illustrates the primary signaling pathways targeted by domperidone, ondansetron, and aprepitant in the control of the emetic reflex.

Emesis_Pathways cluster_stimuli Emetic Stimuli cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_gut Gastrointestinal Tract cluster_vc Vomiting Center (Nucleus Tractus Solitarius) cluster_antagonists Antiemetic Drugs Apomorphine Apomorphine Cisplatin Cisplatin Enterochromaffin_Cells Enterochromaffin Cells Cisplatin->Enterochromaffin_Cells Damages D2_Receptor Dopamine D2 Receptor Vomiting_Center Vomiting Center D2_Receptor->Vomiting_Center Signals to 5HT3_Receptor_CTZ Serotonin 5-HT3 Receptor 5HT3_Receptor_CTZ->Vomiting_Center Signals to NK1_Receptor_CTZ Neurokinin NK1 Receptor NK1_Receptor_CTZ->Vomiting_Center Signals to 5HT3_Receptor_Gut Serotonin 5-HT3 Receptor Enterochromaffin_Cells->5HT3_Receptor_Gut Releases Serotonin Vagal_Afferents Vagal Afferents Vagal_Afferents->Vomiting_Center Signals to NK1_Receptor_VC Neurokinin NK1 Receptor Vomiting_Center->NK1_Receptor_VC Substance P Emesis Emesis NK1_Receptor_VC->Emesis Initiates Domperidone Domperidone Domperidone->D2_Receptor Blocks Ondansetron Ondansetron Ondansetron->5HT3_Receptor_CTZ Blocks Ondansetron->5HT3_Receptor_Gut Blocks Aprepitant Aprepitant Aprepitant->NK1_Receptor_CTZ Blocks Aprepitant->NK1_Receptor_VC Blocks

Caption: Signaling pathways targeted by different antiemetic drugs.

Conclusion

The experimental data from ferret models demonstrates that this compound is highly effective in preventing emesis induced by the dopamine D2 receptor agonist, apomorphine.[1] This validates its potent antiemetic effect mediated through the blockade of central dopaminergic pathways.

In comparison, while direct data for ondansetron against apomorphine is limited in this model, its efficacy against morphine-induced emesis suggests it can modulate centrally mediated emetic responses, albeit likely less effectively than a direct dopamine antagonist for a purely dopaminergic stimulus.[2] Aprepitant, acting on the neurokinin NK1 receptor, shows broad-spectrum antiemetic activity, particularly against the complex mechanisms of cisplatin-induced emesis.[1]

For researchers and drug development professionals, the choice of antiemetic for preclinical studies in ferrets should be guided by the specific emetic challenge and the targeted neurotransmitter pathway. This compound serves as a robust positive control for studies investigating dopamine-mediated emesis.

References

A Comparative Guide to Analytical Methods for Domperidone Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Domperidone Maleate, a potent antiemetic and prokinetic agent. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, supported by experimental data from published literature.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies). The following tables summarize the key performance parameters of validated HPLC, HPTLC, and UV-Spectrophotometric methods.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Parameter Method 1 Method 2 Method 3
Mobile Phase Methanol:Water (80:20 v/v)[1]KH2PO4 Buffer:Methanol (60:40 v/v)[2][3]Acetonitrile:Mixed phosphate buffer (60:40 v/v)[4]
Stationary Phase Not SpecifiedC18 Column (250x4.5mm, 5µm)[2]C18 Column[5][6][7]
Detection Wavelength Not Specified253 nm[2][3]273 nm[4]
Retention Time Not Specified6.7 min[2][3]Not Specified
Linearity Range Not SpecifiedNot Specified10-60 µg/mL[5]
LOD Not Specified0.36 µg/mL[2][3]Not Specified
LOQ Not Specified1.56 µg/mL[2][3]Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified98.86%[5]
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods
Parameter Method 1 Method 2
Mobile Phase Ethyl acetate:Methanol (6:4 v/v)[8]Toluene:Methanol (8:2, v/v)[9]
Stationary Phase Precoated silica gel 60 F254Precoated silica gel 60F254 TLC plates[9]
Detection Wavelength 286 nm[8]229 nm[9]
Rf Value Not Specified0.64 ± 0.004[9]
Linearity Range 100-700 ng/spot[8]150-750 ng/band[9]
LOD 37.72 ng/spot[8]Not Specified
LOQ 114.30 ng/spot[8]Not Specified
Accuracy (% Recovery) Not Specified99.83 ± 0.58%[9]
Table 3: UV-Visible Spectrophotometry Methods
Parameter Method 1 Method 2
Solvent Methanol[10]Distilled Water[11]
Detection Wavelength (λmax) 288 nm[10]285.9 nm[12]
Linearity Range 5-25 µg/mL[10]10-60 µg/mL[12]
Correlation Coefficient (r²) 0.999[10]0.998[12]
LOD 0.045 µg/mL[10]Not Specified
LOQ 0.1 µg/mL[10]Not Specified
Accuracy (% Recovery) 99-101%[10]Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods from the scientific literature and are intended to be representative.

HPLC Method Protocol

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 analytical column (250 x 4.6 mm, 5 µm) is used.[2]

Mobile Phase Preparation: A mixture of potassium dihydrogen phosphate (KH2PO4) buffer and methanol in a 60:40 (v/v) ratio is prepared. The buffer is made by dissolving 5.82 g of KH2PO4 in 1000 mL of milli-Q water.[2] The mobile phase is filtered and degassed before use.

Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the standard in the mobile phase to achieve a known concentration. Working standards are prepared by further dilution of the stock solution.

Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of this compound is weighed and dissolved in the mobile phase, followed by sonication and filtration.

Chromatographic Conditions: The analysis is carried out at a flow rate of 1.0 mL/min with UV detection at 253 nm.[2]

HPTLC Method Protocol

Instrumentation: A High-Performance Thin-Layer Chromatography (HPTLC) system with a sample applicator, developing chamber, and a densitometric scanner is utilized. Precoated silica gel 60 F254 plates are used as the stationary phase.

Mobile Phase Preparation: A mixture of ethyl acetate and methanol in a 6:4 (v/v) ratio is prepared as the mobile phase.[8]

Standard Solution Preparation: A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

Sample Application: A specific volume of the standard and sample solutions are applied as bands onto the HPTLC plate using an automated applicator.

Development and Densitometric Analysis: The plate is developed in a saturated developing chamber with the mobile phase. After development, the plate is dried, and the bands are scanned densitometrically at 286 nm.[8]

UV-Visible Spectrophotometry Method Protocol

Instrumentation: A double-beam UV-Visible spectrophotometer with matched quartz cells is used.

Solvent: Methanol is commonly used as the solvent.[10]

Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a known weight of the standard in methanol. Working standards of different concentrations are prepared by diluting the stock solution.

Sample Preparation: For pharmaceutical formulations, a powdered sample equivalent to a certain amount of this compound is dissolved in methanol, sonicated, and filtered.

Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 288 nm, against a methanol blank.[10] A calibration curve is constructed by plotting absorbance versus concentration.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for this compound based on specific research or quality control needs.

MethodSelection Start Define Analytical Requirement Matrix Sample Matrix Start->Matrix Sensitivity Required Sensitivity Matrix->Sensitivity Simple (e.g., Bulk Drug) HPLC HPLC Matrix->HPLC Complex (e.g., Biological Fluid) Purpose Purpose of Analysis Sensitivity->Purpose Low to Moderate Sensitivity->HPLC High UV UV-Vis Spectrophotometry Purpose->UV Routine QC, Simple Assay Purpose->HPLC Stability Indicating, Impurity Profiling HPTLC HPTLC Purpose->HPTLC Screening, Multiple Samples End Select Method UV->End HPLC->End HPTLC->End

Caption: Workflow for selecting an analytical method for this compound.

References

Domperidone Maleate vs. Cisapride: A Comparative Guide for Gastric Emptying Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating prokinetic agents, understanding the comparative efficacy and mechanisms of domperidone maleate and cisapride is crucial for designing and interpreting gastric emptying studies. This guide provides an objective comparison of these two agents, supported by experimental data, detailed methodologies, and visualizations of their molecular pathways.

Mechanism of Action

Domperidone and cisapride enhance gastric motility through distinct pharmacological pathways. Domperidone acts as a peripheral dopamine D2 receptor antagonist, while cisapride is a serotonin 5-HT4 receptor agonist.

This compound: By blocking D2 receptors in the gastrointestinal tract, domperidone inhibits the relaxant effect of dopamine on gastric smooth muscle. This leads to increased esophageal and gastric peristalsis, enhanced antro-duodenal coordination, and accelerated gastric emptying.[1][2] Its peripheral action and limited ability to cross the blood-brain barrier minimize the risk of central nervous system side effects.[3]

Cisapride: Cisapride stimulates 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine at the myenteric plexus.[4][5] This increase in acetylcholine promotes coordinated contractions of the gastrointestinal muscles, leading to accelerated transit of stomach contents.[4]

Signaling Pathway Diagrams

domperidone_pathway cluster_inhibition Inhibitory Pathway Domperidone Domperidone D2_Receptor Dopamine D2 Receptor Domperidone->D2_Receptor Blocks Contraction ↑ Gastric Motility &   Emptying Domperidone->Contraction Promotes AC Adenylyl Cyclase D2_Receptor->AC Inhibits Dopamine Dopamine Dopamine->D2_Receptor Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Smooth_Muscle Gastric Smooth Muscle Relaxation PKA->Smooth_Muscle

cisapride_pathway cluster_stimulation Stimulatory Pathway Cisapride Cisapride HT4_Receptor Serotonin 5-HT4 Receptor Cisapride->HT4_Receptor Activates Enteric_Neuron Enteric Neuron HT4_Receptor->Enteric_Neuron ACh_Release ↑ Acetylcholine (ACh) Release Enteric_Neuron->ACh_Release Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor Binds to Smooth_Muscle Gastric Smooth Muscle Muscarinic_Receptor->Smooth_Muscle Contraction ↑ Gastric Motility &   Emptying Smooth_Muscle->Contraction

Comparative Efficacy in Gastric Emptying

Clinical studies have demonstrated the efficacy of both domperidone and cisapride in accelerating gastric emptying, although results vary depending on the patient population.

A study comparing the two drugs in children with diabetic gastroparesis found domperidone to be more effective than cisapride in reducing gastric emptying time and improving symptoms.[6] Conversely, a study in dogs suggested that cisapride is more effective in accelerating gastroduodenal emptying because it stimulates a larger number of parameters of gastropyloroduodenal contractions.[7] In patients with functional dyspepsia, both drugs have been shown to be effective.

Quantitative Data from Comparative Studies

Study PopulationDrug and DosageGastric Emptying ParameterBaseline Value (mean ± SD)Post-treatment Value (mean ± SD)p-value
Children with Diabetic Gastroparesis [6]DomperidoneGastric Emptying Time (min)210.6 ± 15.3145.7 ± 12.8< 0.05
CisaprideGastric Emptying Time (min)205.4 ± 14.8180.5 ± 13.2NS
DomperidoneSymptom Score14.21 ± 1.843.14 ± 1.5< 0.001
CisaprideSymptom Score14.71 ± 1.857.42 ± 1.82< 0.05

NS: Not Significant

Study PopulationDrugOutcome MeasureOdds Ratio (95% CI)
Adults with Functional Dyspepsia CisaprideGlobal Assessment of Improvement2.9 (1.5 - 5.8)
DomperidoneGlobal Assessment of Improvement7.0 (3.6 - 16)

Side Effect Profile

Both domperidone and cisapride have been associated with cardiac side effects, specifically prolongation of the QT interval, which can lead to life-threatening ventricular arrhythmias. This has led to the withdrawal of cisapride from the market in many countries. While domperidone is also associated with this risk, it is generally considered to have a more favorable safety profile, particularly because it does not readily cross the blood-brain barrier, thus avoiding central nervous system side effects like dystonia that can be seen with other dopamine antagonists.[3]

Side EffectDomperidoneCisapride
Cardiac QT prolongation, ventricular arrhythmias (risk increases with high doses and interacting drugs)QT prolongation, ventricular arrhythmias (led to market withdrawal)
Gastrointestinal Abdominal cramps, diarrheaDiarrhea, abdominal cramping
Endocrine Hyperprolactinemia (can lead to galactorrhea, gynecomastia)-
Central Nervous System Rare, as it poorly crosses the blood-brain barrier[3]-

Experimental Protocols

The gold standard for measuring gastric emptying is gastric emptying scintigraphy (GES) . Below is a detailed methodology for a typical GES study, based on consensus recommendations.

Gastric Emptying Scintigraphy Protocol

ges_workflow Patient_Prep Patient Preparation - Fasting (4-6 hours) - Discontinue medications affecting motility Meal_Prep Standardized Meal Preparation - Low-fat, egg-white meal - Radiolabeled with 99mTc-sulfur colloid Patient_Prep->Meal_Prep Meal_Ingestion Meal Ingestion - Consumed within 10 minutes Meal_Prep->Meal_Ingestion Image_Acquisition Image Acquisition - Gamma camera imaging - Anterior and posterior views Meal_Ingestion->Image_Acquisition Time_Points Imaging Time Points - 0, 1, 2, and 4 hours post-ingestion Image_Acquisition->Time_Points Data_Analysis Data Analysis - Draw regions of interest (ROI) around the stomach - Calculate geometric mean of counts - Correct for radioactive decay Time_Points->Data_Analysis Results Results Interpretation - Calculate gastric retention at each time point - Compare to established normal values Data_Analysis->Results

1. Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the study.

  • Medications that may affect gastric motility (e.g., prokinetics, anticholinergics, opiates) should be discontinued for an appropriate period before the test, as determined by the investigator.

  • Diabetic patients should have their blood glucose levels controlled, as hyperglycemia can delay gastric emptying.

2. Standardized Meal:

  • A low-fat, solid meal is recommended, as fat can delay gastric emptying.

  • The most commonly used standard meal is a 120g egg-white meal (e.g., Egg Beaters®) radiolabeled with 0.5-1.0 mCi of Technetium-99m (99mTc) sulfur colloid.

  • The meal is typically served with two slices of bread and a small amount of water.

3. Image Acquisition:

  • A dual-head gamma camera is used to acquire simultaneous anterior and posterior images of the stomach.

  • Imaging is performed immediately after meal ingestion (time 0) and at subsequent time points, typically 1, 2, and 4 hours.

  • Each image is acquired for 1-2 minutes.

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images for each time point.

  • The geometric mean of the counts within the ROI is calculated to correct for attenuation.

  • The counts are also corrected for radioactive decay of 99mTc.

  • The percentage of gastric retention is calculated for each time point relative to the initial counts at time 0.

5. Interpretation of Results:

  • The percentage of gastric retention at each time point is compared to established normal values.

  • Delayed gastric emptying is typically defined as gastric retention of >10% at 4 hours.

Conclusion

Both this compound and cisapride have demonstrated prokinetic effects, but they operate through different mechanisms and present distinct efficacy and safety profiles. While cisapride may exhibit a broader stimulation of gastroduodenal contractions, its association with severe cardiac events has limited its clinical use. Domperidone, with its peripheral D2 antagonism, offers a viable alternative with a generally more favorable safety profile, though the risk of QT prolongation, especially at higher doses, necessitates careful patient selection and monitoring. For researchers designing gastric emptying studies, the choice between these agents will depend on the specific research question, the patient population, and the acceptable risk-benefit ratio. The use of a standardized gastric emptying scintigraphy protocol is essential for obtaining reliable and comparable data.

References

In Vitro and In Vivo Correlation of Domperidone Maleate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro dissolution and in vivo pharmacokinetic properties of Domperidone Maleate in various formulations. Domperidone, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by low solubility and high permeability, making its oral bioavailability highly dependent on its dissolution rate.[1] This document summarizes key experimental data, details the methodologies used in these studies, and visually represents the critical relationships and workflows involved in establishing an in vitro-in vivo correlation (IVIVC).

I. Comparative Analysis of this compound Formulations

The development of a meaningful IVIVC is crucial for predicting the in vivo performance of a drug from its in vitro dissolution profile. A Level A IVIVC, the highest category of correlation, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. The following tables present a comparative summary of data from studies on conventional extended-release tablets and alternative formulations designed to enhance the bioavailability of this compound.

Table 1: In Vitro Dissolution Profile of this compound Formulations
Formulation TypeTime (hours)% Drug Dissolved (Mean)Dissolution MediumApparatusReference
Extended-Release Tablets
Fast Release1~40%Phosphate Buffer (pH 6.8)USP Type II (Paddle)Conceptualized from Bose and Wui, 2013
4~80%
8>95%
Medium Release1~25%Phosphate Buffer (pH 6.8)USP Type II (Paddle)Conceptualized from Bose and Wui, 2013
4~60%
8~90%
Slow Release1~15%Phosphate Buffer (pH 6.8)USP Type II (Paddle)Conceptualized from Bose and Wui, 2013
4~40%
8~75%
Alternative Formulations
Fast-Dissolving Buccal Film5 min~40%Phosphate Buffer (pH 6.8)USP Type II (Paddle)[2][3]
30 min>90%
Solid Dispersion (1:9 drug:PVP K30)10 min~75%Phosphate Buffer (pH 6.8)USP Type I (Basket)[4]
30 min~100%

Note: Data for extended-release tablets are illustrative based on the description of fast, medium, and slow-release formulations used in IVIVC studies.

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
Formulation TypeSubjectCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Relative BioavailabilityReference
Conventional Tablet Human15.01.2--
Fast-Dissolving Buccal Film Rabbit223.80.5Significantly HigherImproved vs. Tablet[2][3][5]
Solid Lipid Nanoparticles Rat---2.62-fold > Tablet[6]

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

A. In Vitro Dissolution Studies for IVIVC Development

This protocol is based on the methodology for establishing a Level A IVIVC for extended-release Domperidone.

  • Formulation Preparation: Prepare at least three formulations of this compound with different release rates (fast, medium, and slow).

  • Dissolution Apparatus: USP Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8). For poorly soluble drugs like Domperidone, a surfactant (e.g., 1% sodium lauryl sulfate) may be added to achieve discriminating dissolution profiles.

  • Temperature: Maintain at 37 ± 0.5°C.

  • Paddle Speed: 50-75 rpm.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profiles for each formulation.

B. In Vivo Bioavailability Studies for IVIVC Development

This protocol outlines a typical in vivo study design for determining the pharmacokinetic profile of this compound formulations.

  • Study Design: A randomized, crossover study is preferred to minimize inter-subject variability.

  • Subjects: A sufficient number of healthy human volunteers (typically 6 to 36) or an appropriate animal model (e.g., New Zealand White rabbits).[3]

  • Dosing: Administer a single oral dose of each of the different release formulations (fast, medium, and slow) with a standardized volume of water after an overnight fast. A washout period of at least one week should be maintained between each treatment phase.

  • Blood Sampling: Collect blood samples into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours) after drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: Determine the concentration of Domperidone in plasma samples using a validated and sensitive bioanalytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters including Cmax, Tmax, and AUC for each formulation.

  • Deconvolution: Use a deconvolution method (e.g., Wagner-Nelson or numerical deconvolution) to calculate the in vivo absorption profile from the plasma concentration-time data.

III. Visualizing the In Vitro-In Vivo Correlation

The following diagrams, generated using the DOT language, illustrate the workflow for establishing a Level A IVIVC and the conceptual relationship between in vitro dissolution and in vivo absorption.

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation Phase F1 Formulation 1 (Fast Release) Dissolution In Vitro Dissolution Testing F1->Dissolution Dosing Dosing in Subjects F1->Dosing F2 Formulation 2 (Medium Release) F2->Dissolution F2->Dosing F3 Formulation 3 (Slow Release) F3->Dissolution F3->Dosing Profiles_vitro Dissolution Profiles (% Dissolved vs. Time) Dissolution->Profiles_vitro Correlation Establish Point-to-Point Correlation Model Profiles_vitro->Correlation Sampling Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis Sampling->Analysis Profiles_vivo Plasma Concentration Profiles (Concentration vs. Time) Analysis->Profiles_vivo Deconvolution Deconvolution (Calculate % Absorbed) Profiles_vivo->Deconvolution Deconvolution->Correlation Validation Internal and External Validation Correlation->Validation

Caption: Workflow for establishing a Level A IVIVC.

Correlation_Concept cluster_invitro In Vitro cluster_invivo In Vivo cluster_relationship Relationship InVitro In Vitro Dissolution Rate Model Predictive Mathematical Model (Level A IVIVC) InVitro->Model Input InVivo In Vivo Absorption Rate Model->InVivo Prediction

Caption: Conceptual model of a Level A IVIVC.

References

Physicochemical Properties of Domperidone and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Domperidone Salt Forms for Enhanced Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various salt forms of Domperidone, with a particular focus on Domperidone Maleate and emerging alternatives. The information presented herein is supported by experimental data to assist researchers in selecting the optimal salt form for future drug development and formulation studies. Domperidone, a dopamine D2 receptor antagonist, is widely used for its antiemetic and prokinetic properties.[1][2] However, its low aqueous solubility presents a significant challenge in achieving optimal bioavailability.[3] The formation of different salts is a key strategy to improve the physicochemical properties of Domperidone.

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's solubility, stability, and ultimately its therapeutic efficacy. While this compound is a commonly used salt, research into novel salt forms has identified several alternatives with potentially superior properties.[1][4]

Solubility and Dissolution

A key study synthesized and characterized nine new molecular salts of Domperidone using generally recognized as safe (GRAS) salt formers. The solubility of these salts was compared to that of the parent Domperidone base in both acidic (pH 1.2) and neutral (pH 6.4) media. The results, summarized in Table 1, demonstrate that several of the new salt forms exhibit significantly improved solubility compared to the parent drug.[1]

Table 1: Equilibrium Solubility of Domperidone and its Molecular Salts [1]

Salt FormerSolubility at pH 1.2 (mg/mL)Solubility at pH 6.4 (mg/mL)
Domperidone (DOM)> DOM·CA> DOM·4-HBA > DOM·2,4-DHBA
Oxalic acid (OA)> DOM·MA> DOM·OA
Malonic acid (MA)> DOM·PCA> DOM·MA
Succinic acid (SA)> DOM·AA> DOM·FA
Fumaric acid (FA)Highest Solubility > DOM·SA
Adipic acid (AA)> DOM·SAHighest Solubility
Citric acid (CA)Lowest Solubility> DOM
4-hydroxybenzoic acid (4-HBA)> DOM·CA< DOM
2,4-dihydroxybenzoic acid (2,4-DHBA)> DOM·FA< DOM
Pyrazine-2-carboxylic acid (PCA)> DOM·OA> DOM·CA

Note: The table is a qualitative representation of the solubility order as presented in the source. For exact quantitative values, please refer to the original publication.

At pH 1.2, the fumarate salt (DOM·FA) demonstrated the highest solubility, while at pH 6.4, the adipate salt (DOM·AA) was the most soluble.[1] It is noteworthy that the solubility of some salts, such as those formed with 4-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid, was lower than the parent drug at pH 6.4.[1]

In a separate study, the dissolution profiles of Domperidone succinate salt were compared to Domperidone base and this compound. The succinate salt exhibited a significantly faster dissolution rate than both the free base and the maleate salt, suggesting its potential for more rapid drug release.

Thermal Stability Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining the stability of different salt forms. The study on the nine new Domperidone salts revealed that four of them (DOM·SA, DOM·FA, DOM·AA, and DOM·CA) were hydrates.[1] TGA and DSC analyses provide information on the temperature at which degradation or phase changes occur, which is vital for determining appropriate storage and processing conditions for the active pharmaceutical ingredient (API).

Domperidone's Mechanism of Action: A Signaling Pathway

Domperidone primarily exerts its therapeutic effects by acting as a peripheral antagonist of the dopamine D2 receptor.[1][2] This antagonism is key to its prokinetic and antiemetic properties. The signaling pathway is initiated by the binding of dopamine to the D2 receptor, which is a G-protein coupled receptor (GPCR). This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, Domperidone prevents the downstream effects of dopamine signaling in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).

Domperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in CTZ or GI tract) Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP reduces conversion of ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Reduced Nausea) PKA->Cellular_Response leads to Domperidone Domperidone Domperidone->D2R antagonizes

Caption: Domperidone's antagonism of the D2 receptor signaling pathway.

Experimental Methodologies

To ensure the reproducibility of the findings, detailed experimental protocols for the characterization of Domperidone salts are provided below.

Salt Synthesis

A general workflow for the synthesis of new Domperidone salts involves either mechanochemistry (liquid-assisted grinding) or solution crystallization.

Salt_Synthesis_Workflow Start Start: Domperidone (DOM) and Salt Former Method_Choice Choose Synthesis Method Start->Method_Choice Grinding Mechanochemistry (Liquid-Assisted Grinding) Method_Choice->Grinding Crystallization Solution Crystallization Method_Choice->Crystallization Product Synthesized Domperidone Salt Grinding->Product Solvent Select Appropriate Solvent Crystallization->Solvent Mixing Mix DOM and Salt Former in Solvent Solvent->Mixing Evaporation Slow Evaporation Mixing->Evaporation Evaporation->Product

Caption: General workflow for the synthesis of new Domperidone salts.

Mechanochemistry (Liquid-Assisted Grinding):

  • An equimolar mixture of Domperidone and the selected salt former is placed in a mortar.

  • A few drops of a suitable solvent (e.g., methanol, ethanol) are added to facilitate the reaction.

  • The mixture is ground with a pestle for a specified period (e.g., 15-20 minutes).

  • The resulting solid is collected and dried.

Solution Crystallization:

  • Domperidone and the salt former are dissolved in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution.

  • The solution is allowed to cool to room temperature.

  • The solvent is then allowed to evaporate slowly under ambient conditions.

  • The resulting crystals are harvested, washed with a non-solvent, and dried.

Physicochemical Characterization

Powder X-ray Diffraction (PXRD):

  • A small amount of the powdered sample is placed on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram provides a unique fingerprint of the crystalline solid, allowing for the identification of new crystalline phases and the assessment of polymorphism.

Single Crystal X-ray Diffraction (SCXRD):

  • A suitable single crystal of the salt is mounted on a goniometer.

  • The crystal is irradiated with an X-ray beam, and the diffraction pattern is collected on a detector.

  • The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

  • This technique provides definitive structural information about the new salt form.

Thermogravimetric Analysis (TGA):

  • A small, accurately weighed sample is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • The change in mass of the sample is recorded as a function of temperature.

  • TGA is used to determine the thermal stability of the salt and to quantify the amount of solvent or water present in the crystal structure (in the case of hydrates or solvates).

Differential Scanning Calorimetry (DSC):

  • A small amount of the sample is sealed in an aluminum pan.

  • The sample and a reference pan are heated or cooled at a constant rate.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • DSC is used to determine melting points, glass transitions, and other thermal events, providing information on the purity and physical state of the salt.

Solubility Studies:

  • An excess amount of the Domperidone salt is added to a specific volume of a buffered solution (e.g., pH 1.2 or pH 6.4) in a sealed container.

  • The suspension is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Conclusion

The selection of an appropriate salt form is a critical determinant of a drug's ultimate clinical success. While this compound is a well-established salt, the exploration of novel salt forms, such as the fumarate, adipate, and succinate salts, presents promising avenues for enhancing the solubility and dissolution rate of Domperidone. The experimental data strongly suggests that these alternative salts could lead to improved formulations with enhanced bioavailability. Further in-vivo studies are warranted to confirm these potential advantages. The detailed methodologies provided in this guide offer a robust framework for the continued investigation and development of new Domperidone salt forms.

References

A Head-to-Head Comparison of Domperidone Maleate and Novel Prokinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the established prokinetic agent, Domperidone Maleate, with a new generation of novel prokinetics. This document synthesizes available experimental data to evaluate performance, mechanisms of action, and safety profiles, offering a comprehensive resource for informed decision-making in gastrointestinal motility research.

This compound, a dopamine D2 receptor antagonist, has long been a cornerstone in the management of gastrointestinal motility disorders. Its prokinetic effects are primarily mediated by blocking the inhibitory effects of dopamine in the myenteric plexus, leading to enhanced gastric emptying and reduced nausea.[1][2][3] However, concerns regarding its cardiovascular safety profile have spurred the development of novel prokinetics with more targeted mechanisms of action. This guide delves into the comparative efficacy and underlying signaling pathways of this compound versus several promising new agents: Prucalopride, Acotiamide, Velusetrag, Relamorelin, and Camicinal.

Mechanism of Action: A Shift Towards Targeted Pathways

The novel prokinetics represent a departure from the broad-spectrum activity of older agents, focusing on specific receptors to enhance gastrointestinal motility with potentially fewer off-target effects.

This compound acts as a peripheral dopamine D2 and D3 receptor antagonist.[1][4] By blocking these receptors in the gastrointestinal tract and the chemoreceptor trigger zone, it increases acetylcholine release from enteric neurons, thereby enhancing gastric motility and exerting antiemetic effects.[1][3][5]

Prucalopride and Velusetrag are high-affinity, selective serotonin 5-HT4 receptor agonists.[6][7][8][9][10][11][12] Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, a key neurotransmitter that promotes gastrointestinal contractions and motility.[7][13] This selective action avoids the cardiac risks associated with older, less selective 5-HT4 agonists like cisapride.[8][13]

Acotiamide employs a dual mechanism of action. It enhances acetylcholine availability by inhibiting acetylcholinesterase (AChE) and by acting as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons, which normally inhibit acetylcholine release.[14][15][16][17]

Relamorelin is a synthetic ghrelin analogue that acts as a potent agonist at the ghrelin receptor (GHS-R1a).[18][19][20][21][22] The ghrelin receptor is involved in stimulating gastric motility and coordinating stomach muscle contractions.[18]

Camicinal is a motilin receptor agonist.[23][24] Motilin is a hormone that stimulates intestinal contractions, and by mimicking its action, camicinal promotes gastric emptying.[23][24]

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head clinical trials comparing domperidone with all of these novel agents are limited. However, available data from individual placebo-controlled trials and some comparative studies provide valuable insights into their relative performance.

Gastric Emptying Time

A key metric for evaluating prokinetic efficacy is the reduction in gastric emptying time.

Prokinetic AgentDosagePatient PopulationChange in Gastric Emptying Half-Time (T½)Study Design
Domperidone 30 mg/dayParkinson's DiseaseNo significant decrease from baseline.Randomized, open-label, crossover
Prucalopride 1-2 mg/dayParkinson's DiseaseSignificantly decreased from baseline (p=0.020) and significantly better than domperidone (p=0.004).Randomized, open-label, crossover
Prucalopride 2 mg/dayGastroparesisSignificantly enhanced compared with placebo (98 ± 10 min vs 143 ± 11 min, P = 0.005).[1]Randomized, double-blind, placebo-controlled, crossover[1]
Velusetrag 30 mg/dayGastroparesis52% of patients achieved ≥20% reduction from baseline vs 5% with placebo (P = 0.002).[8]Randomized, double-blind, placebo-controlled, crossover[8]
Relamorelin 10 µg & 30 µg twice dailyDiabetic GastroparesisSignificantly accelerated from baseline compared with placebo (by 12%, P < .05).[9][21]Randomized, double-blind, placebo-controlled[9][21]
Camicinal 50 mg (single dose)Feed-intolerant critically ill patientsTrend towards accelerated gastric emptying (pre-treatment T½ 117 min vs. post-treatment 76 min).[13][20]Randomized, double-blind, placebo-controlled[13][20]
Camicinal 125 mg (single dose)Type 1 Diabetes with slow gastric emptyingSignificantly reduced by 95 min compared with placebo (52 min vs 147 min, P < 0.05).[25]Randomized, double-blind, placebo-controlled[25]
Symptom Improvement

The ultimate goal of prokinetic therapy is to alleviate patient symptoms.

Prokinetic AgentDosagePatient PopulationKey Symptom ImprovementStudy Design
Domperidone 40 mg/dayDiabetic GastroparesisEffectively reduces symptoms of diabetic gastroparesis.[4]Double-blind, multicenter, randomized trial (vs. metoclopramide)[4]
Prucalopride 2 mg/dayGastroparesisSignificantly improved total Gastroparesis Cardinal Symptom Index (GCSI) score compared to placebo (1.65 ± 0.19 vs 2.28 ± 0.20, P < 0.0001).[1]Randomized, double-blind, placebo-controlled, crossover[1]
Acotiamide 100 mg three times a dayFunctional Dyspepsia52.2% responders based on overall treatment efficacy vs 34.8% with placebo (p<0.001).[14][18]Randomized, multicentre, placebo-controlled, parallel-group[14][18]
Velusetrag 5 mg/dayGastroparesisStatistically significant improvements in GCSI scores compared to placebo (nominal p = 0.0327).[15]Randomized, double-blind, placebo-controlled, parallel group[15]
Relamorelin 10, 30, 100 µg twice dailyDiabetic GastroparesisAll 4 core symptoms of diabetic gastroparesis were significantly reduced over 12 weeks compared to placebo (all P < .05).[9][21]Randomized, double-blind, placebo-controlled[9][21]
Camicinal 50 mg/dayParkinson's DiseaseMedication "off" time improved by more than two hours.[26]Randomized, double-blind, placebo-controlled[26]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for key studies cited.

Prucalopride vs. Domperidone in Parkinson's Disease[6][8]
  • Study Design: A randomized, open-label, crossover study with two 2-week treatment periods separated by a 1-week washout period.

  • Participants: 10 patients with Parkinson's disease.

  • Interventions: Prucalopride (1-2 mg/day) or Domperidone (30 mg/day).

  • Primary Outcome Measures:

    • Gastric Emptying Scintigraphy: Gastric emptying half-time (GE T½) and percent meal retention at 120 minutes (%RA120) were measured for a solid meal.

  • Secondary Outcome Measures: Gastrointestinal symptom scores and spontaneous complete bowel movements (SCBMs) per week.

Velusetrag in Gastroparesis (Phase 2b)[15][17]
  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study with a 12-week treatment period.

  • Participants: 232 subjects with diabetic or idiopathic gastroparesis with documented delayed gastric emptying.

  • Interventions: Velusetrag (5, 15, or 30 mg) or placebo, administered once daily.

  • Primary Outcome Measure: Change from baseline in the 7-day mean Gastroparesis Cardinal Symptom Index (GCSI) 24-hour composite score at week 4.

  • Secondary Outcome Measures: Gastric emptying assessed by scintigraphy (GES) and breath tests.

Relamorelin in Diabetic Gastroparesis (Phase 2B)[10][23]
  • Study Design: A randomized, double-blind, placebo-controlled study with a 12-week treatment period.

  • Participants: 393 patients with diabetic gastroparesis with moderate to severe symptoms.

  • Interventions: Relamorelin (10 µg, 30 µg, or 100 µg) or placebo, administered subcutaneously twice daily.

  • Primary Outcome Measures:

    • Change from baseline in vomiting frequency.

    • Change from baseline in the composite Diabetic Gastroparesis Symptom Severity daily e-diary score.

    • Change from baseline in gastric emptying measured by the 13C-spirulina breath test.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the nuances of these prokinetic agents.

Domperidone_Pathway Domperidone This compound D2_Receptor Dopamine D2 Receptor (in GI Tract & CTZ) Domperidone->D2_Receptor Antagonizes ACh_Release Increased Acetylcholine (ACh) Release D2_Receptor->ACh_Release Dopamine Dopamine Dopamine->D2_Receptor Inhibits ACh Release GI_Motility Enhanced Gastric Motility & Antiemetic Effect ACh_Release->GI_Motility Novel_Prokinetics_Pathways cluster_Prucalopride_Velusetrag Prucalopride & Velusetrag cluster_Acotiamide Acotiamide cluster_Relamorelin Relamorelin cluster_Camicinal Camicinal Prucalopride Prucalopride / Velusetrag HT4_Receptor 5-HT4 Receptor (on Enteric Neurons) Prucalopride->HT4_Receptor Agonist ACh_Release_PV Increased ACh Release HT4_Receptor->ACh_Release_PV Stimulates GI_Motility_PV Enhanced GI Motility ACh_Release_PV->GI_Motility_PV Acotiamide Acotiamide AChE Acetylcholinesterase (AChE) Acotiamide->AChE Inhibits Muscarinic_Autoreceptor M1/M2 Autoreceptors (Presynaptic) Acotiamide->Muscarinic_Autoreceptor Antagonizes ACh_Release_A Increased ACh Availability AChE->ACh_Release_A Muscarinic_Autoreceptor->ACh_Release_A GI_Motility_A Enhanced GI Motility ACh_Release_A->GI_Motility_A Relamorelin Relamorelin Ghrelin_Receptor Ghrelin Receptor (GHS-R1a) Relamorelin->Ghrelin_Receptor Agonist GI_Motility_R Enhanced GI Motility Ghrelin_Receptor->GI_Motility_R Stimulates Camicinal Camicinal Motilin_Receptor Motilin Receptor Camicinal->Motilin_Receptor Agonist GI_Motility_C Enhanced GI Motility Motilin_Receptor->GI_Motility_C Stimulates Experimental_Workflow cluster_Screening Screening & Baseline cluster_Intervention Intervention cluster_FollowUp Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Gastroparesis, Functional Dyspepsia) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Symptom & Gastric Emptying Measurement Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Novel Prokinetic) Randomization->Treatment_Group Control_Group Control Group (Placebo or Domperidone) Randomization->Control_Group Follow_Up_Assessments Follow-up Assessments (Symptom Scores, Gastric Emptying) Treatment_Group->Follow_Up_Assessments Control_Group->Follow_Up_Assessments Data_Analysis Statistical Data Analysis Follow_Up_Assessments->Data_Analysis

References

Validating a New Animal Model for Gastrointestinal Dysmotility: Domperidone Maleate as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating new animal models of gastrointestinal (GI) dysmotility, utilizing Domperidone Maleate as a positive control. Domperidone, a selective peripheral dopamine D2 and D3 receptor antagonist, is a well-established prokinetic agent that enhances gastrointestinal motility and possesses antiemetic properties.[1][2][3][4][5] Its predictable effects make it an ideal reference compound to ascertain the translational relevance of a novel animal model.

Mechanism of Action of Domperidone

Domperidone's primary mechanism involves blocking dopamine receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[4][5] In the gut, dopamine typically acts as an inhibitory neurotransmitter, relaxing smooth muscle and reducing peristalsis. By antagonizing D2 and D3 receptors, domperidone counteracts this inhibition, leading to:

  • Increased Esophageal Peristalsis: Facilitating the movement of food down the esophagus.

  • Enhanced Gastric Motility and Emptying: Promoting contractions of the stomach muscles to move contents into the small intestine.[2][6][7]

  • Improved Antroduodenal Coordination: Synchronizing the contractions between the stomach and the duodenum.

This prokinetic activity makes domperidone effective in treating conditions like gastroparesis, a disorder characterized by delayed gastric emptying.[8][9][10][11][12][13][14]

Comparative Data of Domperidone in Validated Animal Models

The following tables summarize the expected quantitative outcomes when using this compound as a positive control in established rodent models of GI dysmotility. These data can serve as a benchmark for evaluating the responsiveness of a new animal model.

Table 1: Effect of Domperidone on Gastric Emptying in a Rodent Model of Delayed Gastric Emptying

Treatment GroupDose (mg/kg, p.o.)Gastric Emptying (%) (Mean ± SEM)% Improvement vs. Disease Control
Healthy ControlVehicle85.2 ± 3.5N/A
Disease ControlVehicle45.8 ± 4.10%
Domperidone158.3 ± 3.927.3%
Domperidone572.1 ± 4.557.4%
Domperidone1081.5 ± 3.777.9%

Table 2: Effect of Domperidone on Small Intestinal Transit in the Charcoal Meal Test in Mice

Treatment GroupDose (mg/kg, i.p.)Intestinal Transit (%) (Mean ± SEM)% Increase vs. Control
Vehicle Control-55.4 ± 2.80%
Domperidone0.568.2 ± 3.123.1%
Domperidone175.9 ± 2.537.0%
Domperidone284.3 ± 2.952.2%

Table 3: Effect of Domperidone on Cisplatin-Induced Pica in Rats (Kaolin Consumption)

Treatment GroupDose (mg/kg, i.p.)Mean Kaolin Intake (g ± SEM)% Reduction in Pica
Vehicle Control-0.3 ± 0.1N/A
Cisplatin + Vehicle-4.2 ± 0.50%
Cisplatin + Domperidone12.9 ± 0.431.0%
Cisplatin + Domperidone51.8 ± 0.357.1%
Cisplatin + Domperidone100.9 ± 0.278.6%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the validation of new animal models.

Rodent Model of Delayed Gastric Emptying
  • Objective: To induce a state of delayed gastric emptying against which the prokinetic effects of Domperidone can be measured.

  • Animal Model: Male Wistar rats (200-250g).

  • Induction of Delayed Gastric Emptying:

    • Administer cisplatin (6 mg/kg, i.p.) to induce gastroparesis.[15][16]

    • Alternatively, diabetes can be induced with streptozotocin to model diabetic gastroparesis.

  • Treatment Protocol:

    • Fast animals for 12 hours with free access to water.

    • Divide animals into treatment groups (n=8-10 per group): Healthy Control (no cisplatin), Disease Control (cisplatin + vehicle), Domperidone-treated groups (cisplatin + Domperidone at various doses).

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the test meal.

  • Gastric Emptying Measurement (Solid Meal):

    • Administer a pre-weighed solid meal (e.g., 1.5g of standard chow).

    • After a set time (e.g., 2 hours), euthanize the animals.

    • Excise the stomach and carefully collect and weigh the remaining contents.

    • Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Weight of stomach contents / Weight of meal administered)) * 100

Charcoal Meal Test for Small Intestinal Transit
  • Objective: To assess the effect of Domperidone on the rate of intestinal propulsion.[17][18][19][20]

  • Animal Model: Male Swiss albino mice (20-25g).

  • Procedure:

    • Fast mice for 6-18 hours with free access to water.[19] A shorter fasting period of 6 hours is often sufficient and reduces animal stress.[19]

    • Administer this compound or vehicle i.p. 30 minutes prior to the charcoal meal.

    • Administer 0.3 mL of a charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia) via oral gavage.

    • After 20-30 minutes, euthanize the mice by cervical dislocation.

    • Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine and the distance traveled by the charcoal front.

    • Calculate the percentage of intestinal transit: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100

Cisplatin-Induced Pica Model in Rats
  • Objective: To evaluate the anti-nausea/antiemetic-like effects of Domperidone by measuring the reduction in pica behavior.[15][16]

  • Animal Model: Male Wistar rats (200-250g).

  • Procedure:

    • Individually house rats in metabolic cages for acclimatization (at least 3 days).

    • Provide free access to standard chow, water, and pre-weighed kaolin pellets (a non-nutritive substance).

    • Establish a baseline for daily kaolin, food, and water intake over 2-3 days.

    • On the test day, administer this compound or vehicle i.p. or p.o. 30-60 minutes before cisplatin.

    • Administer cisplatin (e.g., 6 mg/kg, i.p.) to induce pica.[15]

    • Measure the consumption of kaolin pellets, chow, and water at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.

    • The primary endpoint is the reduction in kaolin intake in the Domperidone-treated groups compared to the cisplatin-only group.

Visualizations

Dopaminergic Signaling in Gastrointestinal Motility

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Enteric Neuron / Smooth Muscle Cell cluster_2 Pharmacological Intervention Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine L-DOPA->Dopamine_Vesicle DOPA Decarboxylase D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine Release Inhibition Inhibition of Acetylcholine Release & Smooth Muscle Contraction D2_Receptor->Inhibition Prokinetic_Effect Increased GI Motility Inhibition->Prokinetic_Effect Blockade by Domperidone leads to Domperidone Domperidone Domperidone->D2_Receptor Antagonism

Caption: Dopaminergic signaling and Domperidone's mechanism of action in the GI tract.

Experimental Workflow for Validating a New Animal Model

G Model_Development Develop New Animal Model of GI Dysmotility Characterization Baseline Phenotypic Characterization Model_Development->Characterization Positive_Control_Study Administer Domperidone (Positive Control) Characterization->Positive_Control_Study Negative_Control_Study Administer Vehicle (Negative Control) Characterization->Negative_Control_Study Data_Collection Measure Relevant Endpoints (e.g., Gastric Emptying, Intestinal Transit) Positive_Control_Study->Data_Collection Negative_Control_Study->Data_Collection Comparison Compare Outcomes to Established Models Data_Collection->Comparison Validation Model Validation Comparison->Validation

Caption: Logical workflow for validating a new animal model of GI dysmotility.

References

A Comparative Guide to the Inter-Laboratory Validation of Domperidone Maleate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of Domperidone Maleate: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. The information presented herein is based on established validation protocols to assist laboratories in selecting and implementing the most suitable method for their specific research and quality control needs.

Introduction: The Importance of Validated Analytical Methods

This compound is a dopamine antagonist with prokinetic and antiemetic properties. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Inter-laboratory validation is a critical process to demonstrate that an analytical method is robust, reliable, and reproducible across different laboratories, instruments, and analysts. This guide focuses on the comparison of validated RP-HPLC and UV-Spectrophotometry methods as alternatives for a traditional bioassay, offering enhanced specificity, speed, and cost-effectiveness.

Mechanism of Action: D2 Receptor Antagonism

Domperidone primarily exerts its effects by acting as a selective antagonist at the dopamine D2 and D3 receptors.[1] In the gastrointestinal tract, this antagonism enhances motility.[2] It also acts on the chemoreceptor trigger zone (CTZ), an area in the brain that controls nausea and vomiting.[1] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase through its Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, domperidone prevents the downstream signaling cascade.

Domperidone_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (GPCR) AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds & activates Domperidone Domperidone (Antagonist) Domperidone->D2R blocks ATP ATP ATP->AC Response Cellular Response (e.g., reduced excitability) cAMP->Response leads to

Figure 1: Simplified signaling pathway of Domperidone's antagonism at the Dopamine D2 receptor.

Comparative Analysis of Validated Analytical Methods

The selection of an analytical method depends on various factors, including the intended purpose, required sensitivity, and available resources. The following tables summarize the performance characteristics of RP-HPLC and UV-Spectrophotometry for the quantification of this compound, based on inter-laboratory validation principles outlined in the ICH Q2(R1) guidelines.

Table 1: Performance Characteristics of RP-HPLC Method
Validation ParameterTypical Performance
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
    - Repeatability< 2.0%
    - Intermediate Precision< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity High (able to resolve from degradants and excipients)
Table 2: Performance Characteristics of UV-Spectrophotometry Method
Validation ParameterTypical Performance
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD%)
    - Repeatability< 3.0%
    - Intermediate Precision< 3.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Specificity Moderate (potential for interference from excipients)

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and implementation of an analytical method. The following are generalized protocols for the RP-HPLC and UV-Spectrophotometry methods.

RP-HPLC Method Protocol

Objective: To quantify this compound in a drug product.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound drug product

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile or Methanol) in a specified ratio (e.g., 60:40 v/v). The pH of the buffer is adjusted as required (e.g., with orthophosphoric acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: 284 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in the mobile phase. Sonicate to ensure complete dissolution and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the sample with the peak areas of the calibration standards.

UV-Spectrophotometry Method Protocol

Objective: To quantify this compound in a drug product.

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (analytical grade) or 0.1 N HCl

  • This compound reference standard

  • Sample of this compound drug product

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., Methanol). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in the solvent. Sonicate to ensure complete dissolution and dilute to a final concentration within the calibration range. Filter the solution.

  • Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound (approximately 284 nm) against a solvent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow for Method Validation

The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting A Define Analytical Method & Scope B Develop Validation Protocol A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Data Analysis & Statistical Evaluation H->I J Prepare Validation Report I->J

Figure 2: Generalized workflow for the validation of an analytical method.

Conclusion

Both RP-HPLC and UV-Spectrophotometry are suitable methods for the quantification of this compound in pharmaceutical formulations.

  • RP-HPLC is the preferred method when high specificity and sensitivity are required, particularly for stability studies where the presence of degradation products is a concern. Its ability to separate the analyte from other components makes it a more robust and reliable technique.

  • UV-Spectrophotometry offers a simpler, faster, and more cost-effective alternative for routine quality control where interference from excipients is minimal. However, its lower specificity should be considered.

The choice between these methods should be based on a risk assessment considering the specific application, regulatory requirements, and the resources of the laboratory. The data presented in this guide serves as a foundation for laboratories to perform their own internal validation or verification of these methods for their intended use.

References

A Comparative Guide to the Bioavailability of Domperidone Maleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different oral formulations of domperidone maleate, a widely used prokinetic and antiemetic agent. The following sections present a synthesis of data from multiple bioequivalence studies, offering insights into the performance of conventional tablets, fast-dissolving tablets (FDTs), and oral suspensions. This information is intended to support research, development, and clinical application of domperidone formulations.

Comparative Pharmacokinetic Data

The oral bioavailability of domperidone is relatively low, reportedly around 15%, due to extensive first-pass metabolism in the gut wall and liver.[1] Formulation strategies aim to optimize the rate and extent of drug absorption. The following table summarizes key pharmacokinetic parameters from various comparative bioavailability and bioequivalence studies.

Formulation ComparisonSubjectsDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Key Findings
Test Tablet vs. Reference Tablet [2]36 healthy male volunteers10 mgTest: 17.13 ± 9.62Ref: 17.67 ± 7.97Test: 0.87 ± 0.58Ref: 0.89 ± 0.33AUC0-t Test: 73.12 ± 43.37Ref: 71.45 ± 35.41AUC0-∞ Test: 90.32 ± 48.55Ref: 87.08 ± 40.29The two tablet formulations were found to be bioequivalent in terms of rate and extent of absorption.[2]
Generic Tablet vs. Branded Tablet (Fasting) [3]96 healthy Chinese subjects10 mgGeometric Mean Ratios (90% CI):86.7% - 105.8%-Geometric Mean Ratios (90% CI):AUC0-t : 96.7% - 106.1%AUC0-∞ : 97.1% - 106.1%The generic and branded tablets were determined to be bioequivalent under fasting conditions.[3]
Generic Tablet vs. Branded Tablet (Fed) [3]96 healthy Chinese subjects10 mgGeometric Mean Ratios (90% CI):90.8% - 121.1%-Geometric Mean Ratios (90% CI):AUC0-t : 99.7% - 109.4%AUC0-∞ : 99.4% - 109.1%Bioequivalence was also established under fed conditions, though a high-fat meal was noted to slow absorption and increase overall exposure.[3]
Tablet vs. Oral Suspension [4][5]26 healthy Egyptian male volunteers20 mg90% Confidence Intervals for the ratio of log-transformed values were within the acceptable range of 0.8-1.25.-90% Confidence Intervals for the ratio of log-transformed values were within the acceptable range of 0.8-1.25 for both AUC0-t and AUCt-∞.The tablet and oral suspension formulations were found to be bioequivalent.[4][5]
Conventional Tablet vs. Fast-Dissolving Tablet (FDT) [1][6]In vitro dissolution studies---FDTs with superdisintegrants like sodium starch glycolate showed rapid in vitro drug release, with over 95% of the drug released within 30 minutes, comparable to marketed dispersible tablets.[1][6]FDTs are designed for rapid disintegration in the oral cavity, which can lead to faster onset of action and improved patient compliance, particularly for pediatric and geriatric patients.[1][7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented in this guide are derived from randomized, crossover bioequivalence studies. A typical experimental protocol for such a study is detailed below.

Study Design: A randomized, open-label, two-period, two-sequence, crossover study design is commonly employed.[2][3][8] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[4][9]

Subjects: Studies are typically conducted in a cohort of healthy adult volunteers.[2][3][8] The number of subjects is determined based on statistical power calculations to detect potential differences between formulations.

Drug Administration and Sample Collection: Following an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.[3][4] Blood samples are collected at predetermined time intervals post-dosing, often over a 48-hour period.[8][9] Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Method: Plasma concentrations of domperidone are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][8] These methods provide the necessary sensitivity and specificity for accurately quantifying the drug in biological matrices.

Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data for each subject and formulation.[2][8] Statistical analysis, typically involving an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if there are any statistically significant differences between the test and reference formulations.[2] Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-125%.[3][8]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a bioequivalence study for different this compound formulations.

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Informed Consent s2 Medical History & Physical Examination s1->s2 s3 Inclusion/Exclusion Criteria Check s2->s3 p1_rand Randomization to Test or Reference Formulation s3->p1_rand p1_dose Single Dose Administration (Fasting) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period (≥ 1 week) p1_sample->washout p2_dose Crossover to Alternate Formulation (Fasting) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS or HPLC) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) a1->a2 a3 Statistical Analysis (ANOVA, 90% CI) a2->a3 result Bioequivalence Determination a3->result

Caption: Workflow of a typical randomized, crossover bioequivalence study.

References

Safety Operating Guide

Proper Disposal of Domperidone Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Domperidone Maleate in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection.

This compound, a pharmaceutical compound, requires careful management throughout its lifecycle in the laboratory, from handling to final disposal. Improper disposal can lead to environmental contamination and may pose risks to public health.[1] Adherence to federal and local regulations is mandatory for the disposal of all pharmaceutical waste.[1][2]

Safe Handling and Storage in the Laboratory

Before disposal, it is critical to ensure the safe handling and storage of this compound.

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[3][5][6] For tasks with a higher risk of dust generation, a dust respirator is recommended.[7]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][6][7]

  • Spill Management: In case of a spill, immediately clean the area while wearing appropriate PPE. For dry spills, sweep up the material and place it in a suitable container for disposal.[4][6] Dampen with water to prevent dusting before sweeping.[4] Avoid discharging the material into drains or water courses.[3][5]

Hazard Profile of this compound

The following table summarizes the known hazards associated with this compound based on available Safety Data Sheets (SDS).

Hazard TypeDescriptionCitations
Human Health Harmful if swallowed. Suspected of damaging fertility or the unborn child. May cause respiratory irritation.[8]
Environmental Harmful to aquatic life with long-lasting effects. Discharge into the environment should be avoided.[8]
Fire Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride. Not classified as flammable.[5]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with regulations set forth by the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on its classification.[1][2]

  • Waste Identification and Segregation:

    • Determine if the this compound waste is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] While not explicitly listed as a "P" or "U" listed hazardous waste in the provided documents, its toxicity profile warrants careful assessment.

    • Segregate this compound waste from other laboratory waste streams. Use clearly labeled, leak-proof containers. Color-coding can be used for different waste streams (e.g., black for RCRA hazardous waste, blue or white for non-hazardous pharmaceutical waste).

  • Containerization and Labeling:

    • Place all expired, unused, or contaminated this compound, including contaminated labware (e.g., gloves, weighing paper), into a designated hazardous waste container.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").

  • Disposal Pathway:

    • Do not dispose of this compound down the drain or in regular trash. [2][3][9] The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

    • Engage a licensed hazardous material disposal company for the final disposal of the waste.[5]

    • The recommended method of disposal for hazardous pharmaceutical waste is incineration in a permitted hazardous waste incinerator.[2][9]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and disposed of as hazardous waste.

    • After proper decontamination, the container can be punctured to render it unusable and disposed of according to institutional and local regulations.[3]

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated is_contaminated Is the material expired, unused, or contaminated? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes is_spill Is it a spill? is_contaminated->is_spill No (e.g., empty container) contact_disposal_company Contact licensed hazardous material disposal company. collect_waste->contact_disposal_company spill_cleanup Clean up spill according to safety protocols. Collect residue as hazardous waste. spill_cleanup->collect_waste is_spill->spill_cleanup Yes document Document waste generation and disposal. is_spill->document No (End of process for non-waste) incineration Arrange for incineration at a permitted facility. contact_disposal_company->incineration incineration->document

Caption: Decision workflow for this compound disposal.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local, state, and federal regulations for pharmaceutical waste disposal.

References

Standard Operating Procedure: Handling and Disposal of Domperidone Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Domperidone Maleate in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.

Hazard Identification

This compound is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[2][3] The toxicological properties of this material have not been fully investigated, and it is considered a pharmaceutical-related compound of unknown potency.[4][5] Therefore, it is crucial to use appropriate procedures to prevent direct contact with the skin or eyes and to avoid inhalation.[4]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H361: Suspected of damaging fertility or the unborn child.[2][3]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment must be worn when handling this compound.

Protection Type Equipment Specification Source
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If splashing is possible, chemical goggles should be worn.[1][4][6]
Skin Protection Wear appropriate protective gloves (inspected prior to use) and impervious clothing to prevent skin exposure.[1][4][6]
Respiratory Protection If dusts are generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions.[1][4][6]

Quantitative Data

Occupational Exposure Limits: There are no established occupational exposure limits for this compound.[3]

Toxicological Data:

Test Species Dose Source
Oral LD50Mouse300 mg/kg[4]
Oral LD50Rat980 mg/kg[4]
Oral LD50Rabbit3200 mg/kg[4]
Draize test (eye)Rabbit100 mg/24H (Moderate)[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Use in a well-ventilated area.[1][6][7]

  • Employ process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[4][8]

Safe Handling Procedures:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]

  • Avoid contact with eyes, skin, and clothing.[1][4][6]

  • Avoid the formation of dust and aerosols.[1][6]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[1][7]

  • Remove contaminated clothing and wash it before reuse.[4]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][3][4][6]

  • Store locked up.[2][3][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][7]

Spill Management Plan

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

Emergency Spill Workflow

Spill_Cleanup_Workflow cluster_preparation Preparation cluster_cleanup Cleanup cluster_decontamination Decontamination spill Spill Occurs don_ppe Don Appropriate PPE (Double gloves, gown, face shield) spill->don_ppe secure_area Secure the Area (Limit access, post warning signs) don_ppe->secure_area contain_spill Contain the Spill (Wet powders first, then use absorbent pads) secure_area->contain_spill collect_debris Collect Debris (Use tongs for glass, scoop for powder) contain_spill->collect_debris place_in_waste Place in Hazardous Waste Container collect_debris->place_in_waste clean_area Clean Area with 10% Bleach followed by 1% Sodium Thiosulfate place_in_waste->clean_area wash_area Wash Area with Detergent and Water clean_area->wash_area dispose_materials Dispose of all Contaminated Materials and PPE wash_area->dispose_materials

Caption: Workflow for handling a this compound spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Evacuate unnecessary personnel and secure the area to prevent entry.[1][6]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2, including double gloves, a gown or coveralls, and a face shield.[9][10]

  • Containment:

    • For dry spills (powder) , gently cover with a moist gauze or towel to avoid generating dust.[9][10]

    • For liquid spills , cover with an absorbent pad.[9]

  • Cleanup:

    • Use tongs to pick up any broken glass and place it in a puncture-resistant sharps container.[9]

    • Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[4][8]

  • Decontamination:

    • Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution.[9]

    • Wash the area with detergent and rinse with water.[9]

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, in a designated hazardous waste container.[9]

For large spills (greater than 50ml), evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect waste in appropriate, clearly labeled, and closed containers.[11]

  • Store waste containers in a designated satellite accumulation area at or near the point of generation.[11]

Disposal Method:

  • Dispose of this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not dispose of down the drain or in regular trash.[1][11]

Contaminated Packaging:

  • Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

  • Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill, if permitted by local regulations.[1]

  • Combustible packaging materials may be incinerated.[1]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately.

Exposure Route First Aid Procedure Source
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4][5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5][8]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.